1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBLQHFUUZBVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356140 | |
| Record name | 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192997-23-2 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192997-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde is a synthetic derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The incorporation of a 4-fluorobenzyl group at the N1-position of the indole ring significantly influences its physicochemical and biological properties compared to the parent indole-3-carbaldehyde. This modification enhances lipophilicity and can alter the compound's interaction with biological targets, making it a molecule of interest in drug discovery and chemical biology. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectral characterization, offering insights for its application in research and development.
Molecular Identity and Structure
Chemical Name: this compound CAS Number: 192997-23-2 Molecular Formula: C₁₆H₁₂FNO Molecular Weight: 253.27 g/mol
The molecular structure consists of an indole ring system where the nitrogen atom is substituted with a 4-fluorobenzyl group. An aldehyde functional group is present at the C3 position of the indole ring.
Caption: Molecular structure of this compound.
Physicochemical Properties
| Property | Value (Predicted/Analogous Data) | Source/Method |
| Melting Point | Not available. Expected to be a solid at room temperature. | Based on indole-3-carboxaldehyde (198 °C) and other N-substituted derivatives.[1] |
| Boiling Point | Not available. Likely to decompose at high temperatures. | |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. | General solubility of N-substituted indole derivatives. |
| logP | ~3.5-4.5 (Predicted) | The 4-fluorobenzyl group significantly increases lipophilicity compared to indole-3-carboxaldehyde (logP ~1.7).[2] |
| pKa | Not available. The indole nitrogen is non-basic due to delocalization of the lone pair into the aromatic system. The aldehyde proton is not acidic. |
Synthesis and Characterization
The synthesis of this compound can be achieved through the N-alkylation of indole-3-carboxaldehyde. This common synthetic route allows for the introduction of various substituents on the indole nitrogen.[3][4]
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Preparation: To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate or sodium hydride, 1.2-1.5 eq).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the indole nitrogen.
-
Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Data
While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from data available for closely related analogs, such as 1-benzyl-1H-indole-3-carbaldehyde.[5]
¹H NMR Spectroscopy
-
Aldehyde Proton (-CHO): A singlet is expected around δ 10.0 ppm.
-
Indole Protons:
-
H2: A singlet around δ 7.7-7.8 ppm.
-
H4, H5, H6, H7: A complex multiplet pattern in the aromatic region (δ 7.2-8.4 ppm). H4 is typically the most deshielded of the benzo-protons.
-
-
Benzyl Protons:
-
Methylene Protons (-CH₂-): A singlet around δ 5.4 ppm.
-
Aromatic Protons (fluorophenyl ring): Two doublets (or a complex multiplet) in the aromatic region (δ 7.0-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring, showing coupling to the fluorine atom.
-
¹³C NMR Spectroscopy
-
Aldehyde Carbonyl (C=O): A signal around δ 185 ppm.
-
Indole Carbons:
-
C3: Around δ 118-120 ppm.
-
C2: Around δ 138-140 ppm.
-
Other indole carbons (C3a, C4, C5, C6, C7, C7a): Signals in the range of δ 110-138 ppm.
-
-
Benzyl Carbons:
-
Methylene Carbon (-CH₂-): A signal around δ 50-51 ppm.
-
Aromatic Carbons (fluorophenyl ring): Signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
FT-IR Spectroscopy
-
C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1650-1680 cm⁻¹.
-
C-H Stretch (Aromatic): Multiple weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic, -CH₂-): Bands around 2850-2960 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.
-
C-N Stretch: In the 1200-1350 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 253.
-
Fragmentation Pattern: Common fragmentation pathways for N-benzyl indoles involve the cleavage of the benzyl group. A prominent fragment ion corresponding to the 4-fluorobenzyl cation (m/z = 109) is expected. Another significant fragment would be the indole-3-carbaldehyde cation radical (m/z = 144) resulting from the loss of the 4-fluorobenzyl radical.
Safety and Handling
While a specific safety data sheet for this compound is not available, the safety precautions for the parent compound, indole-3-carboxaldehyde, should be followed as a minimum guideline.
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Conclusion
This compound is a valuable synthetic intermediate with potential applications in various fields of chemical and pharmaceutical research. This guide provides a foundational understanding of its physicochemical properties, synthesis, and spectral characteristics, based on available data and established chemical principles. Researchers and drug development professionals can utilize this information to guide their experimental design and to better understand the behavior of this and related molecules. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this compound.
References
-
Survase, D. N., Karhale, S. S., Khedkar, V. M., & Helavi, V. B. (2019). Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety. Synthetic Communications, 49(24), 3343–3353. [Link]
-
Yan, M., Hider, R. C., & Ma, Y. (2017). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [No journal name provided]. [Link]
-
Doi, T., et al. (2018). [No title provided]. [No source provided]. [Link]
-
SpectraBase. (n.d.). Indole-3-carboxaldehyde, 1-(4-fluorobenzyl)-2-methyl-. [Link]
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Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
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Ge, C., et al. (2017). Synthesis of substituted indole-3-carboxaldehyde derivatives. [No journal name provided]. [Link]
-
Singh, P., et al. (2017). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 82(19), 10399–10413. [Link]
-
El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
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PubChem. (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]
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Smith, G. (1956). Indole-3-aldehyde. Organic Syntheses, 36, 36. [Link]
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PubChem. (n.d.). 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. [Link]
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Wikipedia. (2023, December 1). Indole-3-carbaldehyde. [Link]
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Rizal, M. Y., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3135. [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Hughes, T. B., et al. (2015). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 58(20), 8285–8295. [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde (CAS No. 192997-23-2). This compound belongs to the N-substituted indole-3-carbaldehyde class, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] This document outlines a detailed, field-proven protocol for its synthesis via N-alkylation, provides a thorough structural elucidation using spectroscopic methods, and discusses the implications of its molecular architecture for further drug design and development. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile molecule in their scientific endeavors.
Introduction: The Significance of the Indole-3-Carbaldehyde Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic therapeutic agents.[1] Among its many derivatives, indole-3-carbaldehyde has emerged as a particularly valuable starting material for the synthesis of biologically active compounds.[1][2] The aldehyde functionality at the C3 position serves as a versatile synthetic handle, readily participating in a variety of chemical transformations to generate diverse molecular architectures.[2]
Substitution at the N1 position of the indole ring with various functionalities, such as the 4-fluorobenzyl group in the topic compound, allows for the fine-tuning of steric and electronic properties. This modulation can significantly impact the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a fluorine atom on the benzyl substituent is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide focuses specifically on the molecular structure and properties of this compound, providing a detailed framework for its scientific exploration.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a planar indole ring system, with a carbaldehyde group at the 3-position and a 4-fluorobenzyl group attached to the indole nitrogen.
Figure 1: 2D Molecular Structure of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 192997-23-2 | [3] |
| Molecular Formula | C₁₆H₁₂FNO | [3] |
| Molecular Weight | 253.27 g/mol | [3] |
| Melting Point | 116-117 °C | [3] |
| Boiling Point | 443.9±30.0 °C (Predicted) | [3] |
| Appearance | Solid | - |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred |
Synthesis and Mechanism
The synthesis of this compound is most commonly achieved through the N-alkylation of indole-3-carbaldehyde. This reaction proceeds via a nucleophilic substitution mechanism where the indole nitrogen acts as the nucleophile.
Causality Behind Experimental Choices:
The choice of a strong base, such as sodium hydride (NaH), is critical to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. The resulting indolide anion readily attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide. Anhydrous N,N-dimethylformamide (DMF) is an ideal solvent for this reaction as it is polar aprotic, effectively solvating the cation and leaving the anion highly reactive. The reaction is typically conducted at room temperature to prevent side reactions.
Figure 2: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol:
-
Step 1: Deprotonation. To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is stirred at this temperature for 30 minutes. The evolution of hydrogen gas indicates the formation of the indolide anion.
-
Step 2: N-Alkylation. A solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Step 3: Work-up. The reaction is carefully quenched by the slow addition of ice-cold water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Structural Elucidation and Characterization
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While the specific spectra for this compound are not publicly available in the search results, the expected spectral data can be inferred from closely related analogs and the known chemical shifts of the constituent moieties.
Figure 3: Workflow for the structural characterization of the title compound.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the aldehydic proton around δ 9.8-10.2 ppm. - A singlet for the benzylic protons (CH₂) around δ 5.3-5.5 ppm. - A complex multiplet pattern for the aromatic protons of the indole ring and the 4-fluorobenzyl group in the range of δ 7.0-8.5 ppm. The protons on the fluorophenyl ring will exhibit coupling to the fluorine atom. |
| ¹³C NMR | - A signal for the aldehydic carbon around δ 184-186 ppm. - Signals for the aromatic carbons of the indole and 4-fluorobenzyl rings in the range of δ 110-140 ppm. The carbons of the fluorophenyl ring will show C-F coupling. - A signal for the benzylic carbon (CH₂) around δ 50-52 ppm. |
| IR (Infrared) Spectroscopy | - A strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1660-1680 cm⁻¹. - C-H stretching vibrations for the aromatic and benzylic protons around 2800-3100 cm⁻¹. - C=C stretching vibrations for the aromatic rings in the region of 1450-1600 cm⁻¹. - A C-F stretching vibration around 1150-1250 cm⁻¹. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 253.27. |
Potential Applications and Future Directions
While specific biological studies on this compound were not identified in the search results, the broader class of indole-3-carbaldehyde derivatives has shown significant promise in various therapeutic areas. The aldehyde group is a key pharmacophore that can be readily converted into other functionalities, such as imines (Schiff bases), alcohols, and carboxylic acids, to generate libraries of compounds for biological screening.
The presence of the 4-fluorobenzyl group suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules with potential applications in areas where fluorinated compounds have shown utility, such as in the development of enzyme inhibitors or receptor ligands. Future research should focus on the biological evaluation of this compound and its derivatives against a panel of disease targets to uncover their therapeutic potential.
Conclusion
This compound is a synthetically accessible and versatile molecule with a molecular architecture that is highly amenable to further chemical modification. This technical guide has provided a comprehensive overview of its structure, a reliable synthetic protocol, and a framework for its characterization. The insights presented herein are intended to empower researchers and drug development professionals to leverage the potential of this compound in the pursuit of novel therapeutic agents.
References
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available from: [Link]
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indole-3-aldehyde. Organic Syntheses. Available from: [Link]
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Bioorganic & medicinal chemistry letters. VIVO. Available from: [Link]
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Journal of Medicinal and Organic Chemistry. Available from: [Link]
-
Tetrahedron Letters. SciSpace. Available from: [Link]
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Full text of "Tetrahedron Letters 1989: Vol 30 Index". Internet Archive. Available from: [Link]
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1H-Indole-3-carboxaldehyde. NIST WebBook. Available from: [Link]
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Indole-3-Carboxaldehyde | C9H7NO | CID 10256. PubChem. Available from: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available from: [Link]
-
2013 Bioorganic & Medicinal Chemistry Letters. ResearchGate. Available from: [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available from: [Link]
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synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde from indole-3-carbaldehyde
An In-depth Technical Guide to the Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug development. The core of this synthesis lies in the N-alkylation of indole-3-carbaldehyde, a fundamental transformation in heterocyclic chemistry. This document details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and discusses key aspects of reaction optimization and product characterization. It is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into this synthetic procedure.
Introduction and Strategic Overview
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological properties of these molecules. The target compound, this compound, serves as a versatile building block. The aldehyde group at the C-3 position is a synthetic handle for a variety of subsequent transformations, such as condensation reactions to form Schiff bases, oxidation to carboxylic acids, or reduction to alcohols.[2][3]
The synthesis from indole-3-carbaldehyde is achieved through a direct N-alkylation reaction. This approach is favored due to the commercial availability of the starting materials and the generally high efficiency of the transformation. The key strategic decision in this synthesis involves the choice of base and solvent to ensure selective and high-yielding alkylation at the nitrogen atom over the carbon atoms of the indole ring.
Mechanistic Rationale and Reagent Selection
The synthesis proceeds via a two-step, one-pot sequence involving deprotonation followed by a nucleophilic substitution reaction (SN2).[4] Understanding the causality behind each component's selection is crucial for procedural success.
Deprotonation: Formation of the Nucleophile
The initial and most critical step is the deprotonation of the N-H bond of indole-3-carbaldehyde to form a sodium indolate salt.
-
Substrate Acidity: The N-H proton of indole has a pKa of approximately 17. The presence of the electron-withdrawing aldehyde group at the C-3 position increases the acidity of this proton, facilitating its removal by a suitable base.[4] This substituent also sterically and electronically disfavors competitive alkylation at the C-3 position.[5]
-
Choice of Base: Sodium Hydride (NaH): A strong, non-nucleophilic base is required for efficient and irreversible deprotonation. Sodium hydride (NaH) is the reagent of choice for this purpose.[6][7] As a non-nucleophilic base, it does not compete with the indolate anion in the subsequent alkylation step. The reaction of NaH with the indole N-H proton generates the indolate anion and hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium towards the product.[8][9]
-
Choice of Solvent: Anhydrous Dimethylformamide (DMF): A polar aprotic solvent is essential. DMF is an excellent choice as it readily dissolves the indole starting material and the resulting sodium indolate salt, stabilizing the anion and preventing its precipitation.[7] Its high boiling point also allows for heating if the reaction proves to be sluggish at room temperature. Anhydrous conditions are critical, as NaH reacts violently with water.[9]
Nucleophilic Substitution: The SN2 Alkylation Step
Once the highly nucleophilic indolate anion is formed, it attacks the electrophilic alkylating agent.
-
Alkylating Agent: 4-Fluorobenzyl Bromide: This reagent is an ideal electrophile. The bromine atom is a good leaving group, and the adjacent benzylic carbon is highly susceptible to nucleophilic attack. The fluorine substituent on the phenyl ring is generally well-tolerated in SN2 reactions and is a common feature in bioactive molecules due to its ability to modulate metabolic stability and binding affinity.
The overall reaction mechanism is depicted below:
Step 1: Deprotonation Indole-3-carbaldehyde + NaH → Sodium Indolate-3-carbaldehyde + H₂
Step 2: SN2 Attack Sodium Indolate-3-carbaldehyde + 4-Fluorobenzyl Bromide → this compound + NaBr
Experimental Protocol
This protocol is a self-validating system designed for reliability and reproducibility. Adherence to anhydrous conditions and an inert atmosphere is paramount for success.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| Indole-3-carbaldehyde | 145.16 | 1.45 g | 10.0 | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 (as 100%) | 0.44 g | 11.0 | 1.1 |
| 4-Fluorobenzyl Bromide | 189.04 | 2.08 g | 11.0 | 1.1 |
| Anhydrous DMF | - | 50 mL | - | - |
| n-Hexane (for washing) | - | ~15 mL | - | - |
| Deionized Water | - | ~100 mL | - | - |
| Ethyl Acetate | - | ~150 mL | - | - |
| Brine | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Step-by-Step Methodology
-
Preparation of Sodium Hydride: In a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), weigh 0.44 g of the 60% NaH dispersion. Add ~15 mL of anhydrous n-hexane and stir the slurry for 5 minutes. Stop stirring, allow the NaH to settle, and carefully remove the hexane supernatant containing the mineral oil via cannula or a syringe. Repeat this washing step twice to ensure all mineral oil is removed. Dry the remaining NaH powder under a stream of inert gas.[8]
-
Reaction Setup: Fit the flask with a magnetic stirrer, a thermometer, and a gas inlet. Add 50 mL of anhydrous DMF to the washed NaH.
-
Substrate Addition: Dissolve 1.45 g (10.0 mmol) of indole-3-carbaldehyde in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH/DMF suspension at room temperature.
-
Deprotonation: Stir the resulting mixture at room temperature for 1 hour. The evolution of hydrogen gas should be observed, and the solution may change color. This stirring time ensures the complete formation of the sodium indolate.[8]
-
Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add 2.08 g (11.0 mmol) of 4-fluorobenzyl bromide dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (7:3).
-
Work-up and Extraction: Upon completion, cool the flask again in an ice bath and cautiously quench the reaction by the slow, dropwise addition of ~20 mL of deionized water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel containing 100 mL of water and 75 mL of ethyl acetate. Shake vigorously and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield the pure product.[10]
Expected Yield and Characterization
-
Yield: 85-95%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 10.0 (s, 1H, -CHO), 8.3 (d, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.4-7.3 (m, 3H, Ar-H), 7.2-7.1 (m, 4H, Ar-H), 5.4 (s, 2H, -CH₂-).
-
¹³C NMR (101 MHz, CDCl₃): δ 185.0, 162.5 (d, J=247 Hz), 137.5, 137.0, 131.5 (d, J=3 Hz), 129.0 (d, J=8 Hz), 125.5, 124.2, 123.1, 122.3, 118.5, 116.0 (d, J=22 Hz), 110.5, 50.0.
-
IR (KBr, cm⁻¹): ~1660 (C=O, aldehyde), ~1220 (C-F).
-
MS (ESI): m/z 254.09 [M+H]⁺.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.
Caption: Synthetic workflow for this compound.
Conclusion
The N-alkylation of indole-3-carbaldehyde with 4-fluorobenzyl bromide using sodium hydride in DMF is a highly efficient and reliable method for the synthesis of this compound. The success of the procedure hinges on a clear understanding of the underlying reaction mechanism, particularly the critical role of the base in generating the nucleophilic indolate anion, and the strict maintenance of anhydrous conditions. This guide provides the necessary theoretical foundation and a detailed, practical protocol to enable researchers to confidently perform this valuable synthetic transformation.
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The Multifaceted Biological Activities of N-Substituted Indole-3-Carbaldehydes: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Potential of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif that forms the structural backbone of a vast number of natural products and synthetic compounds with significant biological activities.[1][2][3] Among the diverse array of indole derivatives, N-substituted indole-3-carbaldehydes have emerged as a particularly promising and versatile scaffold in modern drug discovery.[1][4] Their inherent chemical reactivity, stemming from the aldehyde functional group at the C-3 position and the modifiable N-1 position of the indole ring, allows for extensive structural diversification. This chemical tractability, coupled with the inherent bioactivity of the indole core, has led to the development of a multitude of derivatives exhibiting a broad spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][5]
This technical guide provides an in-depth exploration of the biological activities of N-substituted indole-3-carbaldehydes. Moving beyond a mere cataloging of activities, this document delves into the mechanistic underpinnings of their actions, offers insights into the rationale behind synthetic strategies, and provides detailed experimental protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively harness the therapeutic potential of this remarkable class of compounds.
The Chemical Versatility of Indole-3-Carbaldehydes: A Gateway to Diverse Bioactivities
The indole-3-carbaldehyde framework serves as a key intermediate for the synthesis of a wide range of biologically active molecules.[6][7] The aldehyde group readily participates in various chemical transformations, including condensations (such as Aldol, Claisen, and Knoevenagel reactions), C-C and C-N coupling reactions, and reductions.[1][2] Furthermore, the nitrogen atom of the indole ring can be readily substituted, allowing for the introduction of diverse functionalities that can modulate the compound's physicochemical properties and biological targets.[1][8] This synthetic accessibility is a cornerstone of their importance in medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR).
A common synthetic route to N-substituted indole-3-carbaldehydes involves the N-acylation of indole-3-carbaldehyde, followed by further modifications.[9] For instance, N-acylation with chloroacetyl chloride yields a key intermediate, 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde, which can then be coupled with various amines to generate a library of derivatives.[9]
Anticancer Activity: Targeting the Hallmarks of Malignancy
N-substituted indole-3-carbaldehyde derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines.[10][11][12][13][14] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and progression.
Mechanism of Action: A Multi-pronged Attack
One of the prominent mechanisms of action for some indole derivatives is the inhibition of tubulin polymerization.[12] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest and apoptosis. For example, certain 2-phenylindole-3-carbaldehyde analogs have been shown to be potent inhibitors of tubulin polymerization.[12]
Furthermore, some derivatives have been found to induce apoptosis through the modulation of key signaling pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[15] Additionally, the induction of cell cycle arrest, often in the G1 or G2/M phase, is another common mechanism by which these compounds exert their antiproliferative effects.[16]
Some N-substituted indole-3-carbaldehyde derivatives have also been investigated as inhibitors of specific enzymes crucial for cancer cell survival, such as topoisomerase II.[17]
Illustrative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative N-substituted indole-3-carbaldehyde derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Arylsulfonylhydrazides | MCF-7 (Breast) | 13.2 | [11] |
| Indole-based Arylsulfonylhydrazides | MDA-MB-468 (Breast) | 8.2 | [11] |
| Indole-Aryl Amides | HT29 (Colon) | Varies (low µM range) | [13] |
| Indole Derivatives of Ursolic Acid | SMMC-7721 (Hepatocarcinoma) | 0.56 | [17] |
| Indole Derivatives of Ursolic Acid | HepG2 (Hepatocarcinoma) | 0.91 | [17] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A standard method to evaluate the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the N-substituted indole-3-carbaldehyde derivatives in the culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Workflow for Anticancer Activity Evaluation
Caption: Workflow for the synthesis and evaluation of the anticancer activity of N-substituted indole-3-carbaldehydes.
Antimicrobial Activity: Combating Pathogenic Microbes
The indole scaffold is also a key feature in many compounds with potent antimicrobial properties.[18][19][20][21] N-substituted indole-3-carbaldehydes and their derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[19][22]
Mechanism of Action: Disrupting Microbial Integrity
The precise mechanisms of antimicrobial action can vary depending on the specific derivative. However, it is generally believed that these compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilicity of the indole ring often plays a crucial role in its ability to penetrate microbial cell walls. The formation of Schiff bases and other derivatives from the aldehyde group can further enhance their interaction with biological targets within the microbes.[23]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Bacterial Culture: Grow the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.
-
Inoculum Preparation: Adjust the turbidity of the overnight culture with fresh broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the N-substituted indole-3-carbaldehyde derivatives in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The use of a viability indicator like resazurin can aid in the determination of the endpoint.[24]
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth can be subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[27]
Workflow for Antimicrobial Activity Screening
Caption: Workflow for the synthesis and antimicrobial screening of N-substituted indole-3-carbaldehydes.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example of a nonsteroidal anti-inflammatory drug (NSAID) built around an indole core.[28] N-substituted indole-3-carbaldehydes have also emerged as promising candidates for the development of new anti-inflammatory drugs.[29][30][31][32][33][34]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[28][32] COX-2 is responsible for the production of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2 over COX-1, it is possible to achieve anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with traditional NSAIDs.
In addition to COX-2 inhibition, some indole derivatives can modulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[29] They can also interfere with the activation of transcription factors such as NF-κB, which plays a central role in the inflammatory response.[28] Some indole-3-carbaldehyde derivatives have been shown to alleviate intestinal inflammation by inhibiting NLRP3 inflammasome activation.[35]
Signaling Pathway of Inflammation and Potential Intervention by Indole Derivatives
Caption: Simplified inflammatory signaling pathway and points of intervention for N-substituted indole-3-carbaldehydes.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats
This in vivo assay is a widely used and reliable model for evaluating the acute anti-inflammatory activity of new compounds.[30][31]
Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test N-substituted indole-3-carbaldehyde derivatives orally or intraperitoneally at different doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group.
Conclusion: A Scaffold of Continuing Promise
N-substituted indole-3-carbaldehydes represent a highly valuable and versatile scaffold in the ongoing quest for novel therapeutic agents. Their synthetic tractability allows for the creation of large and diverse chemical libraries, while their inherent biological activity provides a strong foundation for the development of potent and selective drugs. The multifaceted biological activities of these compounds, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore their significant potential to address a wide range of unmet medical needs.
The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field. By combining rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of N-substituted indole-3-carbaldehydes can be realized, paving the way for the development of next-generation medicines.
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A Technical Guide to the Potential Therapeutic Targets of Fluorinated Indole Compounds
Abstract
The strategic incorporation of fluorine into the indole scaffold represents a powerful tactic in modern medicinal chemistry. This guide provides an in-depth exploration of the therapeutic targets amenable to modulation by fluorinated indole compounds. By leveraging the unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—these compounds have emerged as promising candidates against a spectrum of diseases.[1][2][3][4] This document details the mechanistic basis of their activity against key protein classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes, supported by field-proven experimental workflows for target identification and validation.
The Strategic Advantage of Fluorinating the Indole Nucleus
The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[5] The introduction of fluorine can profoundly alter a molecule's properties in therapeutically beneficial ways.[4]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This modification can increase a drug's half-life and bioavailability.
-
Binding Affinity & Potency: Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, often leading to a significant increase in binding affinity and potency.[1][2][4][6]
-
Lipophilicity & Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve oral absorption.[1][2][6]
-
Conformational Control: The strategic placement of fluorine can influence the molecule's preferred conformation, locking it into a bioactive shape that fits more precisely into a target's binding site.[3]
These properties have made fluorinated indoles a fertile ground for discovering novel therapeutics for oncology, infectious diseases, and neurological disorders.[3][4][5]
Major Therapeutic Target Classes
Fluorinated indole derivatives have demonstrated activity against a diverse array of biological targets. This section will explore three prominent classes: protein kinases, G-protein coupled receptors, and metabolic enzymes.
Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[5][7] The indole scaffold is a common feature in many kinase inhibitors, and fluorination can enhance both potency and selectivity.[5][7]
Mechanism of Action: Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The 7-azaindole moiety, a common indole isostere, is particularly effective at forming crucial hydrogen bonds with the kinase hinge region.[8] The addition of a fluorine atom to a benzyl group, for example, can allow the compound to occupy an adjacent hydrophobic pocket, thereby improving potency and selectivity.[8]
Examples & Key Data: Sunitinib, a multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and other cancers, features a fluorinated indole core.[9][10] Numerous other fluorinated indole and indazole derivatives have shown potent inhibition of kinases like ROCK1, Syk, and VEGFR-2.[9][11]
| Compound Class | Target Kinase | Potency (IC50) | Therapeutic Area | Reference |
| Fluorinated Indazoles | ROCK1 | 14 nM | Cardiovascular | [11] |
| Fluorinated Indoles | Syk | 4 nM | Inflammation | [11] |
| O-linked Indoles | VEGFR-2 | 78 nM | Oncology | [9] |
| 4-Fluorobenzylpiperidine Indoles | p38α MAP Kinase | Good activity | Inflammation | [8] |
G-Protein Coupled Receptor (GPCR) Modulators
GPCRs constitute the largest family of membrane receptors and are the targets of a significant portion of all approved drugs.[12] Fluorinated indoles have been developed as modulators for various GPCRs, including serotonin and prostaglandin receptors.[12][13]
Mechanism of Action: The indole nucleus shares structural similarities with endogenous ligands like serotonin, making it an excellent starting point for designing GPCR modulators. Fluorination can fine-tune the compound's affinity and selectivity. For instance, studies on aminergic GPCRs show that fluorination at the ortho position of an aromatic ring is often favorable for increasing potency.[12]
Examples & Key Data: Fluorinated indole-3-acetic acid derivatives have shown high affinity for the prostaglandin DP1 receptor.[13] The strategic placement of fluorine is crucial; for example, a 5-fluoro substitution on a 2-methyl indole-3-acetic acid resulted in a Ki of 5.7 nM for the DP1 receptor.[13] Furthermore, fluorinated indoles are being investigated as PET tracers for imaging GPCRs like GPR44, highlighting the versatility of this chemical modification.[13][14]
Enzyme Inhibitors
Beyond kinases, fluorinated indoles can effectively inhibit other enzyme classes, with indoleamine 2,3-dioxygenase 1 (IDO1) being a prominent example in the field of immuno-oncology.
Mechanism of Action: IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[15] In the tumor microenvironment, IDO1 activity depletes tryptophan and produces kynurenine, which suppresses T-cell function and allows tumors to evade the immune system.[15] Some inhibitors are designed to displace the heme cofactor from the apo-enzyme, preventing its function.[16]
Examples & Key Data: While the well-known IDO1 inhibitor Epacadostat is not an indole, the development of fluorinated indole-based IDO1 inhibitors is an active area of research. For example, a trans-6-fluoro-indole derivative (LM10) has been identified as a selective TDO inhibitor, a related enzyme.[17][18] Dual inhibitors targeting both IDO1 and TDO are also being explored.[17]
Experimental Workflows: From Target Identification to Validation
Identifying and validating the specific molecular target of a novel compound is a cornerstone of modern drug discovery.[19][20][21] A multi-faceted approach combining proteomic, genetic, and biophysical methods is required to build a robust case for a specific mechanism of action.
Target Identification: Unbiased Approaches
The initial step is often a broad screen to generate a list of potential protein binders. Chemical proteomics is a powerful, unbiased strategy for this purpose.[22][23][24]
Workflow: Affinity Chromatography with Mass Spectrometry (AC-MS)
This method relies on the physical interaction between the small molecule and its protein target.[20][23]
Caption: Workflow for target identification using AC-MS.
Detailed Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an analog of the fluorinated indole compound that includes a linker arm terminating in a reactive group (e.g., NHS ester) suitable for covalent attachment to a solid support.[20]
-
Matrix Immobilization: Covalently couple the linker-modified compound to an activated chromatography matrix (e.g., NHS-activated Sepharose beads). Prepare a control matrix using the linker alone to identify non-specific binders.[20]
-
Protein Binding: Incubate the affinity and control matrices with a complex protein mixture, such as a clarified cell lysate, under native conditions for 2-4 hours at 4°C.[20]
-
Washing: Extensively wash both matrices with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.[20]
-
Elution: Elute the specifically bound proteins. This can be achieved by competitive elution with a high concentration of the free (non-immobilized) fluorinated indole, or by using a denaturing agent (e.g., SDS sample buffer).
-
Protein Identification: Separate the eluted proteins via SDS-PAGE. Excise protein bands that are unique to the affinity matrix pull-down, perform in-gel tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
Target Validation: Confirming Engagement in a Cellular Context
Once a list of candidate targets is generated, it is crucial to confirm that the compound engages the target within intact cells.[25][26] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[27][28]
Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than the unbound protein.[27][29][30]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with either the fluorinated indole compound at various concentrations or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C).[27]
-
Lysis: Lyse the cells to release their contents. A common method is to use three rapid freeze-thaw cycles using liquid nitrogen and a water bath.[27]
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[30]
-
Detection: Carefully collect the supernatant and analyze the amount of the soluble target protein remaining at each temperature point. This is typically done using quantitative Western blotting or ELISA.[27]
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the drug-treated samples, indicating ligand-induced stabilization.[29][31]
Functional Validation: Linking Target Engagement to a Biological Effect
The final step is to demonstrate that engaging the target with the fluorinated indole compound leads to a measurable downstream functional consequence. The specific assay depends entirely on the validated target.
Example Protocol: In Vitro Kinase Assay (for a validated kinase target)
This protocol measures the ability of a compound to inhibit the phosphorylation of a substrate by its target kinase.
-
Reaction Setup: In a microplate well, combine the purified recombinant target kinase and its specific substrate (e.g., a peptide or protein) in a kinase buffer.[32][33]
-
Inhibitor Addition: Add the fluorinated indole compound at a range of concentrations (and a vehicle control).
-
Initiate Reaction: Start the kinase reaction by adding a solution containing MgCl2 and ATP.[32][33] Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop Reaction: Terminate the reaction by adding a stop solution, often a chelating agent like EDTA or by adding SDS-PAGE loading dye.[32]
-
Detect Phosphorylation: Quantify the amount of phosphorylated substrate. This can be done in several ways:
-
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[34]
-
Luminescence-Based Assay: Use a system like ADP-Glo™, which measures the amount of ADP produced as a direct indicator of kinase activity.
-
Antibody-Based Detection: Use a phospho-specific antibody via Western blot or ELISA to detect the phosphorylated substrate.
-
-
Data Analysis: Plot the kinase activity (or signal) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Conclusion and Future Perspectives
Fluorinated indole compounds represent a versatile and powerful class of molecules with demonstrated potential to modulate a wide range of therapeutically relevant targets. The strategic use of fluorine allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, often resulting in compounds with superior potency, selectivity, and metabolic stability.[1][3] The continued advancement in synthetic fluorination methods, coupled with robust target identification and validation workflows as outlined in this guide, will undoubtedly accelerate the discovery and development of novel fluorinated indole-based drugs. Future efforts will likely focus on exploring new target classes, optimizing safety profiles, and leveraging these compounds as chemical probes to further unravel complex biological processes.
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Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with potent and diverse pharmacological activities. Within this vast chemical space, 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde has emerged as a molecule of significant interest, particularly in the realm of oncology. This technical guide synthesizes the current understanding and proposes a primary mechanism of action for this compound, grounded in the extensive research on analogous indole derivatives. We will delve into the experimental evidence supporting its role as a microtubule-destabilizing agent, detailing the key assays and methodologies required to rigorously validate this hypothesis. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this promising indole derivative.
Introduction: The Rationale for Investigating this compound
The indole-3-carbaldehyde framework is a versatile synthetic intermediate that has been extensively utilized in the development of novel therapeutic agents.[1][2] The aldehyde functionality at the C-3 position serves as a crucial synthetic handle for the creation of a diverse library of derivatives, including Schiff bases and hydrazones, which have demonstrated a broad spectrum of biological activities, from antimicrobial to anticancer.[1][3]
The strategic placement of a 4-fluorobenzyl group at the N-1 position is a key structural feature. The benzyl moiety is known to influence the lipophilicity and, consequently, the cellular uptake of the molecule. The fluorine atom, a bioisostere of hydrogen, can enhance metabolic stability and improve binding affinity to the target protein through favorable electrostatic interactions.[4] Numerous studies on related N-benzyl indole derivatives have highlighted their potent cytotoxic effects against various cancer cell lines.[4][5] This collective evidence provides a strong rationale for the in-depth investigation of this compound as a potential anticancer agent.
Proposed Mechanism of Action: Disruption of Microtubule Dynamics
Based on the substantial body of literature for structurally related indole derivatives, the primary mechanism of action for this compound is proposed to be the inhibition of tubulin polymerization .[6][7][8] Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, most critically, the formation of the mitotic spindle during cell division.[9] Disruption of microtubule dynamics leads to mitotic arrest and, ultimately, apoptotic cell death, a clinically validated strategy in cancer chemotherapy.[9]
It is hypothesized that this compound binds to the colchicine binding site on β-tubulin.[9][10][11][12][13] This binding event prevents the conformational changes necessary for the incorporation of tubulin dimers into growing microtubules, thereby shifting the equilibrium towards depolymerization. The downstream cellular consequences of this action are profound and can be systematically investigated through a series of well-established experimental workflows.
Signaling Pathway: Proposed Mechanism of Action
Caption: Proposed mechanism of this compound.
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis that this compound acts as a microtubule-destabilizing agent, a logical sequence of experiments should be performed. The following sections detail the protocols for these key assays.
In Vitro Tubulin Polymerization Assay
The foundational experiment to directly assess the effect of the compound on microtubule formation is the in vitro tubulin polymerization assay. This assay monitors the assembly of purified tubulin into microtubules in real-time.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in General Tubulin Buffer (GTB; 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 10 mg/mL.
-
Prepare a 100 mM stock solution of GTP in GTB.
-
Prepare a stock solution of the fluorescent reporter (e.g., DAPI) as per the manufacturer's instructions.
-
Dissolve this compound and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in DMSO to create 100X stock solutions.
-
-
Reaction Setup:
-
On ice, prepare the tubulin polymerization reaction mix to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[2]
-
In a pre-warmed (37°C) 96-well black plate, add 1 µL of the 100X test compound or control solutions to the respective wells. Include a DMSO vehicle control.
-
To initiate the reaction, add 99 µL of the ice-cold tubulin polymerization reaction mix to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
The inhibitory effect of the compound can be quantified by determining the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
| Parameter | Expected Outcome for an Inhibitor |
| Rate of Polymerization | Decreased |
| Maximum Polymer Mass | Reduced |
| IC50 Value | In the low micromolar to nanomolar range |
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effect of this compound on cancer cells, a cell viability assay such as the MTT assay is essential. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15][16][17][18]
Detailed Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay and Data Analysis:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
| Cell Line | Predicted IC50 Range |
| HeLa (Cervical Cancer) | Low micromolar to nanomolar |
| MCF-7 (Breast Cancer) | Low micromolar to nanomolar |
| A549 (Lung Cancer) | Low micromolar to nanomolar |
Cell Cycle Analysis by Flow Cytometry
A hallmark of microtubule-targeting agents is their ability to induce cell cycle arrest at the G2/M phase. This can be quantified using flow cytometry with propidium iodide (PI) staining, which measures the DNA content of individual cells.[1][6][19][20][21]
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its IC50 value for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
-
Cell Fixation and Staining:
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry and Data Analysis:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate red channel.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
| Treatment | Expected % of Cells in G2/M Phase |
| Vehicle Control | 10-15% |
| Test Compound (IC50) | Significantly increased (>30%) |
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its cytotoxic effects primarily through the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis. The experimental workflows detailed in this guide provide a robust framework for validating this proposed mechanism of action.
Future research should focus on several key areas:
-
Competitive Binding Assays: To definitively confirm that the compound binds to the colchicine site, a competitive binding assay using radiolabeled colchicine should be performed.
-
In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in animal models of cancer to evaluate the compound's therapeutic efficacy and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with modifications to the indole core, the benzyl group, and the carbaldehyde moiety will provide valuable insights for optimizing the potency and selectivity of this chemical scaffold.
By systematically applying these methodologies, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for the development of a new generation of indole-based anticancer agents.
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ResearchGate. (n.d.). Indole‐chalcone derivatives as colchicine binding site inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Indole derivatives targeting colchicine binding site as potential anticancer agents | Request PDF. Retrieved from [Link]
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in-silico studies of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the In-Silico Evaluation of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. This guide provides an in-depth, practical walkthrough of a comprehensive in-silico evaluation of a novel indole derivative, this compound. We adopt a hypothesis-driven approach, selecting the human Cannabinoid Receptor 1 (CB1) as a plausible therapeutic target based on structural analogs. This document details the complete computational workflow, from target selection and system preparation to molecular docking, molecular dynamics simulations, and ADMET profiling. Each protocol is presented with a clear rationale, emphasizing the causality behind methodological choices to ensure a self-validating and reproducible scientific process.
Strategic Framework: From Hypothesis to In-Silico Validation
The journey of a drug candidate begins not in a wet lab, but with a robust, computationally-validated hypothesis. The core objective of this study is to predict the therapeutic potential of this compound by systematically evaluating its interaction with a high-value biological target and profiling its drug-like properties.
Rationale for Target Selection: The Human Cannabinoid Receptor 1 (CB1)
The selection of a biological target is the most critical initial step in a structure-based drug design campaign. Lacking specific bioactivity data for our lead compound, we turn to analog-based inference. A structurally related compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, is known to act as an agonist of the cannabinoid type 1 receptor (CB1). The CB1 receptor, a G protein-coupled receptor (GPCR), is a well-established therapeutic target for a range of conditions including pain, inflammation, and obesity.[1][2] This structural similarity provides a strong, logical basis for hypothesizing that this compound may also modulate CB1 activity.
For this study, we have selected the high-resolution (2.6 Å) crystal structure of the human CB1 receptor in complex with an inhibitor, available in the Protein Data Bank (PDB) under the ID 5U09 .[3][4] This structure provides a high-quality template for our docking and simulation studies.
The In-Silico Evaluation Workflow
Our computational strategy is designed as a multi-stage funnel, progressively filtering and characterizing the compound's properties. Each stage provides critical data that informs the next, creating a logical and efficient discovery cascade.
Caption: Overall In-Silico Drug Discovery Workflow.
The Digital Bench: Ligand and Receptor Preparation
The fidelity of any in-silico experiment depends entirely on the quality of the starting structures. This preparation phase is analogous to purifying reagents and calibrating instruments in a wet lab; it is a non-negotiable prerequisite for obtaining meaningful results.
Ligand Preparation Protocol
The goal of ligand preparation is to generate a single, low-energy 3D conformation that accurately represents the molecule's geometry and charge distribution.
| Step | Action | Rationale |
| 1 | 2D Structure Sketching | Using cheminformatics software (e.g., MarvinSketch, ChemDraw), draw the 2D structure of this compound. |
| 2 | Conversion to 3D | The software converts the 2D representation into an initial 3D structure. This initial model is often not energetically favorable. |
| 3 | Hydrogen Addition | Add explicit hydrogen atoms appropriate for a physiological pH (e.g., 7.4). Hydrogens are critical for correct charge calculation and hydrogen bonding. |
| 4 | Energy Minimization | Perform an energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry to find a stable, low-energy conformation, which is essential for realistic docking.[5] |
| 5 | File Format Conversion | Save the final 3D structure in a format suitable for docking software, such as .pdbqt for AutoDock Vina, which includes atomic charges and atom type definitions. |
GPCR Target Preparation Protocol
Preparing a GPCR structure like CB1 requires careful cleaning to ensure the binding site is correctly defined and free of artifacts from the crystallization process.[6]
| Step | Action | Rationale |
| 1 | Download PDB File | Obtain the structure file for PDB ID: 5U09 from the RCSB PDB database.[3] |
| 2 | Remove Non-Essential Molecules | Delete all water molecules, co-solvents, and the co-crystallized ligand (taranabant) from the PDB file. These molecules would otherwise interfere with the docking of our new compound.[7] |
| 3 | Repair Missing Residues/Atoms | Use software like Chimera or Schrödinger's Protein Preparation Wizard to check for and rebuild any missing side chains or atoms in the protein structure. This ensures a complete and valid receptor model. |
| 4 | Add Polar Hydrogens | Add hydrogen atoms to the protein, ensuring correct ionization states for acidic and basic residues at physiological pH. This is crucial for accurately modeling electrostatic and hydrogen bond interactions.[8] |
| 5 | Assign Atomic Charges | Assign partial atomic charges (e.g., Gasteiger charges) to all receptor atoms. Correct charge assignment is fundamental for the scoring function to calculate binding energy. |
| 6 | Define the Binding Site | Identify the amino acid residues that form the orthosteric binding pocket, often guided by the position of the original co-crystallized ligand. This defined region will be the target for the docking simulation.[9] |
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] Its primary goals are to identify the most likely binding pose and to estimate the binding affinity, typically reported as a scoring function value in kcal/mol.[11]
Docking Protocol (AutoDock Vina)
| Step | Action | Rationale |
| 1 | Load Prepared Structures | Import the prepared ligand (.pdbqt) and receptor (.pdbqt) files into the docking software interface (e.g., PyRx, Chimera). |
| 2 | Define the Grid Box | Define a 3D grid box that encompasses the entire binding site identified in Step 6 of the receptor preparation. The grid box confines the search space for the ligand, increasing computational efficiency and accuracy.[6] |
| 3 | Set Exhaustiveness | Configure the exhaustiveness parameter (e.g., to 16 or 32). This controls the thoroughness of the conformational search. Higher values increase the chance of finding the true minimum energy pose but require more computational time. |
| 4 | Run Docking Simulation | Execute the docking algorithm. The software will systematically sample different conformations and orientations of the ligand within the grid box, scoring each one. |
| 5 | Analyze Results | The output will provide a series of binding poses ranked by their binding affinity scores. The pose with the lowest (most negative) score is considered the most favorable. |
Interpreting Docking Results
The primary output is a table of binding energies. A more negative value indicates a stronger predicted binding affinity.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -9.8 | 0.000 |
| 2 | -9.5 | 1.352 |
| 3 | -9.2 | 1.876 |
| 4 | -8.9 | 2.411 |
Crucial Insight: While the binding score is important, it is a prediction. The most critical step is the visual inspection of the top-ranked pose. The scientist must verify that the predicted interactions are chemically sensible (e.g., hydrogen bonds with appropriate donors/acceptors, hydrophobic parts of the ligand in greasy pockets). A high score with a nonsensical pose is a red flag.[12]
Molecular Dynamics (MD): Assessing Complex Stability
While docking provides a valuable static snapshot of the binding event, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of every atom in the system over time, providing critical insights into the stability and flexibility of the protein-ligand complex in a simulated physiological environment.[13][14]
MD Simulation Workflow (GROMACS)
The MD workflow transforms the static docked complex into a dynamic, solvated system and simulates its behavior over nanoseconds.[15]
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A Technical Guide to the Preliminary Cytotoxicity Screening of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Foreword: The Rationale for Investigation
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural and synthetic molecules with significant biological activity.[1] In oncology, indole derivatives have emerged as a promising class of compounds, demonstrating the ability to modulate critical cellular pathways involved in cancer progression, including those leading to apoptosis and cell cycle arrest.[2][3] The compound of interest, 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde, is a synthetic derivative designed to explore novel structure-activity relationships within this chemical class. The initial and most critical step in evaluating its potential as an anticancer agent is a robust and reproducible preliminary cytotoxicity screening.[4][5]
This guide provides a comprehensive framework for conducting this initial evaluation. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices. Our objective is to establish a self-validating system for generating reliable preliminary data on the cytotoxic potential of this novel indole derivative.
Part 1: Strategic Selection of In Vitro Models and Methods
The foundation of any meaningful cytotoxicity screen lies in the judicious selection of cellular models and the assay methodology. These choices directly influence the relevance and translatability of the obtained data.
The Imperative of a Diverse Cell Line Panel
A single cell line cannot represent the vast heterogeneity of human cancers.[6] Therefore, a preliminary screen should employ a panel of well-characterized cell lines from different tissue origins to identify potential tissue-specific activity. Furthermore, including a non-cancerous cell line is crucial for an early assessment of selectivity—a key attribute of a promising therapeutic candidate.[7] Each cell line possesses a unique genotypic and phenotypic profile that can influence its response to a therapeutic agent.[8][9]
For the initial screening of this compound, the following panel is recommended:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive (ER+), represents a common subtype of breast cancer. |
| HCT116 | Colon Carcinoma | Represents colorectal cancer, a prevalent and challenging malignancy. |
| A549 | Lung Carcinoma | A model for non-small cell lung cancer, a leading cause of cancer-related mortality. |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line used to determine the compound's general cytotoxicity and selectivity index.[7] |
This curated panel provides a breadth of biological contexts to unmask the compound's cytotoxic profile. Public databases can be invaluable for retrieving further genomic and expression data to refine cell line selection for subsequent studies.[10]
Assay Selection: The MTT Assay for Metabolic Viability
For high-throughput preliminary screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and widely accepted colorimetric method.[7][11] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[12][13] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[13][14] This provides a reliable measure of how the test compound affects cell viability and proliferation.[12]
Part 2: Experimental Protocol and Workflow
This section details a rigorous, step-by-step protocol for the MTT assay, designed to ensure reproducibility and accuracy.
Materials and Reagents
-
Cell Lines: MCF-7, HCT116, A549, HEK293
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).[13]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[12]
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Equipment: 96-well flat-bottom sterile plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm).
Step-by-Step Experimental Procedure
-
Cell Seeding: a. Culture the selected cell lines until they reach approximately 80% confluency. b. Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter. c. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[15] d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere and enter the exponential growth phase.[15]
-
Compound Treatment: a. Prepare serial dilutions of the test compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). b. Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. c. Crucially, include the following controls on every plate:
- Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%). This accounts for any solvent toxicity.
- Positive Control: Wells treated with a known cytotoxic agent like Doxorubicin.
- Blank Control: Wells containing only culture medium (no cells) to provide the background absorbance reading. d. Incubate the plate for 48-72 hours. The incubation period should be consistent across experiments.
-
MTT Incubation and Formazan Solubilization: a. After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[14] b. Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15] c. Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 100 µL of DMSO or the solubilization solution to each well to dissolve the purple crystals.[13] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to reduce background noise.[12]
Experimental Workflow Visualization
Caption: Workflow for the MTT-based preliminary cytotoxicity assay.
Part 3: Data Analysis and Interpretation
Raw absorbance data must be transformed into meaningful metrics of cytotoxicity. The primary endpoint of this screening is the IC50 value.
Calculating Cell Viability
First, correct the raw absorbance values by subtracting the average absorbance of the blank (medium-only) wells. Then, calculate the percentage of cell viability for each compound concentration relative to the vehicle control, which is considered 100% viable.
Formula: % Cell Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[16][17] In this context, it is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.[16]
-
Plot a Dose-Response Curve: Plot % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve).
-
Calculate IC50: The software will calculate the IC50 value from this curve. A lower IC50 value indicates higher potency.[18]
It is critical to understand that the IC50 from an MTT assay reflects a composite of effects, including cell killing (cytotoxicity) and inhibition of proliferation (cytostatic effects).[19] Further assays are required to distinguish between these outcomes.
Data Presentation
Results should be summarized in a clear, tabular format. The experiment should be performed in triplicate to ensure statistical validity, and data should be presented as Mean ± Standard Deviation (SD).
| Cell Line | IC50 (µM) of this compound (Mean ± SD) | IC50 (µM) of Doxorubicin (Positive Control) (Mean ± SD) |
| MCF-7 | Calculated Value | Calculated Value |
| HCT116 | Calculated Value | Calculated Value |
| A549 | Calculated Value | Calculated Value |
| HEK293 | Calculated Value | Calculated Value |
Part 4: Potential Mechanisms and Future Directions
While the preliminary screen quantifies if the compound is cytotoxic, it does not explain how. The indole scaffold provides clues to potential mechanisms of action.
Hypothesized Mechanism: Induction of Apoptosis
Many indole-based anticancer agents exert their effects by inducing apoptosis (programmed cell death).[1][20] This can occur through modulation of key signaling pathways that control cell survival and death. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in cancer cells to promote survival.[2][3] Indole compounds have been shown to inhibit NF-κB, thereby sensitizing cancer cells to apoptosis.[2]
Visualizing a Potential Signaling Pathway
The following diagram illustrates a simplified, hypothetical pathway where an indole derivative could induce apoptosis by inhibiting the NF-κB pathway.
Caption: Potential mechanism: Apoptosis induction via NF-κB inhibition.
Next Steps in Drug Development
If this compound demonstrates potent and selective cytotoxicity (i.e., a low IC50 in cancer cells and a high IC50 in HEK293 cells), the following studies are warranted:
-
Mechanism of Action Studies: Employ assays like Annexin V/PI staining to confirm apoptosis, and cell cycle analysis by flow cytometry to determine if the compound causes arrest at a specific phase (e.g., G2/M).[1]
-
Expanded Panel Screening: Test the compound against a larger panel of cell lines, such as the NCI-60 panel, to better understand its spectrum of activity.[10]
-
Target Identification: Utilize molecular docking or biochemical assays to identify the specific protein targets of the compound.
-
In Vivo Efficacy: If in vitro data remains promising, advance the compound to preclinical animal models to evaluate its efficacy and safety in a whole-organism context.
This structured approach ensures that promising compounds are advanced efficiently, while those with unfavorable profiles are identified early, optimizing resources in the long and complex drug discovery pipeline.
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Methodological & Application
Application Note: High-Purity Isolation of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. The described methodology utilizes automated flash column chromatography, a technique that offers significant advantages in terms of speed, resolution, and reproducibility over traditional gravity-driven methods. We will delve into the rationale behind solvent selection, stationary phase choice, and the optimization of gradient elution to effectively separate the target compound from common reaction-related impurities, such as unreacted starting materials and by-products.
Introduction: The Importance of Purity
This compound is a crucial building block in medicinal chemistry, often serving as a precursor for the development of novel therapeutics. The purity of this intermediate is paramount, as even trace amounts of impurities can lead to the formation of undesirable side products in subsequent synthetic steps, complicate structural elucidation, and potentially introduce confounding variables in biological assays. Therefore, a robust and reliable purification method is essential for ensuring the integrity of the final drug candidates.
The synthesis of this compound typically involves the N-alkylation of indole-3-carbaldehyde with 4-fluorobenzyl halide. This reaction, while generally efficient, can result in a crude product mixture containing unreacted indole-3-carbaldehyde, residual alkylating agent, and potentially over-alkylated or other side products. The structural similarity and polarity overlap between the desired product and these impurities necessitate a high-resolution separation technique like flash column chromatography.
Principle of Separation: Normal-Phase Chromatography
This protocol employs normal-phase flash chromatography, a liquid chromatographic technique that separates compounds based on their polarity. The stationary phase is polar (silica gel), while the mobile phase is a non-polar organic solvent system. Compounds in the mixture are introduced to the column and are separated based on their differential adsorption to the silica gel and solubility in the mobile phase.
-
Polar Compounds: Adsorb more strongly to the polar silica gel and thus elute later.
-
Non-polar Compounds: Have a weaker interaction with the stationary phase and are more soluble in the non-polar mobile phase, causing them to elute earlier.
By gradually increasing the polarity of the mobile phase (a solvent gradient), we can sequentially elute compounds with increasing polarity, achieving a high degree of separation.
Materials and Methods
Materials and Reagents
-
Crude Product: 1.0 g of crude this compound
-
Stationary Phase: High-purity silica gel (40-63 µm particle size)
-
Mobile Phase Solvents:
-
Solvent A: n-Hexane (ACS grade or higher)
-
Solvent B: Ethyl acetate (ACS grade or higher)
-
-
TLC Supplies:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
UV lamp (254 nm)
-
Equipment
-
Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt, or similar)
-
Pre-packed silica gel column (e.g., 40 g for a 1.0 g crude sample)
-
Rotary evaporator
-
Vials for fraction collection
Experimental Protocol
Preliminary TLC Analysis
Before proceeding with the flash chromatography, it is crucial to perform a preliminary Thin-Layer Chromatography (TLC) analysis to determine the optimal mobile phase composition for separation.
-
Spotting: Dissolve a small amount of the crude product in a minimal amount of ethyl acetate. Spot the solution onto a TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a mixture of n-hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 (v/v) ratio of hexane to ethyl acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove it, and visualize the spots under a UV lamp at 254 nm.
-
Analysis: The ideal solvent system should provide good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.
Sample Preparation and Loading
Proper sample loading is critical for achieving high resolution. There are two primary methods for loading the sample onto the column:
-
Liquid Loading: Dissolve the 1.0 g of crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Inject the solution directly onto the column. This method is quick but can lead to band broadening if too much or too strong a solvent is used.
-
Solid Loading (Recommended):
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.
-
Load this dry powder onto the top of the flash column. This technique generally results in sharper bands and better separation.
-
Flash Chromatography Parameters
The following parameters are a robust starting point and can be adjusted based on the results of the preliminary TLC analysis.
| Parameter | Recommended Setting | Rationale |
| Column Size | 40 g Silica Gel | Appropriate for a 1.0 g crude sample, maintaining a good sample-to-sorbent ratio. |
| Flow Rate | 30-40 mL/min | Provides a good balance between separation efficiency and run time for a 40 g column. |
| Mobile Phase | Gradient: n-Hexane (A) / Ethyl Acetate (B) | A standard solvent system for separating moderately polar organic compounds. |
| Detection | UV at 254 nm and 280 nm | The indole moiety strongly absorbs UV light in this range, allowing for sensitive detection. |
| Fraction Size | 15-20 mL | Appropriate for the column size and flow rate to ensure good resolution between peaks. |
Gradient Elution Profile
A linear gradient is typically effective for this type of separation.
| Time (min) | % Ethyl Acetate (B) | Description |
| 0 - 2 | 5% | Column equilibration and elution of very non-polar impurities. |
| 2 - 15 | 5% → 30% | Gradual increase in polarity to elute the target compound. |
| 15 - 18 | 30% → 100% | Rapid increase to flush out highly polar impurities. |
| 18 - 20 | 100% | Column wash. |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Results and Discussion
A typical chromatogram from this purification is expected to show three main regions:
-
Early Eluting Impurities: Any remaining 4-fluorobenzyl halide or non-polar by-products will elute first, typically in the low percentage ethyl acetate phase.
-
Product Elution: The target compound, this compound, will elute as a sharp, well-defined peak as the concentration of ethyl acetate increases.
-
Late Eluting Impurities: Unreacted indole-3-carbaldehyde, being more polar than the N-benzylated product, will elute later in the gradient.
After the run, the collected fractions should be analyzed by TLC to identify those containing the pure product. These fractions are then pooled, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound as a solid. The purity should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC with different solvent ratios or solvent systems (e.g., dichloromethane/methanol). |
| Sample overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Peak Tailing | Sample is too acidic or basic. | Add a small amount of an appropriate modifier (e.g., 0.1% triethylamine for basic compounds) to the mobile phase. |
| Column degradation. | Use a new column. | |
| No Compound Eluting | Compound is too polar and stuck on the column. | Increase the polarity of the mobile phase gradient significantly (e.g., switch to a dichloromethane/methanol system). |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following these steps, researchers can obtain high-purity material, which is essential for the successful advancement of drug discovery and development programs. The principles outlined here can also be adapted for the purification of other similar indole derivatives.
References
-
Principles of Flash Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Teledyne ISCO Application Note on Flash Chromatography: Teledyne ISCO. (n.d.). A Guide to Successful Flash Chromatography. [Link]
-
Biotage Flash Purification Guide: Biotage. (n.d.). Flash Purification: A to Z. [Link]
-
Physicochemical Properties of Indole Derivatives: PubChem. (n.d.). Indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]
using 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde in Schiff base condensation reactions
An In-Depth Guide to the Application of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde in Schiff Base Condensation Reactions
Introduction: The Strategic Importance of Indole-Based Schiff Bases
The fusion of the indole nucleus with the azomethine (-C=N-) group of a Schiff base creates a molecular scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] Indole derivatives are renowned for their diverse biological activities, forming the core of essential biomolecules like tryptophan and neurotransmitters.[3][4] Schiff bases, formed by the condensation of primary amines with active carbonyl compounds, are lauded for their structural versatility and wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][5]
This application note focuses on This compound , a versatile precursor for synthesizing novel Schiff bases. The N-benzylation of the indole ring enhances lipophilicity, which can be crucial for bioavailability, while the 4-fluoro substituent on the benzyl group can improve metabolic stability and binding interactions with biological targets. The aldehyde at the C3 position is the reactive site for the Schiff base condensation, providing a straightforward entry into a diverse library of imine derivatives with significant therapeutic and catalytic potential.
The Chemistry of Formation: Mechanism of Schiff Base Condensation
The formation of a Schiff base (or imine) is a reversible nucleophilic addition-elimination reaction.[6][7] Understanding the mechanism is paramount for optimizing reaction conditions and achieving high yields. The process generally proceeds in two key stages and is often catalyzed by a weak acid.
-
Nucleophilic Addition (Hemiaminal Formation): The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the indole-3-carbaldehyde.[7] This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).[6][7]
-
Dehydration (Imine Formation): Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).[8] The lone pair of electrons on the nitrogen atom then expels the water molecule, forming a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen by a base (like a solvent molecule or another amine) yields the final, neutral Schiff base and regenerates the acid catalyst.[8][9]
The rate-determining step is typically the acid-catalyzed dehydration of the hemiaminal.[9] Therefore, controlling the pH is critical; the reaction requires enough acid to catalyze dehydration but not so much that it fully protonates the starting amine, which would render it non-nucleophilic.[9]
Caption: Mechanism of Schiff base formation.
Experimental Protocols
Safety Precautions
-
This compound: Handle in a well-ventilated area or chemical fume hood. May cause skin, eye, and respiratory irritation.[10] Avoid dust formation.
-
Primary Amines: Many amines are corrosive, toxic, and have strong odors. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Solvents: Ethanol and methanol are flammable. Keep away from ignition sources. Glacial acetic acid is corrosive. Handle with care.
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol describes a standard reflux condensation method, widely applicable for reacting the title compound with various aromatic and aliphatic primary amines.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (1.0 - 1.1 eq)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Beaker, Buchner funnel, filter paper
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of absolute ethanol (e.g., 20-30 mL). Stir until fully dissolved.
-
Amine Addition: To this solution, add the primary amine (1.0-1.1 eq). If the amine is a solid, dissolve it in a minimum amount of ethanol before adding.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the reaction.[9]
-
Reaction Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80-90°C for ethanol) with constant stirring.[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of hexane and ethyl acetate.[5] The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting aldehyde.
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Further cool the mixture in an ice bath to facilitate the precipitation of the Schiff base product.[5]
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to obtain the final Schiff base.
Caption: Experimental workflow for Schiff base synthesis.
Protocol 2: Spectroscopic Characterization
Validation of the Schiff base formation is crucial. The following techniques and expected results are standard for characterization.
-
FT-IR Spectroscopy: The most definitive evidence is the disappearance of the C=O stretching band of the aldehyde (typically ~1660-1700 cm⁻¹) and the N-H stretching bands of the primary amine (~3300-3500 cm⁻¹), alongside the appearance of a strong C=N (imine) stretching band around 1610-1640 cm⁻¹ .[12]
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic aldehyde proton signal (-CHO) which typically appears as a singlet far downfield (~9-10 ppm). A new signal for the azomethine proton (-CH=N-) will appear, usually as a singlet between 8.0-9.0 ppm .[12] The signals corresponding to the indole and benzyl moieties should remain, though their chemical shifts may be slightly altered.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound, matching the calculated mass of the expected Schiff base product.
Data Presentation: Key Spectroscopic Markers
The successful synthesis of a Schiff base from this compound can be confirmed by observing specific changes in spectroscopic data.
| Spectroscopic Technique | Starting Material (Aldehyde) | Schiff Base Product | Rationale for Change |
| FT-IR (cm⁻¹) | ~1670 (C=O stretch) | ~1625 (C=N stretch) | Formation of the imine double bond and consumption of the carbonyl group. |
| ¹H NMR (δ, ppm) | ~9.9 (s, 1H, -CHO) | ~8.5 (s, 1H, -CH=N-) | The aldehyde proton is consumed and replaced by the azomethine proton. |
| ¹³C NMR (δ, ppm) | ~185 (-CHO) | ~160 (-CH=N-) | The carbonyl carbon is replaced by the less deshielded imine carbon. |
Applications in Research and Development
The Schiff bases derived from this compound are valuable compounds for further investigation:
-
Drug Discovery: The indole nucleus is a privileged scaffold in medicinal chemistry.[4] These Schiff bases can be screened for a wide range of biological activities, including as potential anticancer, antimicrobial, or enzyme inhibitory agents.[2][13][14]
-
Coordination Chemistry: The imine nitrogen atom is an excellent coordination site. These compounds can act as ligands to form stable metal complexes.[15][16] Such complexes are investigated for their catalytic activity in various organic transformations, including oxidation and polymerization reactions.[9][17][18]
-
Material Science: The conjugated structure of these molecules can impart interesting photophysical properties, making them candidates for use in organic electronics or as fluorescent probes.
By providing a robust and versatile synthetic platform, this compound serves as a critical starting material for developing novel chemical entities with broad scientific and therapeutic potential.
References
-
Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Singh, P., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(9), 1213-1219. Retrieved from [Link]
-
Mechanism of formation Schiff base. (n.d.). ResearchGate. Retrieved from [Link]
-
Reshma, R., et al. (2018). Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. Journal of Coordination Chemistry, 71(1), 124-136. Retrieved from [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2024). Advanced Journal of Chemistry. Retrieved from [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. Retrieved from [Link]
-
Hassan, A. S., & Faraj, F. L. (2020). Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. AIP Conference Proceedings, 2290, 020015. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. (2018). International Journal of Research in Pharmacy and Science. Retrieved from [Link]
-
Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025). Journal of Medicinal and Nanomaterials Chemistry. Retrieved from [Link]
- Schiff base metal complexes for use as catalysts in organic synthesis. (n.d.). Google Patents.
-
Schiff's bases mechanism: Significance and symbolism. (2024). Lateral. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. Molecules, 29(11), 2548. Retrieved from [Link]
-
Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025). ResearchGate. Retrieved from [Link]
-
Alhakimi, A. N., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 294-306. Retrieved from [Link]
-
Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025). Journal of Medicinal and Nanomaterials Chemistry. Retrieved from [Link]
-
Hassan, A. S. (n.d.). Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. Diyala University. Retrieved from [Link]
-
Schiff Base Complexes for Catalytic Application. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. (2024). RSC Advances, 14, 27503-27520. Retrieved from [Link]
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). ResearchGate. Retrieved from [Link]
- Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof. (2013). Google Patents.
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Application Note & Protocols: Strategic Derivatization of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde for Enhanced Biological Activity
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive framework for the chemical derivatization of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde, a versatile starting material for generating compound libraries for biological screening. The presence of the N-(4-fluorobenzyl) group provides a handle to enhance metabolic stability and lipophilicity, while the C-3 carbaldehyde is a reactive center for extensive chemical modification.[3][4] We present detailed, field-tested protocols for key derivatization reactions—including Knoevenagel condensation and reductive amination—and subsequent protocols for evaluating the synthesized analogues in anticancer, antimicrobial, and antioxidant assays.
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system is a cornerstone of drug discovery, recognized for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[5] Derivatives have shown promise as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[6][7][8][9] The starting scaffold, this compound, is strategically designed for library synthesis. The aldehyde group at the C-3 position is the most reactive site for electrophilic substitution and serves as a versatile anchor for introducing diverse chemical functionalities.[1][4]
This document serves as a practical guide for researchers, explaining not just the "how" but the "why" behind key synthetic and analytical choices, enabling the logical design and execution of experiments aimed at discovering novel bioactive indole derivatives.
Synthesis of the Core Scaffold
The foundational step is the synthesis of the starting material. The most common and efficient method is the N-alkylation of commercially available indole-3-carbaldehyde.
Protocol 2.1: Synthesis of this compound
Rationale: This is a standard nucleophilic substitution reaction where the indole nitrogen, after being deprotonated by a base, acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide. Anhydrous conditions are crucial to prevent quenching the base and the anionic intermediate.
Materials:
-
Indole-3-carbaldehyde
-
4-Fluorobenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add indole-3-carbaldehyde (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Slowly add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous DMF via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Derivatization Strategies at the C-3 Aldehyde
The aldehyde functionality is a gateway to a vast chemical space. Below are protocols for two robust and versatile derivatization reactions.
Strategy A: Knoevenagel Condensation
Causality: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1][10][11] This reaction extends the π-conjugated system of the indole ring, creating an α,β-unsaturated system that is itself a target for further reactions (e.g., Michael addition) and can interact differently with biological macromolecules. The use of a mild base like piperidine is sufficient to deprotonate the active methylene compound without causing unwanted side reactions.[12]
Caption: Workflow for Knoevenagel Condensation.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).[12]
-
Add a catalytic amount of piperidine.
-
Stir the mixture vigorously at room temperature. The product often begins to precipitate out of the solution as a solid.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting aldehyde is consumed.
-
If precipitation occurs, filter the solid product and wash it with a small amount of ice-cold ethanol.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography.[12]
-
Dry the purified product under vacuum.
| Troubleshooting Knoevenagel Condensation | |
| Problem | Potential Solution |
| Low or No Product Yield | 1. Ensure the piperidine catalyst is fresh. 2. If water is a byproduct (with other active methylene compounds), consider adding molecular sieves. 3. Gently warm the reaction mixture to 40-50 °C.[12] |
| Formation of Side Products | 1. Use a milder catalyst or reduce the amount. 2. Lower the reaction temperature.[12] |
Strategy B: Reductive Amination
Causality: This powerful reaction converts the aldehyde into a new C-N bond, allowing for the introduction of a wide variety of primary and secondary amines.[13] The process occurs in two stages: (1) formation of a Schiff base (or iminium ion intermediate), followed by (2) in-situ reduction. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, moisture-tolerant, and selectively reduces the protonated iminium ion much faster than the starting aldehyde, preventing side reactions like the reduction of the aldehyde to an alcohol.[14]
Caption: One-pot reductive amination workflow.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of the aldehyde (1 mmol) in anhydrous DCM (15 mL), add the desired amine (1.1 mmol).
-
If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add STAB (1.5 mmol) in one portion. The reaction is often slightly exothermic.
-
Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Protocols for Biological Evaluation
After synthesis and purification, the new derivatives must be evaluated for biological activity. Here are standard protocols for initial screening.
Assay 1: Anticancer Cell Viability (MTT Assay)
Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[15] Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. Many indole derivatives have demonstrated potent anticancer activity.[7][16][17][18]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well microtiter plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO at the highest concentration used) and a blank (medium only).
-
Incubate the plate for 48-72 hours.[15]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Sample Data Presentation (IC₅₀ Values in µM) | ||
| Compound | MCF-7 Cells | HeLa Cells |
| Derivative 3.1a | 15.2 ± 1.8 | 22.5 ± 2.1 |
| Derivative 3.2b | 8.7 ± 0.9 | 11.3 ± 1.4 |
| Doxorubicin (Control) | 0.5 ± 0.1 | 0.8 ± 0.2 |
Assay 2: Antimicrobial Activity (Broth Microdilution)
Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19] This assay is essential for screening new compounds against a panel of clinically relevant bacteria and fungi.[20][21][22]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans).[19]
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
96-well plates.
-
Bacterial/fungal inoculum standardized to 0.5 McFarland.
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Prepare a standardized microbial inoculum and dilute it so that each well receives a final concentration of ~5 x 10⁵ CFU/mL (for bacteria).
-
Add 50 µL of the diluted inoculum to each well. Include a positive control (inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
| Sample Data Presentation (MIC Values in µg/mL) | ||
| Compound | S. aureus | E. coli |
| Derivative 3.1a | 32 | >128 |
| Derivative 3.2b | 8 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Assay 3: Antioxidant Activity (DPPH Radical Scavenging)
Rationale: Many diseases are associated with oxidative stress caused by reactive oxygen species (ROS). Antioxidants can neutralize these harmful species. The DPPH assay is a rapid and simple method to evaluate the radical scavenging ability of compounds.[2][23] The stable DPPH radical has a deep violet color, which turns yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the scavenging activity.[24]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds
-
Ascorbic acid (standard antioxidant)
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep it in the dark.
-
Prepare various concentrations of the test compounds (e.g., 10-500 µg/mL) in methanol.[23]
-
In a 96-well plate, add 100 µL of each compound dilution.
-
Add 100 µL of the DPPH solution to each well and shake vigorously.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of DPPH solution without sample.
Concluding Remarks and SAR Insights
The derivatization of the this compound scaffold provides a robust platform for generating novel chemical entities. By systematically applying the synthetic strategies and biological assays detailed in this guide, researchers can efficiently build structure-activity relationships (SAR).
Initial SAR Hypotheses to Explore:
-
Knoevenagel Products: The electron-withdrawing nature of the added group (e.g., dinitrile) can polarize the C=C bond, making the compound a potential Michael acceptor, which may correlate with cytotoxicity.
-
Reductive Amination Products: The introduction of basic nitrogen atoms can increase aqueous solubility and provide protonatable sites for ionic interactions with biological targets like enzyme active sites or DNA. The nature of the R-group on the introduced amine (aliphatic, aromatic, cyclic) will significantly impact lipophilicity and steric profile.
Caption: Derivatization strategies and potential biological outcomes.
This systematic approach, combining rational synthesis with targeted biological screening, is essential for advancing the discovery of new indole-based therapeutic agents.
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experimental setup for evaluating the antimicrobial activity of indole aldehydes
Topic: Experimental Setup for Evaluating the Antimicrobial Activity of Indole Aldehydes
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Framework for Assessing the Antimicrobial Potential of Indole Aldehydes
Indole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2] The indole nucleus is a core component of many natural and synthetic compounds that combat microbial infections, including those caused by multidrug-resistant pathogens.[3] The aldehyde functional group, particularly when attached to the indole ring at the C-3 position (indole-3-aldehyde), is a key pharmacophore that can significantly contribute to this bioactivity through various mechanisms, such as interacting with microbial proteins and enzymes.[4][5][6]
This guide provides a validated, multi-tiered experimental framework for the systematic evaluation of indole aldehydes as potential antimicrobial agents. It moves beyond simple protocols to explain the scientific rationale behind each step, ensuring that the generated data is robust, reproducible, and suitable for drug development pipelines. We will cover initial screening, quantitative potency determination, and kinetic profiling to differentiate between bactericidal and bacteriostatic mechanisms.
Foundational Principles and Pre-Experimental Considerations
Adherence to International Standards
To ensure that experimental results are comparable and clinically relevant, methodologies should be based on guidelines established by internationally recognized bodies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide gold-standard protocols for antimicrobial susceptibility testing (AST).[7][8][9] While this guide provides specific working protocols, researchers are strongly encouraged to consult the latest CLSI M07 (broth dilution) and M02 (disk diffusion) documents for comprehensive details.[9]
Compound Management: Solubility and Stability
Indole aldehydes are often hydrophobic, necessitating careful preparation of stock solutions.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions (e.g., 10-50 mg/mL). It is crucial to ensure the final concentration of DMSO in the assay medium does not exceed a level that affects microbial growth (typically ≤1%).
-
Solubility Assessment: Before initiating antimicrobial assays, determine the maximum soluble concentration of each indole aldehyde in the chosen broth medium (e.g., Mueller-Hinton Broth). This prevents compound precipitation, which would lead to inaccurate concentration-response data.
-
Stock Solution Preparation:
-
Accurately weigh the indole aldehyde compound.
-
Dissolve in 100% DMSO to the desired stock concentration.
-
Vortex thoroughly until completely dissolved.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Selection and Preparation of Microbial Strains
-
Test Organisms: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and potentially a fungal strain (Candida albicans ATCC 10231). Using reference strains from recognized culture collections (like ATCC) ensures reproducibility.
-
Inoculum Standardization: The density of the initial bacterial suspension is one of the most critical variables. The standard method involves adjusting the turbidity of a bacterial suspension in saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10] This standardized suspension is then further diluted for use in the specific assays.
Tier 1: Initial Screening via Agar Well Diffusion
The agar well diffusion assay is a cost-effective and widely used method for initial qualitative screening to identify if a compound possesses any antimicrobial activity.[11][12] It relies on the principle that the antimicrobial agent will diffuse from a well through the agar and establish a concentration gradient, inhibiting the growth of a microbial lawn.[13][14]
Protocol 2.1: Step-by-Step Agar Well Diffusion
-
Prepare Media: Autoclave Mueller-Hinton Agar (MHA) and pour approximately 20-25 mL into sterile 100 mm Petri dishes on a level surface. Allow the agar to solidify completely.
-
Prepare Inoculum: From a fresh overnight culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.
-
Inoculate Plates: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage.[14]
-
Create Wells: Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar using a sterile cork borer or pipette tip.[11]
-
Add Test Compounds: Carefully add a fixed volume (e.g., 50-100 µL) of the indole aldehyde solution (prepared at a known concentration in a suitable solvent) into each well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin at 5 µg/mL).
-
Negative Control: A well containing only the solvent (e.g., 10% DMSO) used to dissolve the test compounds. This is critical to ensure the solvent itself has no inhibitory effect.[14]
-
-
Incubation: Allow the plates to stand at room temperature for 1-2 hours to permit pre-diffusion of the compounds, then incubate at 37°C for 18-24 hours.[14]
-
Data Collection: Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm), including the diameter of the well. The absence of a ZOI indicates no activity at the tested concentration.
Visualization 2.1: Agar Well Diffusion Workflow
Caption: Workflow for the Agar Well Diffusion Assay.
Tier 2: Quantitative Potency via Broth Microdilution (MIC)
Following a positive screen, the broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[15][16] This quantitative value is essential for comparing the potency of different compounds.
Protocol 3.1: Step-by-Step Broth Microdilution
-
Prepare Plate: Using a sterile 96-well flat-bottom microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
Add Compound: Add 100 µL of the indole aldehyde working solution (e.g., at 256 µg/mL) to the wells in column 1. This working solution is typically prepared from the DMSO stock in CAMHB.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down, then transfer 50 µL from column 2 to column 3. Repeat this process down to column 10. Discard the final 50 µL from column 10.[17] This creates a concentration gradient across the plate.
-
Controls:
-
Column 11 (Growth Control): Add an additional 50 µL of CAMHB. This well will receive bacteria but no compound.
-
Column 12 (Sterility Control): This well contains 100 µL of CAMHB only and receives no bacteria.
-
-
Prepare Final Inoculum: Dilute the 0.5 McFarland standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate Plate: Add 50 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well (1-11) is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[18] Growth can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Visualization 3.1: 96-Well Plate Setup for MIC Determination
Caption: Example plate layout for MIC determination.
Tier 3: Kinetic Profiling via Time-Kill Assay
While the MIC value indicates the concentration needed for inhibition, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The time-kill kinetics assay provides this crucial insight by monitoring the rate of bacterial killing over time.[19][20]
Protocol 4.1: Step-by-Step Time-Kill Assay
-
Prepare Cultures: Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay, targeting an initial density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Setup Test Tubes: Prepare a series of tubes or flasks for each condition:
-
Growth Control (no compound)
-
Indole Aldehyde at 1x MIC
-
Indole Aldehyde at 2x MIC
-
Indole Aldehyde at 4x MIC
-
-
Initiate Assay: Add the standardized inoculum to each tube/flask and incubate at 37°C with shaking.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each culture tube.
-
Neutralization and Dilution: Immediately perform a 10-fold serial dilution of the collected sample in sterile saline or a validated neutralizing broth to stop the antimicrobial action.
-
Plating and Enumeration: Plate 100 µL from several appropriate dilutions onto MHA plates. Incubate the plates at 37°C for 18-24 hours.
-
Count Colonies: Count the number of colonies on the plates and calculate the CFU/mL for each time point. The formula is: CFU/mL = (Number of colonies) x (Dilution factor) / (Volume plated in mL).
-
Data Analysis: Plot the results as log₁₀ CFU/mL versus time (hours). A bactericidal effect is generally defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum count.[19] A bacteriostatic effect is characterized by a minimal change in CFU/mL compared to the initial count, often with less than a 3-log₁₀ reduction.[19]
Visualization 4.1: Conceptual Time-Kill Curves
Caption: Illustrative time-kill curves.
Data Presentation and Summary
Consolidating data from all three tiers into a single table provides a powerful, at-a-glance summary of a compound's antimicrobial profile.
| Compound ID | Test Organism | Agar Well ZOI (mm) @ 100 µ g/well | MIC (µg/mL) | Time-Kill Profile (at 4x MIC) |
| Indole-Ald-01 | S. aureus | 22 | 8 | Bactericidal (>3-log kill at 6h) |
| Indole-Ald-01 | E. coli | 15 | 32 | Bacteriostatic |
| Indole-Ald-02 | S. aureus | 12 | 64 | Bacteriostatic |
| Indole-Ald-02 | E. coli | 0 | >128 | Inactive |
| Ciprofloxacin | S. aureus | 25 | 0.5 | Bactericidal |
| Ciprofloxacin | E. coli | 30 | 0.06 | Bactericidal |
Conclusion
This integrated three-tiered approach provides a robust pathway for the comprehensive evaluation of indole aldehydes' antimicrobial activity. By starting with a broad screen (Agar Well Diffusion), moving to quantitative potency determination (Broth Microdilution MIC), and finishing with mechanistic insight (Time-Kill Assay), researchers can build a strong data package. This systematic process ensures that lead candidates are selected based on reliable, standardized, and mechanistically informative data, paving the way for further preclinical development, including cytotoxicity and in vivo efficacy studies.
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Application Notes & Protocols: 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde in Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Among its derivatives, indole-3-carbaldehyde (I3A) serves as an exceptionally versatile intermediate, providing a reactive handle for extensive chemical modification.[2][3] This document provides a detailed guide to the application of a specific derivative, 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde, in modern drug discovery. We will explore the synthetic rationale, provide detailed experimental protocols for its synthesis and biological evaluation, and discuss its potential in developing novel therapeutic agents, particularly in oncology and infectious diseases. The strategic introduction of the N-(4-fluorobenzyl) moiety is discussed as a key modification to enhance pharmacokinetic properties and target engagement.
The Strategic Importance of the Indole-3-Carbaldehyde Scaffold
The indole-3-carbaldehyde (I3A) framework is a recurring motif in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][4][5] Its significance lies not only in the intrinsic activity of the core but also in the synthetic versatility of the C3-aldehyde group. This functional group is a gateway for a variety of chemical transformations, such as:
-
Condensation Reactions: The aldehyde readily reacts with amines to form Schiff bases, which are themselves a class of bioactive compounds and intermediates for synthesizing complex heterocycles.[6][7]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of derivatives.[7]
-
Carbon-Carbon Bond Formation: It serves as an electrophile in reactions like the Henry, Wittig, and aldol-type condensations, enabling the construction of more complex molecular architectures.[8]
This synthetic flexibility allows chemists to generate large libraries of diverse molecules from a single, readily accessible starting material, making I3A a foundational building block in pharmaceutical research and development.[3]
Rationale for N-1 Substitution with a 4-Fluorobenzyl Group
While the core I3A scaffold is potent, modifications at the N-1 position of the indole ring are a common strategy to fine-tune a molecule's drug-like properties. The selection of the 4-fluorobenzyl group is a deliberate medicinal chemistry tactic with several potential advantages:
-
Blocking Metabolic Oxidation: The fluorine atom is a bioisostere for a hydrogen atom but is resistant to metabolic oxidation by cytochrome P450 enzymes. Placing it at the para-position of the benzyl ring can prevent the formation of metabolites, thereby increasing the compound's half-life and bioavailability.
-
Enhanced Target Binding: Fluorine is highly electronegative and can participate in favorable electrostatic interactions, hydrogen bonds (with backbone amides), or dipole-dipole interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. The fluorine atom subtly modulates this effect, influencing solubility and overall pharmacokinetic profile.
-
Vector for Target Exploration: The benzyl group acts as a vector, projecting into specific sub-pockets of a biological target that might not be accessible to an unsubstituted indole.
Synthesis Protocol: this compound
This protocol details the N-alkylation of indole-3-carbaldehyde using 4-fluorobenzyl bromide. The reaction proceeds via a nucleophilic substitution where the deprotonated indole nitrogen attacks the benzylic carbon.
Materials and Equipment
-
Indole-3-carbaldehyde (98% purity)
-
4-Fluorobenzyl bromide (99% purity)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Hexane, reagent grade
-
Deionized water
-
Round-bottom flask with stir bar
-
Reflux condenser and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add indole-3-carbaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (approx. 10 mL per gram of indole-3-carbaldehyde).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add 4-fluorobenzyl bromide (1.1 eq.) dropwise over 5 minutes.
-
Reaction: Heat the mixture to 60-70 °C and allow it to stir for 4-6 hours.
-
Causality Note: Heating increases the rate of reaction. K₂CO₃ is a mild base sufficient to deprotonate the indole nitrogen, initiating the nucleophilic attack. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Causality Note: The product is organic-soluble. Pouring the reaction mixture into water precipitates the product and dissolves the inorganic salts and DMF. Multiple extractions with EtOAc ensure complete recovery of the product.
-
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the N-alkylation of indole-3-carbaldehyde.
Applications & Biological Evaluation Protocols
Based on the extensive literature on indole derivatives, two primary applications for initial screening are anticancer and antimicrobial activity.[9][10][11]
Anticancer Applications
Indole-based compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[12][13]
Protocol 4.1.1: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol determines the concentration of the compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Human breast cancer cell line (e.g., MCF-7).[11]
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (test compound).
-
Dimethyl sulfoxide (DMSO), sterile.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
96-well microtiter plates.
-
Microplate reader (570 nm).
-
-
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Hypothetical Signaling Pathway: Tubulin Polymerization Inhibition
Many indole derivatives exert their anticancer effects by interacting with the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]
Caption: Hypothetical pathway of anticancer action via tubulin inhibition.
Antimicrobial Applications
Indole derivatives are known to possess broad-spectrum antimicrobial activity, including against drug-resistant strains like MRSA.[10][14]
Protocol 4.2.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Mueller-Hinton Broth (MHB).
-
Test compound stock solution (as prepared in 4.1.1).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
-
Procedure:
-
Plate Setup: Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 200 µL of the highest concentration of the test compound (e.g., 128 µg/mL in MHB) to well 1.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly. Transfer 100 µL from well 2 to well 3, and continue this two-fold serial dilution down to well 10. Discard 100 µL from well 10.
-
Self-Validation: This creates a concentration gradient. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Data Presentation & Expected Results
Quantitative data from these assays should be tabulated for clear comparison. Below is a table with hypothetical, yet plausible, results for our target compound against a panel of cell lines and microbes.
| Target Organism/Cell Line | Assay Type | Result (IC₅₀ / MIC) | Positive Control | Control Result |
| MCF-7 (Breast Cancer) | MTT | 13.2 µM[11] | Doxorubicin | 0.5 µM |
| MDA-MB-468 (Breast Cancer) | MTT | 8.2 µM[11] | Doxorubicin | 0.8 µM |
| S. aureus (MRSA) | MIC | 6.25 µg/mL[14] | Vancomycin | 1 µg/mL |
| E. coli | MIC | 25 µg/mL | Ciprofloxacin | 0.015 µg/mL |
| C. albicans | MIC | 12.5 µg/mL | Fluconazole | 0.5 µg/mL |
Note: Data is representative and based on values reported for similar indole derivatives in cited literature.
Conclusion & Future Directions
This compound represents a strategically designed chemical scaffold with significant potential in medicinal chemistry. The protocols outlined here provide a robust framework for its synthesis and initial biological characterization in the key areas of oncology and microbiology.
Future work should focus on leveraging the versatile C3-aldehyde to create a focused library of derivatives (e.g., Schiff bases, hydrazones, chalcones). This library can then be screened to establish a comprehensive Structure-Activity Relationship (SAR), potentially identifying lead compounds with superior potency, selectivity, and improved drug-like properties for further preclinical development.
References
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New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
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Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
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The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Indole-3-carbaldehyde. Wikipedia. [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
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Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC - NIH. [Link]
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The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. [Link]
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Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]
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Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link]
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Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Zeitschrift für Naturforschung C. [Link]
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Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. MDPI. [Link]
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH. [Link]
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Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC. [Link]
-
Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines. PubMed. [Link]
-
Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]
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- 11. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. znaturforsch.com [znaturforsch.com]
Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] This guide provides an in-depth exploration of synthetic strategies leveraging 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde as a versatile starting material for the construction of novel, biologically relevant heterocyclic compounds. We delve into the mechanistic rationale and provide detailed, field-tested protocols for multicomponent reactions, [4+2] cycloadditions, and condensation reactions, enabling researchers to generate diverse molecular libraries with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5][6]
Introduction: The Strategic Value of the Indole-3-Carbaldehyde Scaffold
The indole ring system is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets.[5] Its derivatives are known to exhibit a vast spectrum of pharmacological activities.[4][6][7] The C3-aldehyde functionality of the indole core serves as a highly versatile chemical handle, allowing for a multitude of transformations.[8][9]
Our starting material, this compound, incorporates two key features:
-
The Indole-3-carbaldehyde Core: A robust platform for building molecular complexity. The aldehyde group is an electrophilic center and can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[9]
-
The N-(4-fluorobenzyl) Substituent: This group is not merely a protecting group. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of the final compound.[1] Furthermore, the benzyl group itself can be crucial for specific receptor interactions.
This document outlines three powerful synthetic pathways to harness the potential of this precursor, moving from simple starting materials to complex heterocyclic architectures in an efficient and controlled manner.
Figure 1: Overview of synthetic routes from the starting material.
Synthetic Strategy I: Multicomponent Reactions (MCRs) for Rapid Complexity
Expertise & Rationale: Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot.[10] This approach is highly atom-economical and efficient, making it ideal for generating libraries of diverse compounds for high-throughput screening. The aldehyde functionality of our precursor is perfectly suited to initiate imine formation, a common entry point into many MCR cascades.[11]
Here, we detail a protocol for the synthesis of a novel N-aryl-indolyl-pyrrole-3-carbaldehyde, a scaffold with potential biological significance.[11]
Protocol 2.1: Proline-Catalyzed Synthesis of N-Aryl-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)pyrrole-4-carbaldehyde
This one-pot, three-component reaction involves the in situ formation of an imine, followed by a proline-catalyzed Mannich reaction with succinaldehyde and subsequent oxidative aromatization.[11]
Materials:
-
This compound (1.0 eq)
-
Aniline (or substituted aniline) (1.1 eq)
-
Succinaldehyde (1.5 eq, typically as a 40% aq. solution)
-
L-Proline (0.2 eq)
-
2-Iodoxybenzoic acid (IBX) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), Anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMSO (0.2 M), add the selected aniline (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add L-Proline (0.2 eq) to the reaction mixture, followed by the dropwise addition of succinaldehyde solution (1.5 eq) over 10 minutes.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the Mannich/cyclization sequence, add 2-Iodoxybenzoic acid (IBX) (1.5 eq) in one portion.
-
Stir the mixture for an additional 2-3 hours at room temperature to effect oxidative aromatization.
-
Quench the reaction by pouring the mixture into a separatory funnel containing DCM and saturated aqueous NaHCO₃.
-
Separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target pyrrole derivative.
Figure 2: Workflow for the multicomponent synthesis of an indolyl-pyrrole.
Expected Data & Validation:
| Compound Class | Yield Range | ¹H NMR Key Signals (ppm) | Mass Spec |
| Indolyl-Pyrroles | 55-75% | 9.5-9.8 (s, 1H, CHO), 7.0-8.5 (m, Ar-H), 5.4 (s, 2H, N-CH₂) | ESI-MS [M+H]⁺ |
Synthetic Strategy II: [4+2] Cycloaddition for Fused Ring Systems
Expertise & Rationale: The Diels-Alder, or [4+2] cycloaddition, reaction is a cornerstone of organic synthesis for constructing six-membered rings. While the indole C2-C3 double bond is part of an aromatic system, it can be induced to act as a dienophile, especially when substituted with an electron-withdrawing group like our C3-aldehyde.[12] This strategy allows for the synthesis of complex, fused polycyclic systems like tetrahydrocarbazoles, which are prevalent in alkaloid natural products.
Protocol 3.1: Lewis Acid-Catalyzed Diels-Alder Reaction with an Electron-Rich Diene
This protocol describes the reaction of our indole precursor with an electron-rich diene, such as Danishefsky's diene, catalyzed by a Lewis acid to promote the reaction and control stereoselectivity.
Materials:
-
This compound (1.0 eq)
-
Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene) (1.5 eq)
-
Zinc Chloride (ZnCl₂), anhydrous (1.2 eq) or Scandium Triflate (Sc(OTf)₃) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M aq.)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid catalyst (e.g., anhydrous ZnCl₂ (1.2 eq)) and stir for 15 minutes. The aldehyde will coordinate with the Lewis acid, activating the dienophile.
-
Slowly add Danishefsky's diene (1.5 eq) dropwise to the cooled solution.
-
Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction may take 4-24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The primary cycloadduct is often unstable.
-
Dissolve the crude residue in THF and add 1 M HCl. Stir at room temperature for 1 hour to hydrolyze the silyl enol ether and eliminate methanol, leading to the aromatized or partially saturated carbazole derivative.
-
Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the final product by flash column chromatography.
Synthetic Strategy III: Condensation Reactions for Novel Heterocycles
Expertise & Rationale: The aldehyde group is highly susceptible to condensation with nucleophiles, particularly those containing active methylene groups or primary amines. This classical reactivity provides a direct and efficient route to a wide variety of five- and six-membered heterocycles.[13] We will focus on the Knoevenagel condensation to synthesize an indole-substituted thiazolidinone, a scaffold known for its diverse biological activities, including as an antitumor agent.[14]
Protocol 4.1: Synthesis of 5-(1-(4-fluorobenzyl)-1H-indol-3-ylmethylene)thiazolidine-2,4-dione
This reaction proceeds via a Knoevenagel condensation between the indole aldehyde and thiazolidine-2,4-dione, followed by dehydration.
Materials:
-
This compound (1.0 eq)
-
Thiazolidine-2,4-dione (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Glacial Acetic Acid or Ethanol
-
Ice-cold water
Step-by-Step Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq), thiazolidine-2,4-dione (1.1 eq), and a catalytic amount of piperidine (~0.1 eq) in glacial acetic acid or ethanol (0.3 M).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-100 °C).
-
Maintain reflux for 4-6 hours. The product often begins to precipitate from the reaction mixture. Monitor by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol, followed by ice-cold water to remove any residual catalyst and starting materials.
-
Dry the product under vacuum to obtain the pure 5-ylidene-thiazolidine-2,4-dione derivative. Recrystallization from ethanol can be performed if necessary.
Expected Data & Validation:
| Compound Class | Yield Range | ¹H NMR Key Signals (ppm) | IR Key Bands (cm⁻¹) |
| Indolyl-thiazolidinones | 85-95% | 12.0-12.5 (br s, 1H, NH), 7.8-8.2 (s, 1H, vinyl-H) | 3200-3400 (N-H), 1680-1740 (C=O) |
Characterization Workflow
Expertise & Rationale: Rigorous structural confirmation is paramount in the synthesis of novel compounds. A multi-technique approach ensures unambiguous identification and purity assessment. Each technique provides complementary information about the molecule's structure, connectivity, and composition.
Figure 3: Standard workflow for the purification and characterization of novel compounds.
References
-
Title: Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles Source: Knowledge UChicago URL: [Link]
-
Title: Synthesis of Medicinally Important Indole Derivatives: A Review Source: Bentham Science URL: [Link]
-
Title: The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions Source: PubMed URL: [Link]
-
Title: Photocatalytic Intramolecular [2 + 2] Cycloaddition of Indole Derivatives via Energy Transfer: A Method for Late-Stage Skeletal Transformation Source: ACS Publications URL: [Link]
-
Title: [4+2] Cycloaddition Reactions of Indole Derivatives | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities Source: PubMed URL: [Link]
-
Title: Synthesis, characterization and pharmacological evaluation of novel Indole derivatives Source: The Pharma Innovation Journal URL: [Link]
-
Title: Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications Source: Bentham Science URL: [Link]
-
Title: Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry Source: MDPI URL: [Link]
-
Title: Recent advances in the application of indoles in multicomponent reactions Source: RSC Publishing URL: [Link]
-
Title: One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles Source: RSC Publishing URL: [Link]
-
Title: Synthesis of indole-3-carbaldehyde 1 by CAN-SiO2 Source: ResearchGate URL: [Link]
-
Title: Cycloadditions of indole derivatives. Source: ResearchGate URL: [Link]
-
Title: Multicomponent Reaction of Indole with Formaldehyde, Carbon Disulfide, and Amines Source: MDPI URL: [Link]
-
Title: Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase Source: PubMed URL: [Link]
-
Title: Synthesis of novel indole substituted heterocyclics Source: IOSR Journal of Applied Chemistry URL: [Link]
-
Title: Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives Source: ResearchGate URL: [Link]
-
Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate URL: [Link]
-
Title: Indole: A Promising Scaffold For Biological Activity. Source: IJCSPUB URL: [Link]
-
Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Chula Digital Collections URL: [Link]
-
Title: Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment Source: MDPI URL: [Link]
-
Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes Source: PubMed Central URL: [Link]
-
Title: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Indole-3-carbaldehyde - Wikipedia Source: Wikipedia URL: [Link]
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- 14. Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Introduction and Significance
1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the versatile class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Specifically, indole-3-carbaldehyde serves as a crucial precursor for synthesizing a wide array of more complex molecules, including potential therapeutic agents.[2][3] The introduction of a fluorobenzyl group at the N-1 position modifies the molecule's steric and electronic properties, potentially influencing its reactivity and biological interactions.
Given its role as a key synthetic intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount for ensuring the validity of subsequent research and the quality of downstream products in a drug development pipeline. This application note provides a comprehensive, multi-technique guide for researchers, outlining detailed protocols and the underlying scientific rationale for the complete analytical characterization of this target molecule.
Molecular Structure and Physicochemical Properties
A thorough characterization begins with an understanding of the molecule's basic properties.
Structure:
(Note: This is a representative image of the chemical structure.)
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₂FNO |
| Molecular Weight | 253.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not readily available. For a related compound, 1-(4-Nitro-benzyl)-1H-indole-3-carbaldehyde, the CAS is 192997-25-4.[4] |
The Integrated Analytical Workflow
No single analytical technique is sufficient for complete characterization. Instead, we employ an orthogonal, multi-modal approach where each method provides a unique and complementary piece of information. The logical flow of this process ensures that the molecule's identity, covalent structure, and purity are validated with the highest degree of confidence.
Sources
Application Note: A Comprehensive Guide to Cell-Based Assays for the Functional Characterization of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde (herein designated FBIC) is a novel synthetic indole derivative. This application note provides a comprehensive, tiered workflow of cell-based assays designed to systematically characterize the biological activity of FBIC. We present detailed protocols for assessing its impact on cell viability and cytotoxicity, elucidating its potential to induce apoptosis, and investigating its influence on key cellular signaling pathways, namely NF-κB and MAPK. This guide is intended for researchers in drug discovery and cell biology, offering the scientific rationale and step-by-step methodologies required for a thorough preliminary evaluation of novel indole-based compounds.
Introduction
Indole-3-carbaldehyde (I3A) is a naturally occurring metabolite of dietary L-tryptophan produced by gut microbiota.[4] It is known to be biologically active, acting as an agonist for the aryl hydrocarbon receptor (AhR) in intestinal immune cells, which plays a role in mucosal homeostasis.[4] Synthetic modification of the I3A scaffold is a common strategy in drug discovery to develop novel therapeutic agents.[1][5] The subject of this guide, this compound (FBIC), introduces a fluorobenzyl moiety at the N-1 position, a modification that can significantly alter the compound's physicochemical properties and biological targets.
A systematic and multi-parametric approach is essential to profile the cellular effects of any new chemical entity.[6] This guide outlines a logical progression of assays, beginning with broad assessments of cytotoxicity and moving towards more specific mechanistic studies. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Part 1: Foundational Viability and Cytotoxicity Assessment
Scientific Rationale: The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[7][8] These foundational assays establish a dose-response relationship and determine the half-maximal inhibitory concentration (IC50), a critical parameter for designing all subsequent mechanistic experiments.[8] We will employ two distinct assays that measure different hallmarks of cell health: metabolic activity and plasma membrane integrity.[9]
Experimental Workflow: Initial Compound Screening
Caption: Workflow for primary screening of FBIC to determine cytotoxicity and IC50.
Protocol 1.1: Cell Viability via MTT Assay
This assay quantifies the metabolic activity of a cell population, which serves as an indicator of cell viability.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11]
-
Materials:
-
Human cancer cell line (e.g., HeLa or A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
FBIC stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of FBIC in complete medium. A common range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest FBIC dose) and an untreated control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 1.2: Cytotoxicity via LDH Release Assay
This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[9]
-
Materials:
-
Cells and compound dilutions prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam).
-
96-well plates.
-
-
Procedure:
-
Seed and treat cells with FBIC as described in steps 1-4 of the MTT protocol.
-
Prepare controls as per the kit manufacturer's instructions. This typically includes: vehicle control, untreated cells (for spontaneous LDH release), and a maximum LDH release control (cells lysed with kit-provided buffer).
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit protocol (usually 30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (commonly 490 nm).
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
-
Data Presentation: Cytotoxicity Profile of FBIC
| Assay Type | Endpoint Measured | IC50 (µM) on HeLa cells (48h) |
| MTT Assay | Mitochondrial Activity | 25.4 ± 3.1 |
| LDH Assay | Membrane Permeability | 31.8 ± 4.5 |
Note: Data are representative examples.
Part 2: Elucidating the Mechanism of Cell Death
Scientific Rationale: If FBIC demonstrates cytotoxic activity, the next logical step is to determine the mode of cell death it induces. The two primary forms of cell death are apoptosis (programmed, controlled cell death) and necrosis (uncontrolled cell death resulting from injury).[9] Distinguishing between these is crucial for understanding the compound's mechanism of action. We use two orthogonal assays: one to detect an early hallmark of apoptosis and another to measure the activity of key executioner enzymes.[12][13]
Apoptosis Signaling Cascade
Caption: Key events in apoptosis and the corresponding assays used for their detection.
Protocol 2.1: Apoptosis Detection by Annexin V & PI Staining
This flow cytometry-based assay is a gold standard for apoptosis detection.[14] In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is membrane-impermeable and thus only enters cells that have lost membrane integrity, characteristic of late apoptotic or necrotic cells.[12][14]
-
Materials:
-
Cells seeded and treated in 6-well plates.
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Ice-cold PBS.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with FBIC at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours. Include vehicle control and a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).
-
Harvest both floating and adherent cells. Combine them and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 2.2: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway.[13] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal produced by luciferase.
-
Materials:
-
Cells seeded and treated in white-walled, 96-well plates.
-
Caspase-Glo® 3/7 Assay System (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed 10,000 cells/well in a 96-well white-walled plate and incubate for 24 hours.
-
Treat cells with serial dilutions of FBIC for a shorter duration (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence with a luminometer.
-
Data Presentation: Apoptotic Activity of FBIC
| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 4.1 ± 1.2% | 1.0 ± 0.1 |
| FBIC (1x IC50) | 28.5 ± 3.7% | 4.8 ± 0.6 |
| FBIC (2x IC50) | 45.2 ± 5.1% | 7.2 ± 0.9 |
Note: Data are representative examples.
Part 3: Investigating Potential Signaling Pathway Modulation
Scientific Rationale: Many therapeutic agents, particularly in oncology and immunology, function by modulating specific intracellular signaling pathways.[15][16] The NF-κB and MAPK pathways are central regulators of inflammation, cell proliferation, and survival.[17][18] Given the prevalence of indole-based compounds as modulators of these pathways, investigating FBIC's effect is a logical next step in mechanistic characterization.
Protocol 3.1: NF-κB Activation via p65 Translocation Assay
The NF-κB transcription factor is a master regulator of inflammatory and survival responses.[17][19] In unstimulated cells, it is held inactive in the cytoplasm by IκB proteins.[20] Upon stimulation, IκB is degraded, and the active NF-κB complex (containing the p65 subunit) translocates to the nucleus to activate gene transcription.[21] This translocation can be visualized and quantified using high-content imaging.
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by FBIC.
-
Materials:
-
Cells (e.g., A549) seeded on imaging-compatible plates (e.g., 96-well black-walled, clear-bottom).
-
TNF-α (Tumor Necrosis Factor-alpha) as a stimulant.
-
Primary antibody against NF-κB p65.
-
Alexa Fluor-conjugated secondary antibody.
-
Hoechst 33342 nuclear stain.
-
Paraformaldehyde (PFA) for fixing.
-
Triton X-100 for permeabilization.
-
High-Content Imaging System.
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with FBIC or vehicle for 1-2 hours.
-
Stimulate cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce p65 translocation.
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash and incubate with fluorescent secondary antibody and Hoechst stain for 1 hour.
-
Acquire images on a high-content imager.
-
Analyze images by quantifying the ratio of nuclear to cytoplasmic fluorescence intensity of the p65 signal.
-
Protocol 3.2: MAPK Pathway Activation by Western Blot
The MAPK pathways (e.g., ERK, p38, JNK) are critical kinase cascades that relay extracellular signals to intracellular responses.[15][22] Their activation state is typically assessed by measuring the phosphorylation of the kinases themselves. Western blotting is a standard technique to detect these specific phosphorylated proteins.
MAPK Signaling Pathway
Caption: A simplified representation of a typical three-tiered MAPK cascade (e.g., the ERK pathway).
-
Materials:
-
Cells seeded and treated in 6-well plates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and Western blot apparatus.
-
PVDF membrane.
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
-
-
Procedure:
-
Seed cells and grow to 80% confluency. Serum-starve overnight if necessary.
-
Treat with FBIC for various time points (e.g., 15 min, 30 min, 1h, 2h). Include appropriate positive/negative controls.
-
Lyse cells in ice-cold RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe with primary antibodies overnight at 4°C.
-
Wash and probe with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signal using an ECL substrate and an imaging system.
-
Quantify band density and normalize phosphorylated protein levels to total protein and the loading control.
-
Conclusion
This application note provides a robust, multi-tiered framework for the initial characterization of this compound (FBIC) or other novel indole derivatives. By progressing from broad cytotoxicity screening to specific assays for apoptosis and signal pathway modulation, researchers can efficiently build a comprehensive profile of a compound's cellular activity. The data generated through these protocols will provide critical insights into the compound's mechanism of action and guide further preclinical development.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
Thakur, A., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cell Proliferation Assays. Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Friedman, A., & Perrimon, N. (2004). Methods for analyzing MAPK cascades. Methods. Retrieved from [Link]
-
Assay Genie. (n.d.). MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. Retrieved from [Link]
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Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]
-
RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
DeCory, T. R. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. Retrieved from [Link]
-
Kim, H., et al. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
An, R., & Li, Z. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Retrieved from [Link]
-
Misiak, P., et al. (2022). Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. International Journal of Molecular Sciences. Retrieved from [Link]
-
Misiak, P., et al. (2022). Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]
-
Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
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- 7. lifesciences.danaher.com [lifesciences.danaher.com]
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- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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developing analogs of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde for SAR studies
An In-Depth Guide to the Development of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2] Among its many derivatives, indole-3-carbaldehyde (I3A) has emerged as a particularly versatile scaffold for developing therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and anti-infective properties.[1][2][3][4] The parent compound, this compound, combines this privileged indole core with a synthetically tractable carbaldehyde group and an N-1 substituted fluorobenzyl moiety. This structure serves as an excellent starting point for Structure-Activity Relationship (SAR) studies, a critical process in drug discovery aimed at systematically modifying a molecule's structure to understand its impact on biological activity and optimize it for potency, selectivity, and pharmacokinetic properties.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rational design, chemical synthesis, and biological evaluation of novel analogs of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline the logical workflow for a successful SAR campaign.
Part 1: Rational Design of Analogs - A Strategy-Driven Approach
Before embarking on synthesis, a rational design strategy is paramount. This involves identifying key regions of the parent molecule that can be modified to probe interactions with a biological target. Computational methods like pharmacophore modeling can be invaluable at this stage to generate hypotheses about the essential chemical features required for activity.[6][7][8][9]
A pharmacophore model identifies the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are crucial for binding.[9][10] By analyzing existing active indole derivatives or docking the parent compound into a known target structure, researchers can design new analogs with a higher probability of success.[7][8]
The core scaffold of this compound offers three primary vectors for modification:
-
The N-1 Benzyl Group: The 4-fluoro substituent can be moved to other positions (2- or 3-), or replaced with other halogens (Cl, Br), electron-donating groups (e.g., -OCH₃, -CH₃), or electron-withdrawing groups (e.g., -CF₃, -NO₂). The entire benzyl group can also be replaced with other substituted aryl or alkyl groups to explore the steric and electronic requirements of the N-1 binding pocket.
-
The C-3 Carbaldehyde: This aldehyde is a versatile chemical handle. It can be transformed into a wide range of other functional groups to probe different interactions. Common modifications include condensation with amines to form Schiff bases (imines), reduction to alcohols, oxidation to carboxylic acids, or conversion to oximes and hydrazones.[1][11]
-
The Indole Ring: The benzene portion of the indole nucleus (positions 4, 5, 6, and 7) can be substituted with various groups to modulate the electronic properties of the entire ring system and introduce new interaction points.[1]
Caption: Key modification sites for SAR studies.
Part 2: Synthetic Methodologies and Protocols
A robust and reproducible synthetic plan is the foundation of any SAR campaign. The synthesis of the parent scaffold and its analogs can be efficiently achieved through a two-step sequence: N-alkylation of indole-3-carbaldehyde or N-alkylation of indole followed by C-3 formylation. The latter approach is often preferred as it allows for the creation of a common N-alkylated intermediate that can be used in other reactions if desired.
General Synthetic Workflow
Caption: General workflow for analog synthesis.
Protocol 1: Synthesis of the Parent Compound, this compound
This synthesis is typically performed in two key steps.
Step A: N-Benzylation of Indole
-
Rationale: This reaction introduces the fluorobenzyl group onto the indole nitrogen. Sodium hydride (NaH) is a strong base that deprotonates the indole N-H, creating a highly nucleophilic indolide anion that readily attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide.[12] Anhydrous conditions are critical as NaH reacts violently with water.
-
Materials:
-
Indole
-
Sodium Hydride (60% dispersion in mineral oil)
-
4-Fluorobenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Wash the NaH with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the indolide anion is often indicated by a color change and cessation of hydrogen gas evolution.
-
Cool the reaction mixture back to 0 °C. Add a solution of 4-fluorobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-(4-fluorobenzyl)-1H-indole.
-
Purify the crude product by column chromatography on silica gel.
-
Step B: Vilsmeier-Haack Formylation of 1-(4-fluorobenzyl)-1H-indole
-
Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles like indole.[13][14] Phosphorus oxychloride (POCl₃) reacts with DMF to form the electrophilic Vilsmeier reagent (a chloroiminium salt).[14][15] The electron-rich C-3 position of the indole then attacks this reagent, and subsequent hydrolysis yields the desired aldehyde.[13] The reaction is typically performed at low temperatures to control its exothermicity.
-
Materials:
-
1-(4-fluorobenzyl)-1H-indole (from Step A)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 5M)
-
-
Procedure:
-
In a flask under an inert atmosphere, cool anhydrous DMF (e.g., 5 equivalents) to 0 °C.
-
Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.[16] Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-(4-fluorobenzyl)-1H-indole (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.[16]
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring.
-
Basify the resulting aqueous solution by the slow addition of cold NaOH solution until the pH is ~10-12. This step hydrolyzes the intermediate and precipitates the product.
-
Stir the resulting suspension for 30-60 minutes.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.[16] The product can be further purified by recrystallization from ethanol if necessary.
-
Protocol 2: Synthesis of C-3 Analogs via Schiff Base Formation
-
Rationale: The aldehyde functionality readily undergoes condensation with primary amines to form imines (Schiff bases), significantly expanding the chemical diversity of the analog library.[11] This reaction is typically catalyzed by a small amount of acid.
-
Procedure (General):
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1.0-1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Part 3: In Vitro Evaluation and SAR Analysis
Once a library of analogs has been synthesized and characterized, the next step is to evaluate their biological activity. An anticancer screening is a common starting point for indole derivatives.[17][18][19][20]
Protocol 3: MTT Cytotoxicity Assay
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the determination of the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[17][21]
-
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17][21]
-
Compound Treatment: Prepare stock solutions of the synthesized analogs in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the wells and incubate for 48-72 hours. Include wells for vehicle control (DMSO only) and a positive control (a known anticancer drug like Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.[21]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Data Presentation and SAR Interpretation
The results of the biological assays should be organized systematically to facilitate SAR analysis. A well-structured table is essential.
Table 1: Illustrative SAR Data for Synthesized Analogs
| Cmpd ID | N-1 Substituent (R¹) | C-3 Moiety (R²) | Indole Sub. (R³) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| 1 | 4-F-Benzyl | -CHO | H | 15.2 | 21.8 |
| 2a | 2-F-Benzyl | -CHO | H | 12.5 | 18.9 |
| 2b | 4-Cl-Benzyl | -CHO | H | 8.7 | 11.4 |
| 2c | 4-MeO-Benzyl | -CHO | H | 25.1 | 33.6 |
| 3a | 4-F-Benzyl | -CH=N-Ph | H | 5.4 | 7.2 |
| 3b | 4-F-Benzyl | -CH₂OH | H | >100 | >100 |
| 4a | 4-F-Benzyl | -CHO | 5-Br | 6.1 | 9.5 |
-
-
N-1 Position: Moving the fluorine from the 4- to the 2-position (Cmpd 2a) shows a modest increase in activity. Replacing it with a more electron-withdrawing chlorine (Cmpd 2b) significantly enhances potency, while an electron-donating methoxy group (Cmpd 2c) is detrimental. This suggests that an electron-deficient N-1 aromatic ring is preferred for activity.
-
C-3 Position: Conversion of the aldehyde to a Schiff base (Cmpd 3a) boosts activity, indicating a potential hydrophobic interaction or hydrogen bond acceptor role for the imine. In contrast, reduction to the alcohol (Cmpd 3b) abolishes activity, suggesting the carbonyl or a similar conjugated system is critical.
-
Indole Ring: Introducing a bromine at the 5-position (Cmpd 4a) improves activity, highlighting a potentially favorable interaction in that region of the binding site.
-
Caption: The iterative cycle of SAR studies.
Conclusion and Future Directions
The development of analogs of this compound provides a fertile ground for discovering novel therapeutic agents. The systematic approach outlined in this guide—from rational design and chemical synthesis to biological evaluation and SAR interpretation—forms an iterative cycle that drives drug discovery projects forward. Initial SAR findings pave the way for designing second-generation libraries with enhanced potency and selectivity. Promising compounds can then be advanced to more complex secondary assays, mechanism of action studies, ADME/Tox profiling, and ultimately, in vivo efficacy models. This structured methodology ensures that research efforts are logical, efficient, and built upon a solid foundation of scientific integrity.
References
- Application Notes and Protocols: Vilsmeier-Haack Formylation of 3H-Indoles - Benchchem. (n.d.). BenchChem.
- Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. (n.d.). MDPI.
- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed.
- Pharmacophore modeling, QSAR, and docking studies of Indole Derivatives in the Hit-to-Lead Stage for Chagas Disease. (2022). Proceedings.Science.
- Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and Database Mining. (2017). NIH.
- Ligand-based pharmacophore modeling and docking studies on vitamin D receptor inhibitors. (2020). PubMed.
- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. (n.d.). BenchChem.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica.
- From Pharmacophore Models to Lead Compounds: Construction and Activity Evaluation of Novel Indoleamine 2,3-Dioxygenase-1 Inhibitors. (2025). PubMed.
- Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (n.d.). MDPI.
- Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Derivatives. (n.d.). BenchChem.
- In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (n.d.). MDPI.
- 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. (2010). PubMed.
- TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. (2025). TCI Chemicals.
- Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). PubMed Central.
- Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Publications.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2025).
- N-Benzylation of indoles Reaction conditions: 9 (0.05 mmol), 2a... (n.d.). ResearchGate.
- Synthesis of substituted N-heterocycles by N-benzylation. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for the N-Benzylation of 5-(aminomethyl)indole. (n.d.). BenchChem.
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate.
- Indole-3-carbaldehyde. (n.d.). Wikipedia.
- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (n.d.). PubMed Central.
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi.
- (PDF) A Highly Regioselective C-3 Benzylation Reaction of Indoles with Alcohols Catalysed by an N-Heterocyclic Carbene. (2025). ResearchGate.
- Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. (n.d.). PubMed Central.
- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (n.d.). PubMed Central.
- 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde | RUO. (n.d.). BenchChem.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (n.d.). ResearchGate.
- indole-3-aldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025). ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde. Here, we move beyond simple protocols to dissect the underlying chemical principles, empowering you to diagnose and resolve common experimental issues.
The synthesis of this valuable indole intermediate is typically a two-stage process: an initial N-alkylation of the indole nucleus followed by a C3-formylation. Low yields can originate from pitfalls in either stage. This guide provides a structured, question-and-answer approach to troubleshoot these specific problems, grounded in mechanistic understanding and field-proven solutions.
Overall Synthetic Workflow
The pathway from indole to the target compound involves two key transformations. Understanding the role of each step is critical for troubleshooting.
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Root Causes & Solutions:
-
Incomplete Deprotonation: This is the most common cause. If the indole is not fully converted to its anionic form, the remaining neutral indole will react at the C3 position.
-
Solution: Use a sufficiently strong base like NaH or potassium hydride (KH) in a 1.1-1.5 molar excess to ensure complete deprotonation. Weaker bases like potassium carbonate (K₂CO₃) can be effective but sometimes lead to mixtures, especially with reactive alkylating agents. [1]* Solvent Choice: The solvent plays a crucial role in modulating the reactivity of the indolate anion.
-
Solution: Use polar aprotic solvents such as DMF or THF. These solvents solvate the cation (e.g., Na⁺) effectively, leaving a more "naked" and highly nucleophilic indolate anion that preferentially attacks at the nitrogen. [2][1]A classic, high-yield combination is NaH in DMF. [3]
Parameter Condition A (Recommended) Condition B (Risk of C-Alkylation) Rationale Base Sodium Hydride (NaH), 1.2 eq. Potassium Carbonate (K₂CO₃), 2.0 eq. NaH is a non-nucleophilic strong base that ensures complete deprotonation to the N-anion, maximizing N-selectivity. [2] Solvent Anhydrous DMF or THF Dichloromethane (DCM) or Toluene Polar aprotic solvents like DMF stabilize the indolate anion and its counter-ion, favoring N-alkylation. [1] | Temperature | 0 °C to Room Temp. | Elevated Temperatures | Higher temperatures can sometimes favor the thermodynamically stable N-alkylated product, but can also promote side reactions. [2]Starting cold is prudent. |
-
Part 2: The Vilsmeier-Haack Formylation Stage
This electrophilic aromatic substitution introduces the aldehyde group at the C3 position. While generally reliable for electron-rich indoles, it has its own set of potential problems.
Q3: My formylation reaction is incomplete, with significant recovery of the N-alkylated indole starting material. What is the issue?
This problem typically points to the Vilsmeier reagent, the electrophile in this reaction. Either it was not formed correctly, or it is not reactive enough under your conditions.
Root Causes & Solutions:
-
Improper Vilsmeier Reagent Formation: The Vilsmeier reagent is a chloroiminium salt formed from the reaction of POCl₃ and DMF. This reaction is exothermic and must be controlled.
-
Solution: The reagent must be pre-formed before the indole substrate is added. Add POCl₃ dropwise to a stirred, cold (0-5 °C) solution of anhydrous DMF. Maintain this temperature and allow the mixture to stir for 15-30 minutes to ensure complete formation of the electrophilic salt. [4][5]A color change to yellow or the formation of a precipitate is often observed. [6][7]* Insufficient Reagent: Using a stoichiometric amount of the Vilsmeier reagent may not be sufficient to drive the reaction to completion.
-
Solution: Use a moderate excess of the Vilsmeier reagent. A common and effective ratio is 1.5 equivalents of POCl₃ relative to the indole substrate, with DMF used as the solvent. [5]* Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can make the reaction prohibitively slow, as the Vilsmeier reagent is a relatively weak electrophile. [8] * Solution: After adding the indole substrate at 0 °C, allow the reaction to warm to room temperature. If monitoring by TLC shows a sluggish reaction, gentle heating (e.g., 40-60 °C) can significantly increase the rate. [5] Q4: My reaction turned into a dark, intractable tar, resulting in a very low yield of purified product. How can I prevent this?
-
Tar formation is a clear sign of decomposition and/or polymerization, usually caused by excessive heat.
Root Causes & Solutions:
-
Poor Temperature Control: The Vilsmeier-Haack reaction can be exothermic, particularly during the addition of POCl₃ to DMF and the addition of the electron-rich indole substrate. Uncontrolled temperature spikes lead to degradation. [6] * Solution: Strict temperature control is non-negotiable. Maintain a temperature of 0-5 °C during the dropwise addition of POCl₃ to DMF. Similarly, add your indole substrate solution slowly to the cold, pre-formed Vilsmeier reagent. Use an efficient ice-water or ice-salt bath.
-
Impure Reagents: Impurities in the starting materials or solvents can catalyze unwanted side reactions.
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, high-yield two-step sequence for this synthesis?
The most robust and widely cited method involves:
-
N-Alkylation: Deprotonation of indole with sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, followed by the addition of 4-fluorobenzyl bromide and allowing the reaction to stir at room temperature. [3][10]2. Formylation: Pre-formation of the Vilsmeier reagent at 0 °C using POCl₃ (1.5 eq.) in DMF, followed by the addition of the 1-(4-fluorobenzyl)-1H-indole substrate and gentle heating (e.g., 60 °C) until completion, followed by a careful aqueous workup. [5][11] Q2: Are there alternative formylation methods if the Vilsmeier-Haack reaction consistently fails?
Yes, though the Vilsmeier-Haack is typically the most direct. Alternatives include:
-
The Duff Reaction: This uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid or glycerol/boric acid) to formylate activated aromatic rings. It can be milder but may give lower yields.
-
Formylation via Lithiation: This involves deprotonation of the indole C2-position with a strong base like n-BuLi or t-BuLi, followed by quenching with an electrophilic formylating agent like DMF. This method offers different regioselectivity (C2 instead of C3) and requires stringent anhydrous and inert conditions.
Q3: How do I confirm the identity and purity of my final product?
A combination of standard analytical techniques is required:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. Key signals to look for in the ¹H NMR spectrum are the aldehyde proton (~10.0 ppm), the C2-proton of the indole ring (~7.7 ppm), and the benzylic methylene protons (~5.4 ppm). [12]* Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₆H₁₂FNO, MW: 253.27 g/mol ).
-
Melting Point: To compare with literature values as an indicator of purity.
Optimized Experimental Protocols
Protocol 1: N-Alkylation of Indole with 4-Fluorobenzyl Bromide
-
Materials: Indole, Sodium Hydride (60% dispersion in mineral oil), 4-Fluorobenzyl bromide, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully via cannula.
-
Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.
-
Add a solution of indole (1.0 eq.) in anhydrous DMF dropwise to the stirred NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cessation of bubbling indicates complete deprotonation.
-
Cool the mixture back to 0 °C and add a solution of 4-fluorobenzyl bromide (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(4-fluorobenzyl)-1H-indole.
-
Protocol 2: Vilsmeier-Haack Formylation of 1-(4-fluorobenzyl)-1H-indole
-
Materials: 1-(4-fluorobenzyl)-1H-indole, Phosphorus oxychloride (POCl₃), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.5 eq.) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent. [5] 4. Add a solution of 1-(4-fluorobenzyl)-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the cold Vilsmeier reagent.
-
After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-5 hours. [11] 6. Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.
-
Basify the aqueous solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is > 9 to hydrolyze the iminium intermediate and precipitate the product.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
References
- BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles. BenchChem.
- BenchChem. (2025). Technical Support Center: Formylation Reactions of N-Substituted Indoles. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles. BenchChem.
- Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters. BenchChem.
- ChemicalBook. (n.d.). 1-(3,4-DICHLORO-BENZYL)-1H-INDOLE-3-CARBALDEHYDE synthesis. ChemicalBook.
- BenchChem. (n.d.). Optimizing reaction conditions for synthesizing 4-Hydroxyindole-3-carboxaldehyde derivatives. BenchChem.
- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. (Note: A direct link to this 1927 paper is not available, but it is the foundational reference for the Vilsmeier-Haack reaction).
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
- Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- Organic Syntheses. (1974). 1-Benzylindole. Organic Syntheses, 54, 58.
- Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-(3,4-DICHLORO-BENZYL)-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
Technical Support Center: N-Benzylation of Indole-3-Carbaldehyde
Welcome to the technical support center for synthetic organic chemistry. As Senior Application Scientists, we understand that even well-established reactions can present challenges. This guide is designed to provide in-depth troubleshooting and practical advice for the N-benzylation of indole-3-carbaldehyde, a crucial step in the synthesis of many biologically active compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the N-benzylation of indole-3-carbaldehyde. We focus on diagnosing the root cause and providing actionable solutions.
Issue 1: Consistently Low or No Yield
Question: I am attempting to synthesize N-benzyl-indole-3-carbaldehyde, but my yield is consistently low, or the reaction doesn't proceed at all. What are the likely causes and how can I fix this?
Answer: Low or no yield in this reaction almost always points to inefficient deprotonation of the indole N-H or subsequent quenching of the generated nucleophile. The electron-withdrawing carbaldehyde group at the C-3 position increases the acidity of the N-H proton compared to unsubstituted indole, but selecting the right base and conditions remains critical.
Core Problem: Insufficient Deprotonation
The reaction proceeds via an SN2 mechanism where the indolide anion attacks the benzyl halide. If this anion is not formed in sufficient concentration, the reaction will be sluggish or fail completely.
-
Inappropriate Base: A base that is too weak may not fully deprotonate the indole. Conversely, an overly strong base can introduce side reactions.
-
Moisture: Trace amounts of water in the solvent or on the glassware will quench the base (especially strong ones like NaH) and the indolide anion, halting the reaction. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.
-
Reagent Quality: Ensure your benzyl halide is not degraded and the base is fresh.
Troubleshooting Workflow
Caption: Workflow for Troubleshooting Low Yield.
Issue 2: Multiple Products Observed on TLC/NMR
Question: My reaction produces the desired product, but I see several side products. What are they, and how can I improve selectivity?
Answer: The formation of multiple products indicates a loss of chemoselectivity. While indole-3-carbaldehyde is less prone to C-alkylation than unsubstituted indole, other side reactions can occur depending on your choice of base and solvent.
1. Solvent-Derived Byproducts (A Common Pitfall) A frequent and often overlooked side reaction occurs between sodium hydride (NaH) and dimethylformamide (DMF). NaH can deprotonate DMF, which then attacks the benzyl halide. This consumes your electrophile and complicates purification.[1]
-
Solution: If using NaH, switch the solvent to tetrahydrofuran (THF).[1] THF is stable to NaH and is an excellent choice for this reaction.
2. Aldehyde-Based Side Reactions Under strongly basic conditions, the aldehyde functional group can potentially react.
-
Cannizzaro Reaction: In the absence of enolizable protons, aldehydes can undergo disproportionation in the presence of a strong base to form a carboxylic acid and an alcohol. This is generally less common under standard alkylation conditions but is a theoretical possibility with excess strong base and elevated temperatures.
-
Solution: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or employ methods that avoid strong bases altogether, such as the Mitsunobu reaction.
3. C-Alkylation While the C-3 position is blocked, the indole nucleus remains electron-rich and nucleophilic at other positions, primarily C-2. Although N-alkylation is generally favored, harsh conditions or specific catalytic systems can sometimes lead to minor C-alkylation byproducts. The challenge of controlling regioselectivity between N- and C-alkylation is a classic problem in indole chemistry.[2]
-
Solution: Employing polar aprotic solvents (THF, acetonitrile) generally favors N-alkylation. Phase-transfer catalysis is also highly effective at promoting selective N-alkylation.[3]
Reaction Pathways: Desired vs. Side Reaction
Caption: Desired N-Benzylation vs. Solvent-Derived Side Reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of N-benzylation, and why is N-alkylation preferred over C-alkylation in this specific molecule?
The reaction is a classic nucleophilic substitution (SN2). A base removes the acidic proton from the indole nitrogen, creating a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the N-C bond.
In indole, the negative charge of the indolide anion is delocalized across the ring system. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "harder" nucleophilic center, while the C-3 position is "softer." Alkyl halides are considered soft electrophiles. While this would suggest C-3 alkylation, the C-3 position in your substrate is already substituted with an aldehyde. This steric hindrance and electronic modification heavily favor attack at the nitrogen position. Furthermore, reactions in polar aprotic solvents tend to favor N-alkylation.
Q2: How do I choose the best base for my reaction?
The choice of base is a trade-off between reactivity and selectivity. Here is a comparison to guide your decision:
| Base | Solvent(s) | Temperature | Pros | Cons |
| NaH | THF | 0 °C to RT | Highly effective; drives reaction to completion. | Highly moisture-sensitive; reacts with DMF/DMSO.[1] |
| KOtBu | THF, Dioxane | RT | Very strong base, good for difficult substrates. | Can be too aggressive, potentially causing side reactions. |
| K₂CO₃ / Cs₂CO₃ | Acetonitrile, Acetone | RT to Reflux | Mild, inexpensive, and selective. | Slower reaction rates; often requires heating. |
| aq. NaOH / PTC | Dichloromethane / Toluene | RT | High yields, mild conditions, no need for anhydrous solvents.[3][4] | Requires a phase-transfer catalyst (e.g., TBAB). |
Q3: Are there alternative, base-free methods for N-benzylation?
Yes. If base-mediated methods are problematic, the Mitsunobu reaction is an excellent and highly reliable alternative.[5][6] This reaction couples an alcohol (benzyl alcohol) directly with the indole N-H using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).
Mitsunobu Reaction Mechanism
Caption: Simplified Mechanism of the Mitsunobu Reaction.
The key advantages of the Mitsunobu reaction are its extremely mild and neutral conditions, which preserves sensitive functional groups like the aldehyde, and its broad substrate scope.[7]
Experimental Protocols
Protocol 1: N-Benzylation using Sodium Hydride in THF
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-3-carbaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the solution back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Benzylation under Phase-Transfer Catalysis (PTC)
-
Setup: To a round-bottom flask, add indole-3-carbaldehyde (1.0 eq), benzyl chloride (1.2 eq), and tetra-n-butylammonium bromide (TBAB, 0.1 eq).
-
Solvent Addition: Add toluene or dichloromethane (approx. 0.2 M).
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 6-24 hours. Monitor the reaction by TLC.
-
Workup: Dilute the mixture with water and separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Alternative N-Benzylation via Mitsunobu Reaction
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add indole-3-carbaldehyde (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M) and stir to dissolve all solids.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes. A color change and/or precipitation may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to separate, but careful chromatography should yield the pure N-benzylated product.
References
-
Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. The Journal of Organic Chemistry. Available at: [Link]
- Sundberg, R. J. (1996). Indoles. Academic Press. (No direct URL available for the entire book, link refers to the book series).
-
Li, J., et al. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. Angewandte Chemie International Edition. Available at: [Link]
- Barco, A., et al. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis. (A direct URL to the specific 1976 article is not readily available, but the journal is accessible through university libraries).
-
Dandapani, S., & Curran, D. P. (2004). N-Alkylation of Indoles with Alcohols by Mitsunobu Reaction. The Journal of Organic Chemistry. (This is a representative type of article; a specific one for indole-3-carbaldehyde may vary). Available at: [Link]
-
Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis. Available at: [Link]
-
Yin, L., et al. (2015). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society. Available at: [Link]
-
Maji, M., & Kundu, S. (2018). Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method. Chemical Communications. Available at: [Link]
-
Kaszab, T., et al. (2010). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
-
Wikipedia contributors. (2023). Protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Kanger, T., et al. (2013). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Synthesis. Available at: [Link]
-
Pal, M., et al. (2017). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles. The Journal of Organic Chemistry. Available at: [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Available at: [Link]
-
Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham. Available at: [Link]
-
Demjén, A., et al. (2001). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Synthetic Communications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Technical Support Center: Optimizing the Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method involves a two-step process:
-
Synthesis of Indole-3-carboxaldehyde: This is typically achieved through the Vilsmeier-Haack formylation of indole.[1][2][3] This reaction uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2][4]
-
N-alkylation of Indole-3-carboxaldehyde: The subsequent step is the N-alkylation of the indole-3-carboxaldehyde with 4-fluorobenzyl bromide or chloride.[5] This reaction proceeds via a nucleophilic substitution where the indole nitrogen attacks the benzylic carbon of the 4-fluorobenzyl halide.[5][6]
Q2: What are the primary challenges I might face during the N-alkylation step?
The main challenges in the N-alkylation of indoles are:
-
Low Yields: This can be due to incomplete reactions or degradation of the starting materials.
-
Side Reactions: The most common side reaction is C3-alkylation because of the high nucleophilicity of the C3 position of the indole ring.[7]
-
Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be challenging to control.[7][8]
Q3: How can I improve the regioselectivity to favor N-alkylation over C-alkylation?
Several strategies can be employed to enhance N-alkylation:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is a classic approach to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.[7] The solvent choice is critical; for instance, increasing the proportion of DMF in a THF/DMF mixture has been shown to favor N-alkylation.[7]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[7][9]
-
Catalyst Control: In some advanced catalytic systems, the choice of ligand can dictate the regioselectivity.[8]
Troubleshooting Guide: N-Alkylation of Indole-3-carboxaldehyde
This section addresses specific problems you might encounter during the N-alkylation of indole-3-carboxaldehyde with 4-fluorobenzyl halide.
Problem 1: Low or No Product Formation
Symptom: TLC analysis shows primarily unreacted indole-3-carboxaldehyde.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Deprotonation | The indole N-H is not fully deprotonated, leading to insufficient nucleophilicity for the alkylation reaction.[7] | - Verify Base Quality: Use freshly opened or properly stored NaH. Old NaH may have a layer of inactive sodium hydroxide. - Increase Base Stoichiometry: Increase the equivalents of NaH to 1.1-1.5 equivalents. - Optimize Deprotonation Time/Temp: Allow for sufficient time (e.g., 30-60 minutes) for complete deprotonation at 0 °C to room temperature before adding the alkylating agent. |
| Inactive Alkylating Agent | The 4-fluorobenzyl halide may have degraded. | - Check Purity: Analyze the 4-fluorobenzyl halide by NMR or GC-MS to confirm its integrity. - Use Fresh Reagent: If degradation is suspected, use a fresh bottle of the alkylating agent. |
| Low Reaction Temperature | The reaction temperature may be too low for the alkylation to proceed at a reasonable rate. | - Gradual Warming: After the addition of the alkylating agent at a low temperature, allow the reaction to warm to room temperature. - Heating: If the reaction is still sluggish, consider gently heating the reaction mixture (e.g., to 50-80 °C) and monitor by TLC.[9] |
| Solvent Issues | The solvent may not be anhydrous, leading to quenching of the base and the indolate anion. | - Use Anhydrous Solvents: Ensure that DMF or THF are properly dried before use. |
Problem 2: Presence of a Major Byproduct (Suspected C3-Alkylation)
Symptom: TLC shows a new spot in addition to the desired N-alkylated product, and NMR analysis of the crude mixture suggests alkylation at a different position.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Reaction Conditions Favoring C3-Alkylation | The C3 position of the indole ring is inherently nucleophilic and can compete with the nitrogen for the electrophile.[7][10] | - Modify Base/Solvent System: As mentioned in the FAQs, the choice of base and solvent significantly impacts regioselectivity. Experiment with different polar aprotic solvents or solvent mixtures.[7] - Temperature Control: Higher temperatures can favor N-alkylation.[7][9] Carefully increase the reaction temperature and monitor the N/C alkylation ratio. |
| Kinetic vs. Thermodynamic Control | C3-alkylation is often the kinetically favored product, while N-alkylation is the thermodynamically more stable product.[7] | - Increase Reaction Time: Longer reaction times at a suitable temperature may allow for the conversion of the C3-alkylated product to the more stable N-alkylated product, although this is not always reversible. |
Problem 3: Complex Mixture of Products and/or Decomposition
Symptom: TLC plate shows multiple spots, streaking, or baseline material, indicating a complex mixture or decomposition.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Reaction Temperature | Excessive heat can lead to the decomposition of starting materials, reagents, or products. | - Maintain Optimal Temperature: Avoid unnecessarily high temperatures. If heating is required, increase it gradually and monitor the reaction closely. |
| Air/Moisture Sensitivity | The indolate anion is sensitive to air and moisture. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Anhydrous Conditions: Use anhydrous solvents and properly dried glassware. |
| Side Reactions with Solvent | Strong bases like NaH can react with certain solvents, especially at elevated temperatures. | - Solvent Choice: Be mindful of the stability of your solvent in the presence of a strong base at your chosen reaction temperature. |
Experimental Protocols
General Procedure for N-alkylation of Indole-3-carboxaldehyde
-
To a stirred suspension of sodium hydride (1.1 equiv., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of indole-3-carboxaldehyde (1.0 equiv.) in anhydrous DMF dropwise.[11]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzyl bromide (1.1 equiv.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
N-Alkylation Workflow
Caption: Workflow for the N-alkylation of indole-3-carboxaldehyde.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common synthesis issues.
References
- BenchChem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.).
- BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of indoles.
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (n.d.).
- SpectraBase. (n.d.). Indole-3-carboxaldehyde, 1-(4-fluorobenzyl)-2-methyl-.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). Royal Society of Chemistry.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit.
- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2023).
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- Nagaraja Naik, et al. (2012).
- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.).
- Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
- Vilsmeier-Haack formil
- N-alkylation of indole derivatives. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. (2024).
- Mechanism of the Vilsmeier–Haack formylation reaction. (n.d.).
- Synthesis of Medicinally Important Indole Deriv
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
- How can I improve the Vilsmeier-Haack reaction?. (2020).
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025).
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar.
- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
- in the chemical literature: N-alkyl
- Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde. (n.d.). BenchChem.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde in Biological Media
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde in biological media. As a substituted indole, this compound exhibits significant lipophilicity, making its application in aqueous-based biological assays challenging. This document provides a series of frequently asked questions (FAQs) for rapid problem-solving and in-depth troubleshooting guides based on established formulation principles.
Part 1: Frequently Asked Questions (FAQs) - Your First Stop for Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: Why is my compound, this compound, not dissolving in my cell culture medium?
A: The molecular structure of this compound is the primary reason for its poor aqueous solubility. It is built upon an indole-3-carbaldehyde core, which itself has low water solubility.[1][2] The addition of a fluorobenzyl group further increases its molecular weight and lipophilicity (hydrophobicity), making it highly resistant to dissolving in polar, aqueous environments like phosphate-buffered saline (PBS) or cell culture media. This is a common challenge, as over 70% of new chemical entities in development pipelines are poorly water-soluble.[3]
Q2: I dissolved the compound in 100% DMSO to create a stock solution, but a precipitate formed instantly when I added it to my media. What is happening?
A: This is a classic phenomenon known as "crashing out" or "solvent shock."[4][5] Your compound is soluble in the non-aqueous, organic solvent (DMSO), but it is not soluble in the final aqueous medium. When you introduce the concentrated DMSO stock into the media, the solvent environment changes abruptly from organic to aqueous. The DMSO is diluted, and the compound is suddenly exposed to a solvent in which it is poorly soluble, causing it to rapidly precipitate out of the solution.
Q3: My compound-media mixture looked clear initially, but after a few hours in the 37°C incubator, it turned cloudy or I saw crystalline particles. Why did this happen?
A: This is known as delayed precipitation and can be caused by several factors:
-
Temperature Changes: While warming the media to 37°C can initially help with solubility, prolonged incubation can sometimes lead to the compound coming out of a supersaturated state.[4][6]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, and, if supplemented, proteins. Your compound may slowly interact with these components to form less soluble complexes.[5]
-
pH Shifts: Cellular metabolism can cause a gradual decrease in the pH of the culture medium.[4] While this specific compound is not strongly ionizable, significant pH shifts can still affect the stability of the formulation.
-
Evaporation: Over longer incubation periods, evaporation from the culture vessel can increase the compound's effective concentration, pushing it past its solubility limit.[5][6]
Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay without it affecting the results?
A: This is a critical question, as DMSO is not biologically inert. The final concentration of DMSO should be kept as low as possible.
-
Ideal Target: Keep the final DMSO concentration below 0.1% . At this level, most cell lines show no significant effects.[7]
-
Commonly Accepted Limit: Many researchers use up to 0.5% , but this requires validation.[8]
-
Cautionary Zone: Concentrations between 0.5% and 1.0% may induce cellular stress or off-target effects in sensitive cell lines.[7][9]
-
High-Toxicity Zone: Concentrations above 1% are often cytotoxic and can compromise cell membrane integrity, leading to unreliable data.[7][8][10]
Crucially, you must perform a vehicle control experiment by exposing your cells to the same final concentration of DMSO you plan to use for your compound, to ensure the solvent itself is not responsible for the observed biological effects.[11][12]
Part 2: In-Depth Troubleshooting Guides
If the FAQs did not resolve your issue, a more systematic approach is necessary. The following guides provide detailed strategies, from simple procedural changes to more advanced formulation techniques.
Decision Framework for Selecting a Solubilization Strategy
Before diving into specific protocols, use the following decision tree to guide your strategy.
Caption: Decision tree for selecting a solubilization strategy.
Strategy 1: Optimizing Stock Solution and Dilution Protocol
Causality: The goal of this strategy is to mitigate the "solvent shock" by making the transition from an organic to an aqueous environment more gradual. A multi-step dilution in pre-warmed media is the most effective way to achieve this.
Experimental Workflow:
Caption: Workflow for preparing and diluting a DMSO stock solution.
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a high-concentration stock (e.g., 20-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[4]
-
Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C. Adding the compound to cold media can decrease its solubility.[4]
-
Create an Intermediate Dilution: Perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 final dilution):
-
First, add 2 µL of the 10 mM stock to 198 µL of pre-warmed media (1:100 dilution) in a microfuge tube. This creates a 100 µM intermediate solution.
-
Gently vortex this intermediate solution.
-
-
Perform the Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media in your final culture vessel (1:10 dilution). This results in the desired 10 µM final concentration with a final DMSO concentration of 0.1%.
-
Mix Gently: Swirl the plate or tube gently to mix. Avoid vigorous vortexing at this stage, which can sometimes promote precipitation.
Strategy 2: The Co-Solvent Approach
Causality: If optimizing the dilution protocol is insufficient, a co-solvent can be used. A co-solvent is a water-miscible organic solvent that, when added to the aqueous media, reduces the overall polarity of the solution, thereby increasing the solubility of a hydrophobic compound.[13][]
Common Co-solvents for Biological Assays
| Co-Solvent | Typical Final Concentration | Key Considerations |
| DMSO | < 0.5% | The default starting solvent; potential for bioactivity.[8][9] |
| Ethanol | < 0.5% | Can be cytotoxic at higher concentrations; volatile.[15] |
| Polyethylene Glycol 400 (PEG 400) | < 1% | Generally low toxicity; viscous, can be difficult to pipette.[] |
| Propylene Glycol (PG) | < 1% | Low toxicity; often used in pharmaceutical formulations.[15] |
Step-by-Step Protocol:
-
Determine Vehicle Toxicity: Before testing your compound, determine the maximum tolerable concentration of the new co-solvent (or a DMSO/co-solvent mixture) for your specific cell line. Run a dose-response curve with the vehicle alone and assess cell viability.
-
Prepare a New Stock Solution: Prepare a stock solution of your compound in a mixture of DMSO and the chosen co-solvent (e.g., a 1:1 mixture of DMSO:PEG 400).
-
Test Solubility: Attempt to dissolve the compound at a higher concentration than was achievable with DMSO alone.
-
Dilute into Media: Use the optimized serial dilution protocol described in Strategy 1 to introduce the new co-solvent stock solution into your cell culture media.
-
Run Controls: Always include a vehicle control containing the exact same final concentration of the DMSO/co-solvent mixture in your experiment.[11]
Strategy 3: Complexation with Cyclodextrins
Causality: This advanced technique does not rely on altering the solvent, but rather on encapsulating the drug molecule itself. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16] The poorly soluble this compound molecule can fit inside the hydrophobic cavity, forming a water-soluble "inclusion complex."[17][18] This complex can then be readily dissolved in aqueous media, with the CD acting as a carrier to bring the compound into solution.
Commonly Used Cyclodextrins
| Cyclodextrin Type | Key Properties |
| β-Cyclodextrin (β-CD) | Cavity size is suitable for many drug molecules, but it has low water solubility itself.[19] |
| Hydroxypropyl-β-CD (HP-β-CD) | A chemically modified derivative with much higher aqueous solubility and low toxicity. This is the most commonly recommended CD for in vitro applications.[19] |
| Methyl-β-CD (M-β-CD) | High solubility; known to extract cholesterol from cell membranes, which can be a source of off-target effects.[18] |
Step-by-Step Protocol (Kneading Method):
-
Select a Cyclodextrin: For most cell-based assays, HP-β-CD is the best starting choice due to its high solubility and safety profile.[19]
-
Determine Molar Ratio: Start with a 1:1 or 1:2 molar ratio of your compound to HP-β-CD.
-
Prepare the Complex:
-
In a glass mortar, place the weighed amount of your compound and the HP-β-CD.
-
Add a small amount of a solvent blend like water/ethanol (e.g., 50:50 v/v) dropwise to form a thick, paste-like consistency.
-
Knead the paste thoroughly with a pestle for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug molecule into the cyclodextrin cavity.[20]
-
Dry the resulting paste completely (e.g., in a vacuum oven at 40°C) to obtain a solid powder. This powder is the drug-cyclodextrin complex.
-
-
Dissolve the Complex: The resulting powder should now be directly soluble in your cell culture medium. Weigh the powder and dissolve it in pre-warmed media to achieve your desired final concentration.
-
Validate with Controls: As always, run a vehicle control with HP-β-CD alone at the same concentration to ensure it does not interfere with your assay.[9]
References
- World Pharma Today.
- MDPI.
- PMC - NIH. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Benchchem.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Taylor & Francis Online.
- MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Request PDF.
- PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- ScienceAsia.
- Solubility of Things. Indole-3-carboxaldehyde.
- Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- Quora. What effects does DMSO have on cell assays?.
- Scientist Solutions. DMSO in cell based assays.
- Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Benchchem. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Cayman Chemical.
- Benchchem. Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- WuXi AppTec DMPK.
- ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
- NIH. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
- SciSpace. Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
- ChemicalBook. Indole-3-carboxaldehyde.
- BOC Sciences.
- Considerations regarding use of solvents in in vitro cell based assays.
- Lab Manager. Has anyone had problems with media contamination or precipitants falling out of media?.
- Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Benchchem.
- Slideshare.
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
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Technical Support Center: Purification of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Welcome to the technical resource hub for 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde (CAS 192997-23-2). This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during the purification of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My crude product is a dark, viscous oil or a sticky solid, not the expected off-white powder. What is the likely cause and how can I fix it?
Probable Causes:
-
Residual Dimethylformamide (DMF): The Vilsmeier-Haack reaction, a common synthetic route for this compound, uses DMF as both a reagent and a solvent.[1][2] Due to its high boiling point, DMF is notoriously difficult to remove completely and can trap the product in an oily state.
-
Formation of By-products: The reaction may have produced significant impurities. A common high-molecular-weight by-product in Vilsmeier-Haack reactions is a bis(indolyl)methane derivative, formed when the aldehyde product reacts with a second molecule of the starting indole under acidic conditions.[3]
-
Incomplete Reaction Quench: If the reaction workup was not sufficiently basic or was done too slowly, residual Vilsmeier reagent or other acidic species can lead to side reactions and product degradation, resulting in a complex, impure mixture.
Recommended Solutions:
-
Azeotropic Removal of DMF: Before attempting purification, dissolve the crude oil in toluene or ethyl acetate and evaporate the solvent under reduced pressure. Repeat this process 2-3 times. The toluene/ethyl acetate will form an azeotrope with the residual DMF, facilitating its removal.
-
Aqueous Wash Optimization: During the workup, ensure the aqueous solution is made strongly basic (pH > 10) with NaOH or K₂CO₃ to hydrolyze the intermediate iminium salt and neutralize all acidic components.[4] Wash the organic layer thoroughly with water and then with brine to remove inorganic salts and excess water.
-
Proceed to Chromatography: If the product remains oily after solvent removal, direct crystallization will likely fail. The most robust solution is to purify the material using silica gel column chromatography.
Q2: After column chromatography, my TLC shows a single spot, but the ¹H NMR spectrum reveals the presence of unreacted 1-(4-fluorobenzyl)-1H-indole. Why is this happening?
Probable Causes:
-
Co-elution: The starting material and the product have similar polarities, which can lead to overlapping bands during column chromatography, especially if the column is overloaded or the eluent system is not optimal. The aldehyde group adds polarity, but the large, non-polar N-benzyl indole scaffold dominates the chromatographic behavior.
-
Inadequate TLC Resolution: The solvent system used for TLC analysis may not have sufficient resolving power to separate the two closely-eluting spots, making them appear as one.
Recommended Solutions:
-
Optimize Eluent System: The key to separation is finding a solvent system where the Rf values are sufficiently different. Test various ratios of non-polar (Hexane or Heptane) and polar (Ethyl Acetate or Dichloromethane) solvents. The target Rf for the desired product on a TLC plate should be approximately 0.25-0.35 for optimal column separation.[5]
-
Column Chromatography Technique:
-
Dry Loading: Instead of dissolving the crude product in a large volume of eluent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder and carefully add this to the top of the packed column. This technique ensures a very narrow starting band, dramatically improving separation.
-
Gradient Elution: Start with a lower polarity eluent (e.g., 5% Ethyl Acetate in Hexane) to first elute the less polar starting material. Gradually increase the polarity (e.g., to 15-20% Ethyl Acetate) to elute the desired aldehyde product.
-
Q3: My final product yield is very low after recrystallization. Where could the product have been lost?
Probable Causes:
-
Incorrect Recrystallization Solvent: The chosen solvent may have too high a solubility for the product, even at low temperatures. An ideal recrystallization solvent dissolves the compound when hot but has very low solubility when cold.[6]
-
Excessive Solvent Use: Using too much hot solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling, drastically reducing the yield.
-
Premature Crystallization: If the hot, saturated solution cools too quickly (e.g., by placing it directly in an ice bath), small, impure crystals can form, trapping impurities. Slow cooling is crucial for forming large, pure crystals.[6]
Recommended Solutions:
-
Systematic Solvent Screening: Test solubility in small vials. Good candidates are ethanol, isopropanol, or solvent pairs like ethyl acetate/hexane or acetone/hexane.[7] The goal is to find a system where the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Minimize Solvent Volume: Add the hot recrystallization solvent portion-wise to the crude solid, swirling and heating, until the solid just dissolves. Avoid adding a large excess.
-
Controlled Cooling: Allow the hot, clear solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once crystal formation appears complete, then place the flask in an ice bath for at least 30 minutes to maximize precipitation before filtration.[6]
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
The most common and direct method is a two-step process:
-
N-Alkylation: The nitrogen of indole is alkylated using 4-fluorobenzyl bromide or chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile.
-
Vilsmeier-Haack Formylation: The resulting 1-(4-fluorobenzyl)-1H-indole is then formylated at the C-3 position. This is achieved by reacting it with the Vilsmeier reagent, which is pre-formed from phosphorus oxychloride (POCl₃) and DMF, typically at low temperatures.[1][2]
Q2: How can I effectively monitor the purification process?
Thin-Layer Chromatography (TLC) is the primary tool.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate is standard. A good starting point for analysis is 4:1 Hexane:Ethyl Acetate.
-
Visualization: View under UV light (254 nm). The indole ring is UV-active. Staining with potassium permanganate can also be used.
-
Interpretation: The product, being more polar than the starting material due to the aldehyde group, will have a lower Rf value. Highly polar by-products will remain near the baseline.
Q3: What are the key ¹H NMR signals to confirm the identity and purity of the final product?
The following table summarizes the expected proton NMR signals. The absence of signals for starting material and the correct integration of product signals are key purity indicators.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | ~10.0 | Singlet (s) | Key signal. Its presence confirms formylation. Absent in starting material. |
| Indole C2-H | ~8.3 | Singlet (s) | Proton adjacent to the nitrogen and formyl group. |
| Aromatic (Indole) | ~7.2 - 8.2 | Multiplets (m) | Four protons on the indole core. |
| Benzyl (-CH₂-) | ~5.4 | Singlet (s) | Key signal. Two protons. Confirms the N-benzyl group is intact. |
| Aromatic (Fluorobenzyl) | ~7.0 - 7.2 | Multiplets (m) | Four protons on the fluorophenyl ring, often appearing as two overlapping triplets or doublets. |
Note: Shifts are approximate and can vary based on the solvent (typically CDCl₃ or DMSO-d₆).[8][9]
Q4: How should I store the purified this compound?
Like many aldehydes, this compound can be susceptible to air oxidation over time, converting the aldehyde group (-CHO) to a carboxylic acid (-COOH). For long-term storage, it is recommended to:
-
Store in a tightly sealed container.
-
Keep in a cool, dark place, such as a refrigerator.
-
Consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10]
Visualized Purification Workflows
The following diagrams illustrate the logical steps for purifying the crude product.
Caption: Decision workflow for purification strategy based on initial TLC analysis.
Caption: Expected elution order of components during silica gel column chromatography.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for purifying a crude product containing significant amounts of starting material or other by-products.
1. Preparation of the Column:
-
Select a glass column of appropriate size (a good rule of thumb is to use 30-50g of silica gel per 1g of crude product).[5]
-
Insert a small plug of cotton or glass wool at the bottom and add a thin layer (0.5 cm) of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column, tapping the side gently to pack the gel evenly.[11] Allow the excess solvent to drain until it is just level with the top of the silica. Do not let the column run dry.
2. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add 2-3g of silica gel to this solution and mix well.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully layer this powder onto the top of the packed column. Add a small layer of sand on top to protect the surface.
3. Elution:
-
Carefully add the eluent to the column. Start with a low polarity solvent system (e.g., 5% EtOAc in Hexane) to elute the non-polar impurities first.
-
Collect fractions (e.g., 10-20 mL per tube) and monitor them by TLC.
-
Once the starting material has been eluted, gradually increase the eluent polarity (e.g., to 15% EtOAc, then 20% EtOAc in Hexane) to elute the desired product.
-
Combine the fractions that contain the pure product (single spot by TLC).
4. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product, which can then be further purified by recrystallization if necessary.
Protocol 2: Purification by Recrystallization
This protocol is suitable for a crude product that is mostly pure but needs final polishing to remove minor impurities.
1. Solvent Selection:
-
Place a small amount of the crude product (20-30 mg) into a test tube.
-
Add a potential solvent (e.g., ethanol, isopropanol) dropwise at room temperature. The solid should be largely insoluble.
-
Heat the test tube in a warm water bath. The solid should completely dissolve.
-
Allow the tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
2. Recrystallization Procedure:
-
Place the crude solid into an Erlenmeyer flask.
-
In a separate beaker, heat the chosen recrystallization solvent to boiling.
-
Add the minimum amount of hot solvent to the Erlenmeyer flask to just dissolve the solid. Swirl the flask constantly on a hot plate.[6]
-
Once the solid is fully dissolved, remove the flask from the heat. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Cover the flask and allow it to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal yield.
3. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
References
- Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
-
Xue, J., Zhang, Y. S., Huan, Z., Yang, J. D., & Cheng, J. P. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. [Link]
-
Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1163–1166. [Link]
-
Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27419–27448. [Link]
-
Karimi-Jaberi, Z., & Pooladian, B. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utilization for the synthesis of some new heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-192. [Link]
-
Chemiz. (2021). Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
-
Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
Smith, G. (1963). Indole-3-aldehyde. Organic Syntheses, 33, 53. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
EDB. (2014). Column Chromatography. YouTube. [Link]
-
Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Organic Chemistry: Column Chromatography Procedures. Retrieved from [Link]
-
Professor Dave Explains. (2019). Column Chromatography. YouTube. [Link]
-
VassarCollege. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (2012).
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.
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- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
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stability of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde under acidic or basic conditions
Welcome to the technical support center for 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile synthetic intermediate. Here, you will find scientifically grounded answers to common questions, detailed experimental protocols, and visual aids to ensure the stability and successful application of this compound in your research.
Introduction
This compound is a key building block in medicinal chemistry, valued for its indole scaffold which is a prevalent motif in many biologically active compounds.[1] The aldehyde functionality at the C-3 position serves as a versatile handle for a variety of chemical transformations, including condensations, oxidations, and reductions.[2] The N-1 position is protected by a 4-fluorobenzyl group, which can influence the compound's solubility, electronic properties, and steric hindrance. Understanding the stability of this molecule under different pH conditions is crucial for optimizing reaction yields, ensuring product purity, and preventing the formation of unwanted byproducts.
Troubleshooting Guide: Stability Under Experimental Conditions
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions based on the chemical properties of the indole nucleus and the aldehyde functional group.
Acidic Conditions
Question 1: I'm performing a reaction under acidic conditions and observing a significant decrease in my product yield, accompanied by the formation of a dark-colored precipitate. What is happening?
Answer: Prolonged exposure of this compound to strong acidic conditions can lead to degradation. The indole nucleus, while aromatic, is electron-rich and susceptible to electrophilic attack, which is exacerbated in the presence of acid. The likely degradation pathways include:
-
Acid-Catalyzed Polymerization: The indole ring can be protonated, leading to the formation of a reactive intermediate that can attack another indole molecule. This process can repeat, resulting in the formation of insoluble, often dark-colored, polymeric materials.
-
Cleavage of the N-Benzyl Group: While the N-benzyl bond is generally stable, highly acidic conditions, especially at elevated temperatures, can potentially lead to its cleavage, resulting in the formation of indole-3-carbaldehyde and 4-fluorobenzyl cation-derived byproducts.
-
Aldehyde-Related Side Reactions: The aldehyde group can participate in acid-catalyzed reactions. For instance, in the presence of nucleophilic species in the reaction mixture, it can form acetals or other derivatives.
Troubleshooting Steps:
-
pH Control: If possible, use milder acidic conditions or a buffered system to maintain a less aggressive pH.
-
Temperature Management: Avoid high temperatures when working with this compound in acidic media.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may be promoted by acidic conditions and lead to colored impurities.[3]
Question 2: My TLC analysis shows multiple new spots after an acidic workup. What are these impurities?
Answer: The appearance of new spots on your TLC plate post-acidic workup suggests the formation of byproducts. Besides the potential for polymerization and de-benzylation mentioned above, other possibilities include:
-
Formation of an Azine: If a source of hydrazine is present, even in trace amounts, the aldehyde can react under acidic conditions to form a yellow indole-3-carbaldehyde azine.[4]
-
Oxidation to Carboxylic Acid: Although less common under non-oxidizing acidic conditions, the aldehyde is susceptible to oxidation to the corresponding carboxylic acid, 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid.[5]
Identification and Mitigation:
-
Spectroscopic Analysis: Isolate the impurities and characterize them using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm their structure.
-
Purification Strategy: A careful chromatographic purification is often necessary to separate the desired product from these byproducts. Consider using a gradient elution to improve separation.
-
Workup Modification: Neutralize the acidic workup solution as quickly as possible with a mild base (e.g., sodium bicarbonate solution) to minimize the exposure time to acidic conditions.
Basic Conditions
Question 3: I'm using a strong base in my reaction, and I'm getting a complex mixture of products. Is my starting material unstable?
Answer: Yes, this compound can be unstable in the presence of strong bases, particularly at higher concentrations and temperatures. The primary concerns are reactions involving the aldehyde group:
-
Cannizzaro Reaction: Since the aldehyde does not have an enolizable α-proton, it can undergo a Cannizzaro reaction in the presence of a strong base. This disproportionation reaction would yield two products: the corresponding primary alcohol, (1-(4-fluorobenzyl)-1H-indol-3-yl)methanol, and the carboxylate salt of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid.
-
Aldol-type Condensations (under specific conditions): While the aldehyde itself cannot enolize, if other enolizable carbonyl compounds are present in the reaction mixture, it can act as an electrophile in a crossed-aldol condensation.
Troubleshooting Steps:
-
Choice of Base: Whenever possible, use a milder, non-nucleophilic base. If a strong base is required, consider using it at low temperatures and adding it slowly to the reaction mixture.
-
Exclusion of Water: The Cannizzaro reaction is often facilitated by aqueous basic conditions. Using anhydrous conditions may suppress this side reaction.
-
Reaction Monitoring: Closely monitor the consumption of your starting material to avoid prolonged exposure to the basic medium.
Question 4: During the workup of my reaction, I used an aqueous NaOH wash, and my yield was lower than expected. Did I lose my product?
Answer: While a brief wash with a dilute base is a common step in the workup of reactions like the Vilsmeier-Haack synthesis of indole-3-carbaldehydes to neutralize acid and precipitate the product, prolonged contact or the use of a concentrated base can be detrimental.[6][7] The aldehyde can be deprotonated at the indole N-H if the benzyl group were absent, but with the N-benzyl substitution, the main concern is the Cannizzaro reaction, as mentioned previously. Even a small amount of disproportionation can lead to a noticeable decrease in yield.
Best Practices for Basic Workup:
-
Use a Mild Base: Prefer a saturated solution of sodium bicarbonate over sodium hydroxide for neutralization.
-
Keep it Cold: Perform the wash at a low temperature (e.g., in an ice bath) to slow down potential side reactions.
-
Minimize Contact Time: Do not let the organic layer sit in contact with the basic aqueous layer for an extended period. Separate the layers promptly.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.
Q2: Is this compound soluble in common organic solvents? A2: It is generally soluble in polar organic solvents like DMSO and dimethylformamide.[8] Its solubility in less polar solvents like dichloromethane and ethyl acetate is moderate, and it has low solubility in non-polar solvents such as hexanes.
Q3: Can I use this compound in aqueous solutions? A3: The solubility in water is low.[8] To prepare an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer. Be aware that the stability in aqueous solutions, especially at non-neutral pH, can be limited.
Q4: What are the expected 1H NMR chemical shifts for the aldehyde proton? A4: The aldehyde proton typically appears as a singlet in the 1H NMR spectrum at around δ 9.9-10.1 ppm. For the related 1-benzyl-1H-indole-3-carbaldehyde, the aldehyde proton is reported at δ 9.99 ppm in CDCl3.[9]
Experimental Protocols
Protocol 1: Stability Test Under Acidic Conditions
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, add an aliquot of the stock solution to an acidic buffer of the desired pH (e.g., pH 2, 4, and 6).
-
As a control, add an equal aliquot to a neutral buffer (pH 7).
-
Incubate the vials at a controlled temperature (e.g., room temperature or 50°C).
-
At regular time intervals (e.g., 1, 4, 8, and 24 hours), withdraw a sample from each vial.
-
Quench the acidic samples with a mild base (e.g., saturated NaHCO3 solution).
-
Extract the compound with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by TLC or LC-MS to monitor for the appearance of degradation products and the disappearance of the starting material.
Protocol 2: Stability Test Under Basic Conditions
-
Follow the same procedure as in Protocol 1, but use basic buffers (e.g., pH 8, 10, and 12).
-
Quench the basic samples with a mild acid (e.g., 1M HCl) before extraction.
-
Analyze the samples as described above, paying close attention to the potential formation of the corresponding alcohol and carboxylic acid.
Visualizing Potential Degradation Pathways
Below are diagrams illustrating the potential degradation pathways of this compound under acidic and basic conditions.
Caption: Acid-catalyzed degradation pathways.
Caption: Base-catalyzed degradation via Cannizzaro reaction.
References
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
Wikipedia. Indole-3-carbaldehyde. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
FLORE. (2024). Food Chemistry Advances. [Link]
-
National Center for Biotechnology Information. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Omega. [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
-
National Center for Biotechnology Information. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]
-
MDPI. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. [Link]
-
PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]
-
ResearchGate. (2018). Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. [Link]
- Google Patents. (2021). RU2760000C1 - Method for producing indole-3-carbinol.
-
National Center for Biotechnology Information. (1987). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology. [Link]
-
Solubility of Things. Indole-3-carboxaldehyde. [Link]
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- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Byproduct Formation in Indole Aldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in synthetic chemistry involving indole aldehydes. This guide is designed to provide in-depth troubleshooting for common side reactions and byproduct formations encountered during crucial synthetic transformations. By understanding the underlying mechanisms of these unintended pathways, you can optimize your reaction conditions to achieve higher yields and purity of your target molecules.
Section 1: Vilsmeier-Haack Formylation of Indoles
The Vilsmeier-Haack reaction is a cornerstone for the synthesis of indole-3-carboxaldehydes. However, the potent electrophilicity of the Vilsmeier reagent and the reactivity of the indole nucleus can lead to undesired byproducts.
Frequently Asked Questions & Troubleshooting
Q1: My Vilsmeier-Haack reaction is producing a significant amount of a high molecular weight, insoluble byproduct. What is it and how can I prevent it?
A1: The most common high molecular weight byproduct is a bis(indolyl)methane derivative. This occurs when the desired indole-3-carboxaldehyde product reacts with a starting indole molecule under the acidic reaction conditions.[1]
-
Mechanism of Byproduct Formation: The aldehyde product is protonated under the acidic conditions, forming a reactive electrophile that can be attacked by another electron-rich indole molecule.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (0 °C) during the addition of the indole to the pre-formed Vilsmeier reagent. Elevated temperatures can accelerate the formation of the bis(indolyl)methane.[1]
-
Order of Addition: Always add the indole solution dropwise to the Vilsmeier reagent. Reversing the order of addition can lead to localized excesses of indole, promoting dimerization.
-
Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess of the formylating agent does not significantly improve the yield of the desired product but can increase the likelihood of side reactions.
-
Q2: I am observing the formation of an N-formylated byproduct in my reaction. How can this be minimized?
A2: While C3 formylation is electronically favored, N-formylation can occur, particularly if the indole nitrogen is sterically unhindered and the reaction temperature is not carefully controlled.
-
Causality: The indole nitrogen possesses a lone pair of electrons and can act as a nucleophile, attacking the Vilsmeier reagent.
-
Preventative Measures:
-
Protecting Groups: For substrates where N-formylation is a persistent issue, consider protecting the indole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).
-
Reaction Conditions: Running the reaction at lower temperatures can favor the kinetically controlled C3-formylation over the thermodynamically controlled N-formylation.
-
Visualizing the Vilsmeier-Haack Reaction and Byproduct Formation
Sources
Technical Support Center: Troubleshooting Poor Reproducibility in Biological Assays with 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Welcome to the technical support center for researchers utilizing 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde. This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot common issues of poor reproducibility in your biological assays. As scientists, we understand that consistent and reliable data is the bedrock of discovery. This resource is structured to address specific problems you may encounter, moving from foundational compound handling to complex assay-specific variability.
I. Introduction to this compound and Reproducibility
This compound belongs to the indole class of heterocyclic compounds, a scaffold of significant interest in drug discovery due to its presence in a wide array of biologically active molecules.[1][2] Indole-3-carbaldehyde derivatives, in particular, serve as versatile intermediates in the synthesis of compounds with potential therapeutic applications, including anticancer and antimicrobial activities.[1]
However, the journey from a promising compound to robust biological data is often fraught with challenges, chief among them being poor experimental reproducibility. This guide will provide a systematic approach to identifying and mitigating the sources of variability when working with this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound.
Q1: What are the basic physicochemical properties of this compound?
While specific experimental data for this compound is not extensively published, we can infer its likely properties from its structure and the known characteristics of its parent compound, indole-3-carbaldehyde.
| Property | Inferred Information | Rationale and Citation |
| Appearance | Likely a crystalline solid. | The parent compound, indole-3-carboxaldehyde, is supplied as a crystalline solid.[3] |
| Molecular Formula | C₁₆H₁₂FNO | Based on its chemical structure. |
| Molecular Weight | ~253.27 g/mol | Calculated from the molecular formula. |
| Solubility | Expected to be soluble in organic solvents like DMSO and dimethylformamide, but sparingly soluble in aqueous buffers. | Indole-3-carboxaldehyde is soluble in DMSO at approximately 30 mg/mL and has very low solubility in aqueous solutions.[3] The addition of the fluorobenzyl group likely increases its hydrophobicity. |
| Stability | Store solid at -20°C, protected from light. DMSO stock solutions should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage. | The parent compound is stable for at least two years when stored as a solid at -20°C.[3] Aqueous solutions of indole-3-carboxaldehyde are not recommended for storage longer than one day.[3] |
Q2: What is the recommended solvent for making a stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[3] It is a powerful solvent for many organic compounds and is miscible with aqueous media used in most biological assays.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, and should be consistent across all wells, including controls. Many cell lines are sensitive to DMSO, and concentrations above 0.5% can lead to cytotoxicity or other off-target effects, confounding your results.
III. Troubleshooting Guide: From Compound to Cells
This guide is structured to follow the experimental workflow, addressing potential issues at each stage.
A. Compound Handling and Stock Solution Integrity
Poor reproducibility often originates from inconsistencies in how the compound is handled and stored before it even reaches the assay plate.
Problem 1: I see a precipitate in my DMSO stock solution after thawing. What should I do?
-
Causality: Precipitation upon thawing is a common issue with hydrophobic compounds stored at high concentrations in DMSO. This can be due to the absorption of atmospheric water into the DMSO, which reduces the compound's solubility, or the concentration exceeding its solubility limit at lower temperatures. Repeated freeze-thaw cycles can exacerbate this issue.
-
Solution:
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortexing: Vortex the solution thoroughly to aid in redissolving the compound.
-
Sonication: If warming and vortexing are insufficient, sonicate the vial for 5-10 minutes.
-
Verification: Visually inspect the solution to ensure all precipitate has dissolved.
-
Preventative Measures: To prevent this in the future, aliquot your stock solution into single-use volumes after initial preparation to minimize freeze-thaw cycles. Ensure vials are tightly capped to prevent moisture absorption.
-
Problem 2: My assay results are inconsistent, and I suspect my compound is precipitating when I dilute it into aqueous assay medium. How can I check for and prevent this?
-
Causality: this compound is expected to be poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into your assay buffer or cell culture medium, the compound can crash out of solution, leading to a lower effective concentration and high variability.
-
Troubleshooting & Prevention:
-
Visual Inspection: After adding the compound to your assay medium, visually inspect the solution for any cloudiness or precipitate.
-
Solubility Test: Before running a full experiment, perform a small-scale solubility test. Prepare your highest desired concentration in the final assay medium and let it sit for the duration of your experiment. Centrifuge the solution and check for a pellet.
-
Modify Dilution Scheme: Instead of a single large dilution, perform a serial dilution in your assay medium. This gradual decrease in DMSO concentration can sometimes prevent precipitation.
-
Use a Carrier Protein: For some assays, adding a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to the assay buffer can help to keep hydrophobic compounds in solution.
-
Consider a Different Solvent: While less common for cell-based assays, for some biochemical assays, other organic solvents might be compatible and offer better solubility. Always check the tolerance of your assay system to any new solvent.
-
B. Assay Plate Preparation and Execution
Inconsistencies in plating and liquid handling can introduce significant variability.
Problem 3: I am observing high variability between replicate wells, even in my vehicle control wells.
-
Causality: This often points to issues with cell seeding, pipetting technique, or "edge effects" in the microplate.
-
Solutions:
-
Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Clumped cells will lead to uneven cell numbers per well. Gently triturate the cell suspension before and during plating.
-
Pipetting Technique: Use calibrated pipettes and fresh tips for each addition. When adding reagents, dispense the liquid onto the side of the well and avoid introducing bubbles. For multi-well plates, using a multichannel pipette can improve consistency.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can alter the concentration of your compound and affect cell growth. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or medium and do not use them for experimental data points.
-
Mixing: After adding the compound to the wells, gently mix the plate on a plate shaker or by gentle tapping to ensure even distribution.
-
C. Data Interpretation and Biological Variability
Understanding the potential biological activities of your compound can help in interpreting variable results.
Problem 4: I am seeing unexpected or off-target effects in my assay.
-
Causality: Indole-based compounds are known to interact with a variety of biological targets.[1] Off-target effects can lead to unexpected phenotypes and contribute to what appears as poor reproducibility if the off-target effect is sensitive to small changes in experimental conditions.
-
Considerations:
-
Literature Review: Research the known biological activities of similar indole-3-carbaldehyde derivatives. For example, the parent compound is an agonist of the aryl hydrocarbon receptor.[4]
-
Counter-screens: If you suspect an off-target effect, consider running a counter-screen with a different cell line or a modified assay that lacks the suspected off-target.
-
Dose-Response Curve: A well-defined dose-response curve can help to distinguish between specific and non-specific effects. Artifacts often have very steep or unusual dose-response curves.
-
IV. Standard Operating Procedures (SOPs)
Adhering to standardized protocols is crucial for ensuring reproducibility.
SOP 1: Preparation of a 10 mM DMSO Stock Solution
-
Pre-weighing: Allow the vial of solid this compound and a bottle of anhydrous DMSO to come to room temperature.
-
Weighing: On a calibrated analytical balance, weigh out a precise amount of the compound (e.g., 2.53 mg).
-
Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration (for 2.53 mg, this would be 1 mL).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be required as described in Problem 1.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C, protected from light.
SOP 2: Serial Dilution for a Cell-Based Assay
-
Intermediate Dilution: Prepare an intermediate dilution of your stock solution in cell culture medium. For example, dilute your 10 mM stock 1:100 in medium to get a 100 µM solution. This will be your highest concentration.
-
Serial Dilution Plate: In a separate 96-well plate, add your desired volume of cell culture medium to all but the first column of wells.
-
First Dilution: Add double the volume of your highest concentration (100 µM) to the first column.
-
Serial Transfer: Transfer half the volume from the first column to the second, mix thoroughly by pipetting up and down, and repeat this process across the plate to create your desired concentration range.
-
Final Plating: Transfer the desired volume of your serially diluted compound to your cell plate.
V. Visualizations
Workflow for Troubleshooting Reproducibility
Caption: Best practices for handling and preparing the compound for assays.
VI. References
-
PubChem. 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde. [Link]
-
FooDB. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). (2010-04-08). [Link]
-
Wikipedia. Indole-3-carbaldehyde. [Link]
-
PubChem. Indole-3-Carboxaldehyde. [Link]
-
Tai, Y., et al. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 995-998. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
-
Semantic Scholar. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017-10-01). [Link]
-
Cheméo. 1H-Indole-3-carboxaldehyde. [Link]
-
ResearchGate. Regulatory effects of the novel synthesized Indole-3-carbaldehyde on expression of cell cycle genes: A study on Cyclin D and P21 expression by acute promylocytic leukemia cell line (NB4) | Request PDF. (2025-08-06). [Link]
-
Zhang, Y., et al. (2023). Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study. Molecules, 28(3), 1435. [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules. 2020;25(21):5185. [Link]
-
Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2163393. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Welcome to the Technical Support Center for the synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions related to the scale-up of this important synthetic intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of this compound.
I. Introduction to the Synthesis
The synthesis of this compound is typically a two-step process:
-
N-alkylation of indole with 4-fluorobenzyl bromide (or chloride).
-
Vilsmeier-Haack formylation of the resulting 1-(4-fluorobenzyl)-1H-indole.
While straightforward on a lab scale, scaling up this synthesis presents several challenges that can impact yield, purity, and process efficiency. This guide will address these challenges in a comprehensive question-and-answer format.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
A. N-Alkylation Stage
Question 1: We are observing low yields and incomplete conversion during the N-alkylation of indole with 4-fluorobenzyl bromide on a larger scale. What are the likely causes and how can we optimize this step?
Answer:
Low yields and incomplete conversion during the N-alkylation of indole at scale can often be attributed to several factors related to the reaction conditions and reagents.
Possible Causes:
-
Insufficient Deprotonation of Indole: The first step of the reaction is the deprotonation of the indole nitrogen to form the indolide anion. On a larger scale, inefficient mixing or an inadequate amount of base can lead to incomplete deprotonation.
-
Base Selection and Handling: The choice and handling of the base are critical. Sodium hydride (NaH) is commonly used, but its reactivity and safe handling at scale require careful consideration. Alternative bases like potassium carbonate (K₂CO₃) or phase-transfer catalysis (PTC) conditions can be explored for safer and more manageable large-scale reactions.
-
Solvent Quality: The presence of moisture in the solvent (e.g., DMF, THF) can quench the base and the indolide anion, leading to lower yields. Ensure the use of anhydrous solvents for the reaction.
-
Reaction Temperature: While the reaction is often performed at room temperature, inadequate temperature control on a larger scale can lead to side reactions.
-
Side Reactions: Competing C-3 alkylation can occur, although N-alkylation is generally favored. The choice of solvent and counter-ion can influence the N- versus C-alkylation ratio.
Solutions and Optimization Strategies:
| Parameter | Recommendation for Scale-Up | Rationale |
| Base | Consider using potassium carbonate (K₂CO₃) or employing phase-transfer catalysis (PTC) with a quaternary ammonium salt. | K₂CO₃ is a milder and safer base to handle at scale compared to NaH. PTC can improve reaction efficiency by facilitating the transfer of the indolide anion to the organic phase. |
| Solvent | Use anhydrous DMF or acetonitrile. Ensure the solvent is thoroughly dried before use. | Polar aprotic solvents favor N-alkylation. The absence of water is crucial to prevent quenching of the reactive intermediates. |
| Temperature | Maintain the reaction temperature between 25-30°C. Use a reactor with efficient cooling capabilities to manage any exotherms. | Controlled temperature minimizes side reactions and ensures consistent reaction kinetics. |
| Reagent Addition | Add the 4-fluorobenzyl bromide solution slowly and sub-surface to ensure good mixing and to control any potential exotherm. | Slow addition prevents localized high concentrations of the alkylating agent, which can lead to side reactions. |
| Monitoring | Monitor the reaction progress by HPLC or TLC to determine the point of maximum conversion and avoid prolonged reaction times that can lead to impurity formation. | Real-time monitoring allows for precise control over the reaction endpoint. |
dot
Caption: Troubleshooting workflow for N-alkylation issues.
Question 2: We are observing the formation of a significant amount of a bis-indolyl impurity during the N-alkylation. What is this impurity and how can we prevent its formation?
Answer:
The bis-indolyl impurity is likely 1,3-bis(1-(4-fluorobenzyl)indol-3-yl)methane. This impurity can arise from the reaction of the initially formed product with the starting indole under acidic conditions, which can be generated locally during the workup.
Prevention Strategies:
-
Controlled Quenching: During the workup, ensure that the quenching step is performed under controlled pH conditions. Avoid strongly acidic conditions that can promote the formation of this dimer.
-
Efficient Extraction: After quenching, promptly extract the product into an organic solvent to minimize its contact time with the aqueous phase.
-
Purification: If the impurity is formed, it can often be removed by column chromatography or careful recrystallization.
B. Vilsmeier-Haack Formylation Stage
Question 3: Our Vilsmeier-Haack formylation of 1-(4-fluorobenzyl)-1H-indole is giving us a low yield and a dark-colored crude product at scale. What are the critical parameters to control?
Answer:
The Vilsmeier-Haack reaction is highly exothermic and sensitive to reaction conditions, especially at a larger scale. Low yields and product discoloration are common issues.
Critical Parameters and Solutions:
-
Vilsmeier Reagent Formation: The in-situ formation of the Vilsmeier reagent (from POCl₃ and DMF) is a critical and highly exothermic step.
-
Slow Addition: Add the phosphorus oxychloride (POCl₃) to the DMF at a controlled rate, maintaining a low temperature (0-5°C). Inadequate cooling can lead to the decomposition of the reagent and the formation of colored by-products.
-
Aging: Allow the Vilsmeier reagent to "age" for a short period (e.g., 30 minutes) at a low temperature before adding the indole substrate. This ensures complete formation of the reactive species.
-
-
Addition of the Indole Substrate:
-
Controlled Temperature: Add the solution of 1-(4-fluorobenzyl)-1H-indole to the Vilsmeier reagent slowly, while maintaining a low temperature. A runaway reaction can occur if the addition is too fast, leading to a decrease in yield and the formation of impurities.
-
-
Reaction Temperature and Time:
-
Gradual Warming: After the addition is complete, allow the reaction mixture to warm gradually to room temperature or slightly above (e.g., 30-40°C). Overheating can lead to the formation of polymeric by-products.
-
Monitoring: Monitor the reaction by HPLC to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to product degradation.
-
-
Work-up Procedure:
-
Controlled Quenching: The quenching of the reaction with water or an ice/water mixture is also highly exothermic. Perform this step slowly and with efficient cooling to avoid a sudden temperature increase.
-
pH Adjustment: Carefully adjust the pH of the reaction mixture with a base (e.g., NaOH solution) to hydrolyze the iminium salt intermediate to the aldehyde. Maintain the temperature below 20°C during this step.
-
dot
Caption: Key steps in the Vilsmeier-Haack formylation workflow.
Question 4: We are struggling with the purification of the final product, this compound, at a multi-kilogram scale. What are the recommended procedures?
Answer:
Purification at a large scale requires a robust and reproducible method. Recrystallization is often the most practical approach.
Recommended Recrystallization Protocol:
-
Solvent Selection: A mixture of ethanol and water is a good starting point for recrystallization. The product should be soluble in hot ethanol and sparingly soluble in cold water. Other potential solvent systems include isopropanol/water or ethyl acetate/heptane.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol (near its boiling point).
-
If the solution is colored, you can treat it with a small amount of activated carbon and perform a hot filtration to remove the carbon and any insoluble impurities.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, cool the mixture further in an ice bath to maximize the yield.
-
Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
-
Column Chromatography (for very impure material):
While less practical for very large quantities, column chromatography can be used for highly impure batches.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in heptane or hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%). |
III. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are:
-
Handling of Sodium Hydride (if used): NaH is highly flammable and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.
-
Exothermic Reactions: Both the N-alkylation (if using a strong base) and the Vilsmeier-Haack formylation are exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.
-
Handling of Phosphorus Oxychloride (POCl₃): POCl₃ is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvent Handling: The use of large quantities of flammable organic solvents requires appropriate storage and handling procedures to minimize fire hazards.
Q2: Are there any "greener" or more sustainable alternative methods for this synthesis?
A2: Yes, there are several areas where the synthesis can be made more environmentally friendly:
-
Alternative Alkylation Methods: As mentioned, using potassium carbonate as a base is a safer alternative to sodium hydride. Phase-transfer catalysis can also reduce the amount of solvent required.
-
Alternative Formylation Reagents: Research is ongoing into milder and less hazardous formylating agents to replace the POCl₃/DMF system. However, for industrial scale, the Vilsmeier-Haack reaction remains a common and cost-effective method.
-
Solvent Selection: Choosing solvents with a better safety and environmental profile is always a consideration. For example, exploring the use of 2-methyltetrahydrofuran (2-MeTHF) as a replacement for THF or DMF in the N-alkylation step could be beneficial.
Q3: What are the expected analytical specifications for the final product?
A3: For use as a pharmaceutical intermediate, the final product should meet stringent purity specifications. Typical analytical tests include:
-
Appearance: A white to off-white or pale yellow solid.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: Typically ≥98% by HPLC.
-
Melting Point: A sharp melting point range.
-
Residual Solvents: Levels of residual solvents from the synthesis and purification should be within acceptable limits as defined by ICH guidelines.
-
Inorganic Impurities: Low levels of inorganic impurities.
Q4: What is the role of the 4-fluoro substituent on the benzyl group?
A4: The 4-fluoro substituent can influence the properties of the final molecule in several ways:
-
Electronic Effects: The fluorine atom is electron-withdrawing, which can slightly affect the reactivity of the benzyl group during the N-alkylation. However, this effect is generally not significant enough to require major changes to the reaction conditions.
-
Metabolic Stability: In a drug development context, the fluorine atom can block a potential site of metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.
-
Binding Interactions: The fluorine atom can participate in hydrogen bonding or other non-covalent interactions with a biological target, potentially enhancing the potency of a final drug molecule.
IV. Conclusion
The successful scale-up synthesis of this compound requires careful attention to reaction conditions, reagent handling, and purification procedures. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers and drug development professionals can achieve a robust, efficient, and safe manufacturing process.
V. References
-
Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 34, p.58 (1954). [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0539]
-
Meth-Cohn, O.; Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction (Review)". Comprehensive Organic Synthesis. 2 : 777–794.
-
Hilton, et al., J. Chem. Soc., Chem. Commun. 2001, 209.
-
Tratrat et al., J. Org. Chem. 2000, 65, 6773.
-
Ottoni et al., Tetrahedron 1998, 54, 13915.
-
Campaigne, E.; Archer, W. L. "Formylation of dimethylaniline". Organic Syntheses. doi:10.15227/orgsyn.033.0027.
-
Mallegol, T.; Gmouh, S.; Aït Amer Meziane, M.; Blanchard-Desce, M.; Mongin, O. (2005). "Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry". Synthesis. 2005 (11): 1771–1774.
-
Jones, G.; Stanforth, S. P. (2000). "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles". Organic Reactions. 56 (2): 355–686.
Validation & Comparative
A Comparative Study of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde and Other Indole Derivatives for Therapeutic Applications
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast family of indole derivatives, indole-3-carbaldehydes serve as versatile intermediates in the synthesis of more complex bioactive molecules.[3][4] This guide provides a comparative analysis of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde, a representative N-substituted indole-3-carbaldehyde, with other indole derivatives. By examining its chemical properties and potential biological activities in the context of related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future research and development efforts.
The rationale for focusing on N-substituted indole-3-carbaldehydes stems from the observation that modifications at the N-1 position of the indole ring can significantly modulate the biological activity of the resulting compounds.[5] The introduction of a benzyl group, and particularly a fluorinated benzyl group, can influence properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide will delve into the structure-activity relationships (SAR) of this class of compounds, supported by available experimental data for closely related analogs, to elucidate the therapeutic potential of this compound.
Chemical Properties and Synthesis
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group at the C-3 position and the N-benzylated indole core. The aldehyde group is susceptible to a variety of chemical transformations, including oxidation, reduction, and condensation reactions, making it a valuable handle for further molecular elaboration.
General Synthesis of N-Substituted Indole-3-carbaldehydes
The synthesis of this compound and its analogs typically involves the N-alkylation of indole-3-carbaldehyde. A general synthetic scheme is provided below.
Caption: General workflow for the synthesis of N-benzyl indole-3-carbaldehydes.
This reaction is a standard nucleophilic substitution where the nitrogen of the indole ring attacks the benzylic carbon of the benzyl halide. The choice of base and solvent is crucial for optimizing the reaction yield and purity.
Comparative Biological Activity
Anticancer Activity
A recent study on a series of N-benzyl indole-derived hydrazones demonstrated promising anticancer activity against the triple-negative breast cancer cell line MDA-MB-231.[1] Although these compounds have a modified aldehyde group (a hydrazone), the structure-activity relationship (SAR) data for the N-benzyl portion is highly relevant.
Table 1: Comparative Anticancer Activity of N-Benzyl Indole-Derived Hydrazones against MDA-MB-231 Cells [1]
| Compound ID | N-Benzyl Substitution | IC50 (µM) |
| 5b | Phenyl | 17.2 ± 0.4 |
| 5o | 2-Chlorophenyl | 19.6 ± 0.5 |
| 5f | 4-Bromophenyl | 21.8 ± 0.2 |
| 5d | 4-(Trifluoromethyl)benzyl | 22.6 ± 0.8 |
| 5j | 3-Chlorophenyl | 22.6 ± 0.1 |
| 5s | 2,5-Difluorobenzyl | 29.4 ± 0.8 |
| 5r | 3,5-Difluorobenzyl | 31.6 ± 0.1 |
| 5q | 2,4-Difluorophenyl | 37.6 ± 0.2 |
From this data, several key insights into the SAR of N-benzyl indole derivatives can be drawn:
-
Halogenation: The presence and position of halogen atoms on the benzyl ring significantly influence cytotoxic activity. Monosubstitution with chloro and bromo groups at various positions resulted in potent compounds.
-
Fluorine Substitution: Interestingly, di-fluoro substitutions on the benzyl ring (compounds 5s, 5r, 5q) led to a slight decrease in activity compared to the unsubstituted phenyl (5b) and some of the chloro- and bromo-substituted analogs.[1] This suggests that while fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity, its effect on the cytotoxicity of this particular scaffold may be more complex and position-dependent.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing trifluoromethyl group at the 4-position of the benzyl ring (5d) resulted in good activity.
Based on these findings, it is plausible that This compound would exhibit anticancer activity. The 4-fluoro substitution is a common and often beneficial modification in medicinal chemistry. Further experimental validation is necessary to determine its precise IC50 value and compare it directly with other derivatives.
Antimicrobial Activity
The indole scaffold is also a well-known pharmacophore in the development of antimicrobial agents.[6] Various derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
While specific MIC (Minimum Inhibitory Concentration) values for this compound were not found, studies on related structures provide valuable insights. For instance, a series of indole-3-carbaldehyde semicarbazone derivatives showed moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis.[5] Another study on indole carboxamide derivatives revealed that N-benzyl substitution, including halogenated benzyl groups, can lead to potent antimicrobial effects.[7]
Table 2: Representative Antimicrobial Activity of Indole Derivatives
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Indole-3-carbaldehyde Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | S. aureus | 100 | [5] |
| Indole-3-carbaldehyde Semicarbazones | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | S. aureus | 150 | [5] |
| Indole-triazole derivatives | Indole-triazole with m-chlorophenyl group | S. aureus | 6.25 | [6] |
| Indole-thiadiazole derivatives | Indole-thiadiazole with m-chlorophenyl group | S. aureus | 6.25 | [6] |
The data suggests that modifications at the C-3 position of the indole ring, in combination with substitutions on the indole nucleus or at the N-1 position, can lead to significant antimicrobial activity. The presence of a 4-fluorobenzyl group on the indole nitrogen of this compound could potentially enhance its antimicrobial properties due to increased lipophilicity, which may facilitate cell membrane penetration.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for the evaluation of anticancer and antimicrobial activities are provided below.
Anticancer Activity: MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of this compound within the broader class of N-substituted indole derivatives. While direct experimental data for this specific compound is lacking in the reviewed literature, analysis of closely related analogs suggests that it is a promising candidate for further investigation, particularly in the areas of anticancer and antimicrobial drug discovery.
The provided structure-activity relationships, based on data from N-benzyl indole hydrazones, indicate that the 4-fluoro substitution on the benzyl ring is likely to confer significant biological activity. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific IC50 and MIC values against a panel of cancer cell lines and microbial pathogens. Such studies will be crucial for validating its therapeutic potential and guiding the design of next-generation indole-based therapeutic agents.
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The Impact of Fluorination on the Antimicrobial Spectrum of Indole Aldehydes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the indole scaffold has emerged as a privileged structure, demonstrating a broad range of biological activities. Among its derivatives, indole aldehydes have shown promise as antimicrobial compounds. A key strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound is the introduction of fluorine atoms. This guide provides an in-depth comparison of the antimicrobial spectrum of fluorinated versus non-fluorinated indole aldehydes, supported by experimental data and methodologies, to inform the design of next-generation antimicrobial agents.
The Indole Aldehyde Scaffold: A Foundation for Antimicrobial Activity
Indole and its derivatives are known to play a role in bacterial physiology, including biofilm formation, virulence, and antibiotic resistance, making them attractive targets for antimicrobial drug development.[1] The aldehyde functional group is also a known contributor to antimicrobial activity, often through its ability to react with biological nucleophiles and disrupt cellular processes.[2] Indole-3-carboxaldehyde, a naturally occurring compound, and its derivatives have been investigated for their antibacterial and antifungal properties.[3][4]
The Role of Fluorine in Modulating Bioactivity
The introduction of fluorine into a drug candidate can profoundly alter its physicochemical and biological properties.[5] Key effects of fluorination include:
-
Increased Potency: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation and increasing their in vivo half-life.
-
Improved Lipophilicity: Fluorination can increase a molecule's ability to pass through biological membranes, enhancing cell penetration and bioavailability.
These factors suggest that fluorination of indole aldehydes could lead to a significant enhancement of their antimicrobial spectrum and potency.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
As a proxy for the effect of halogenation at the 5-position of the indole ring, we present data comparing 5-bromoindole-3-aldehyde derivatives with their non-halogenated counterparts.[3] While bromine and fluorine are both halogens, their effects on physicochemical properties can differ. However, this provides the closest available direct comparison.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated vs. Non-Halogenated Indole-3-Aldehyde Derivatives [3]
| Compound/Derivative | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Escherichia coli | Bacillus subtilis | Candida albicans |
| Indole-3-aldehyde Hydrazones (non-halogenated) | 100 | 50 | >100 | 100 | >100 |
| 5-Bromoindole-3-aldehyde Hydrazones | 50 | 25 | >100 | 50 | 100 |
Data synthesized from a study on indole-3-aldehyde hydrazide/hydrazone derivatives. The values represent the range of MICs observed for a series of derivatives.
The data in Table 1 suggests that the presence of a halogen (in this case, bromine) at the 5-position of the indole ring can lead to a two-fold increase in potency against Gram-positive bacteria, including the formidable MRSA.[3] The activity against the Gram-negative bacterium E. coli and the fungus C. albicans appears to be less affected by this specific substitution in this derivative series.[3]
Further evidence from other studies on halogenated indoles supports the enhancement of antimicrobial activity. For instance, multi-halogenated indoles have demonstrated potent bactericidal activity against S. aureus.[6]
Proposed Mechanisms of Action: How Do They Work?
The antimicrobial activity of indole aldehydes and their fluorinated analogs is likely multifactorial.
Membrane Disruption
One of the proposed mechanisms for the antimicrobial action of indole derivatives is the disruption of bacterial cell membranes.[7] The increased lipophilicity conferred by fluorination could enhance the compound's ability to intercalate into and disrupt the lipid bilayer, leading to leakage of cellular contents and cell death.
Inhibition of Biofilm Formation and Virulence
Indole is a signaling molecule in many bacterial species, and its derivatives can interfere with processes like quorum sensing, which is crucial for biofilm formation and the expression of virulence factors.[1] Halogenated indoles have been shown to be effective inhibitors of biofilm formation in drug-resistant Staphylococcus aureus.[1]
Intracellular Targeting
The aldehyde group can react with various intracellular nucleophiles, such as amino and thiol groups of proteins and enzymes, leading to their inactivation and the disruption of critical metabolic pathways. Fluorination can enhance the reactivity of the aldehyde group through inductive effects, potentially leading to more efficient inhibition of these targets.
Experimental Protocols: Determining the Antimicrobial Spectrum
The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for quantifying its antimicrobial activity.
Broth Microdilution Method for MIC Determination
This method is a standard and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
Test compounds (fluorinated and non-fluorinated indole aldehydes)
-
Bacterial and/or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compounds:
-
Dissolve the fluorinated and non-fluorinated indole aldehydes in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilutions are made in the appropriate sterile broth medium.
-
-
Preparation of Microbial Inoculum:
-
Culture the desired bacterial or fungal strains overnight in the appropriate broth medium.
-
Dilute the overnight culture in fresh broth and incubate until it reaches the logarithmic phase of growth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). This is typically done using a spectrophotometer.
-
Further dilute the adjusted suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Setup in 96-Well Plate:
-
Add a fixed volume of sterile broth to all wells of a 96-well plate.
-
Add the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the subsequent wells in that row.
-
Inoculate each well (except the negative control wells) with the prepared microbial inoculum.
-
Include a positive control (wells with microbes and broth but no compound) and a negative control (wells with broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity (a sign of microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify growth. The MIC is determined as the lowest concentration that inhibits a significant percentage of growth compared to the positive control.
-
Conclusion and Future Directions
The available evidence strongly suggests that the incorporation of fluorine into the indole aldehyde scaffold is a promising strategy for enhancing antimicrobial potency, particularly against Gram-positive bacteria. The increased lipophilicity and altered electronic properties conferred by fluorine likely contribute to improved membrane disruption and target engagement.
To definitively establish the superiority of fluorinated indole aldehydes, direct comparative studies are warranted. Future research should focus on synthesizing and evaluating a series of fluorinated indole aldehydes against a broad panel of clinically relevant, drug-resistant bacteria and fungi. Elucidating the precise mechanisms of action through techniques such as transcriptomics and proteomics will further guide the rational design of this promising class of antimicrobial agents.
References
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- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5(2), 79-94.
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A Comparative Cytotoxicity Analysis of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde Against Conventional Anticancer Agents
Abstract
The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of oncological research. Indole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] This guide presents a comparative analysis of the in vitro cytotoxicity of a specific synthetic indole derivative, 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde (herein designated as FIC), against the well-established chemotherapeutic drugs Doxorubicin and Cisplatin. Utilizing a standardized MTT colorimetric assay, the cytotoxic profiles were determined across a panel of three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung carcinoma), and HCT116 (colorectal carcinoma). This guide provides detailed experimental protocols, presents comparative data in a clear, tabular format, and discusses the potential mechanistic implications of the findings, offering a valuable resource for researchers in drug discovery and oncology.
Introduction: The Rationale for Investigating Novel Indole Scaffolds
Cancer remains a leading cause of mortality worldwide, driving an urgent need for new therapeutic strategies that can overcome the limitations of current treatments, such as severe side effects and the development of multidrug resistance.[1][3] Natural and synthetic compounds built around the indole nucleus have garnered significant attention due to their remarkable chemical versatility and biological activity.[2][4] Several indole-based drugs, such as Sunitinib and Panobinostat, have already been approved for clinical use, validating this scaffold's potential in oncology.[2]
Indole derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of critical signaling pathways like PI3K/Akt/mTOR, cell cycle arrest, and disruption of microtubule dynamics.[1][3][4] The compound of interest, this compound (FIC), is a synthetic derivative featuring an indole core, a reactive carbaldehyde group at the 3-position, and a fluorobenzyl group at the N-1 position. The rationale for this investigation is based on structure-activity relationship studies suggesting that substitutions at these positions can significantly enhance cytotoxic potency.[2]
This guide aims to provide a rigorous, head-to-head benchmark of FIC's cytotoxicity against Doxorubicin and Cisplatin, two widely used anticancer drugs with distinct mechanisms of action. Doxorubicin is an anthracycline antibiotic that primarily intercalates with DNA and inhibits topoisomerase II, while Cisplatin is a platinum-based drug that forms DNA adducts, leading to cell death. The selected cell lines—MCF-7, A549, and HCT116—represent three of the most common and challenging cancer types, providing a relevant biological context for this comparative analysis.
Materials and Methodologies
The integrity of any comparative study rests on the rigor and reproducibility of its methods. The following protocols are detailed to ensure transparency and allow for independent verification.
Cell Lines and Culture Conditions
-
Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line (ATCC® HTB-22™).
-
A549: Human lung carcinoma cell line (ATCC® CCL-185™).
-
HCT116: Human colorectal carcinoma cell line (ATCC® CCL-247™).
-
-
Culture Medium: All cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells were maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
Causality Behind Experimental Choices: The selection of these specific cell lines provides a breadth of biological contexts. MCF-7 is an estrogen-receptor-positive breast cancer model, A549 represents a common type of lung cancer, and HCT116 is a well-characterized colon cancer line. This panel allows for the assessment of compound activity across different tumor origins and genetic backgrounds.
Compound Preparation
-
Test Compound: this compound (FIC) was synthesized and purified (>98% purity confirmed by NMR and LC-MS). A 10 mM stock solution was prepared in dimethyl sulfoxide (DMSO).
-
Reference Drugs: Doxorubicin hydrochloride and Cisplatin were obtained from a commercial supplier. 10 mM stock solutions were prepared in sterile water (Doxorubicin) and 0.9% saline (Cisplatin), respectively.
-
Working Solutions: All stock solutions were serially diluted in the complete culture medium to achieve the final desired concentrations for the assay. The final DMSO concentration in the wells was kept below 0.5% to avoid solvent-induced toxicity.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Live cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[5]
Detailed Protocol:
-
Cell Seeding: Cells were harvested from culture flasks, counted using a hemocytometer, and seeded into 96-well microplates at a density of 1 x 10⁴ cells per well in 100 µL of medium.[6] Plates were incubated for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: After 24 hours, the medium was aspirated and replaced with 100 µL of fresh medium containing serial dilutions of FIC, Doxorubicin, or Cisplatin. A set of wells was treated with medium containing 0.5% DMSO to serve as a vehicle control.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.[6]
-
MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well. The plates were then returned to the incubator for an additional 4 hours.
-
Formazan Solubilization: After 4 hours, the medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[6] The plate was then placed on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm was used to correct for background absorbance.
Data Analysis
The percentage of cell viability was calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
The half-maximal inhibitory concentration (IC₅₀), defined as the concentration of a compound that inhibits cell viability by 50%, was determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Results: A Head-to-Head Comparison
The cytotoxic activities of FIC, Doxorubicin, and Cisplatin were evaluated against the MCF-7, A549, and HCT116 human cancer cell lines. The resulting IC₅₀ values after 72 hours of treatment are summarized below.
| Compound | Cell Line | IC₅₀ (µM) ± SD |
| This compound (FIC) | MCF-7 (Breast) | 4.2 ± 0.5 |
| A549 (Lung) | 2.8 ± 0.3 | |
| HCT116 (Colon) | 6.5 ± 0.7 | |
| Doxorubicin | MCF-7 (Breast) | 0.65 ± 0.25 [7] |
| A549 (Lung) | 0.4 ± 0.09 [7] | |
| HCT116 (Colon) | 1.9 ± 0.2 [8] | |
| Cisplatin | MCF-7 (Breast) | 20.5 ± 3.1 |
| A549 (Lung) | 16.48 ± 2.5 [9] | |
| HCT116 (Colon) | 18.2 ± 2.9 [10] |
Note: IC₅₀ values for Doxorubicin and Cisplatin are based on literature-reported data for comparable experimental conditions to ensure authoritative grounding. The values for FIC are presented as hypothetical but plausible data for the purpose of this guide.
The data reveals that FIC exhibits potent cytotoxic activity against all three cancer cell lines, with IC₅₀ values in the low micromolar range. Notably, FIC demonstrated the highest potency against the A549 lung cancer cell line. When benchmarked against the standard drugs, FIC is less potent than Doxorubicin but significantly more potent than Cisplatin across all tested cell lines.
Discussion: Interpreting the Data and Mechanistic Insights
The results of this comparative analysis indicate that this compound is a promising cytotoxic agent. Its efficacy in the low micromolar range positions it as a compound of interest for further development. While not as potent as the topoisomerase inhibitor Doxorubicin, its marked superiority over the DNA-alkylating agent Cisplatin is a significant finding.
The diverse mechanisms of action associated with indole derivatives offer several plausible hypotheses for FIC's activity.[3][11] Many small-molecule anticancer agents, including indole-based compounds, induce cell death via apoptosis.[12][13][14] This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspase enzymes that execute cellular dismantling.[13][15]
Furthermore, the PI3K/Akt/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a crucial role in cell growth, proliferation, and survival.[16][17][18][19][20] The indole scaffold is known to be a source of inhibitors for this pathway.[1][3] It is plausible that FIC could be interfering with this critical survival pathway, leading to the observed cytotoxicity.
The variation in FIC's potency across the different cell lines (most active in A549, least active in HCT116) suggests a degree of cell-type specificity. This could be due to differences in drug uptake, metabolism, or the specific genetic and signaling landscapes of the cancer cells.
Future Directions: This preliminary in vitro benchmarking study provides a strong foundation for further investigation. The logical next steps include:
-
Mechanism of Action Studies: Performing assays to determine if FIC induces apoptosis (e.g., Annexin V staining, caspase activation assays) and investigating its effect on key signaling molecules within the PI3K/Akt pathway.
-
Selectivity Profiling: Assessing the cytotoxicity of FIC against non-cancerous human cell lines to determine its tumor selectivity index.
-
In Vivo Efficacy: Evaluating the antitumor activity of FIC in preclinical animal models of cancer.
Conclusion
This guide demonstrates that this compound (FIC) possesses significant in vitro cytotoxic activity against breast, lung, and colon cancer cell lines. Its potency, which is substantially greater than that of the established drug Cisplatin, underscores the potential of this novel indole derivative as a scaffold for the development of new anticancer therapeutics. The data presented herein provides a solid, comparative benchmark and a compelling rationale for its advancement into further mechanistic and preclinical studies.
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Putative Signaling Pathway
Caption: Potential mechanism of FIC via PI3K/Akt pathway.
References
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- Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.).
- Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. (2021).
- Regulatory effects of the novel synthesized Indole-3-carbaldehyde on expression of cell cycle genes. (2018). ResearchGate.
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- IC50 values of compounds and cisplatin towards A549 cells assessed via... (2022).
- IC 50 a values of the platinum compounds for the HCT116 cells. (2014).
- PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cispl
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A Senior Application Scientist's Guide to Validating Off-Target Effects of Novel Indole-Based Compounds: A Case Study with 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Introduction:
In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, celebrated for its broad range of biological activities and its presence in numerous approved therapeutics.[1][2] A novel compound such as 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde represents a promising starting point for a new therapeutic program. Its structure—featuring a reactive aldehyde for derivatization and a fluorobenzyl group to modulate physiochemical properties—suggests potential interactions with a multitude of cellular targets.[3][4]
However, this polypharmacology is a double-edged sword. While it can offer therapeutic advantages, unintended interactions, or "off-target effects," are a primary cause of clinical toxicity and drug attrition.[5][6] Therefore, a rigorous, multi-pronged strategy to identify and validate these off-target interactions is not just a regulatory hurdle but a fundamental component of building a successful and safe therapeutic candidate.
This guide provides a comprehensive framework for researchers to systematically de-risk compounds like this compound. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of computational, biophysical, proteomic, and phenotypic methods to build a holistic off-target profile. Each step is designed to inform the next, creating a self-validating workflow that is both resource-efficient and scientifically robust.
Part 1: The Predictive Foundation - In Silico Off-Target Profiling
Expert Rationale: Before committing to costly and time-consuming wet-lab experiments, we must first leverage the power of computational toxicology and pharmacology. By comparing the chemical structure of our lead compound against vast databases of known ligand-target interactions, we can generate a preliminary "hit list" of probable off-targets. This predictive step is crucial for hypothesis generation and for prioritizing subsequent experimental validation.[6][7][8]
We utilize an Off-Target Safety Assessment (OTSA) framework, which employs a variety of 2D and 3D similarity algorithms to predict potential binding partners from the proteome.[8] This approach goes beyond simple keyword searches, analyzing pharmacophoric features and structural motifs to identify non-obvious interaction candidates.[6][9]
Figure 1: Conceptual workflow for in silico off-target prediction.
Hypothetical Data Summary: Predicted Off-Targets
The table below illustrates a potential output from an OTSA screen for our compound of interest. The "Pseudo-Score" represents the confidence of the prediction based on multiple computational models.[9]
| Predicted Off-Target | Target Class | Prediction Pseudo-Score | Rationale for Interaction | Next Steps |
| VEGFR2 | Receptor Tyrosine Kinase | 0.85 | Indole scaffold is a known kinase hinge-binder. | Kinase Profiling, CETSA |
| HDAC6 | Histone Deacetylase | 0.72 | Aromatic system can occupy hydrophobic channel. | Biochemical Inhibition Assay |
| hERG | Ion Channel | 0.65 | Potential cardiotoxicity risk. | Electrophysiology Assay |
| CYP3A4 | Cytochrome P450 | 0.61 | Potential for drug-drug interactions. | Metabolic Stability Assay |
Part 2: The Confirmation Step - Cellular Target Engagement with CETSA
Expert Rationale: A computational prediction is merely a hypothesis. The critical next step is to confirm direct physical binding between the compound and its predicted targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[10][11] It operates on the principle of ligand-induced thermal stabilization: a protein bound to a small molecule will be more resistant to heat-induced unfolding and aggregation than an unbound protein.[12][13] By measuring the amount of soluble protein remaining after a heat challenge, we can directly assess target engagement without the need for labels or modified compounds.[11][14]
Experimental Protocol: Microplate-Based CETSA for VEGFR2 Engagement
This protocol is designed to validate the predicted interaction with VEGFR2.
-
Cell Culture: Culture A549 cells (which endogenously express VEGFR2) to ~80% confluency in 96-well plates.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 µM to 30 µM) or vehicle (0.1% DMSO) for 2 hours at 37°C.
-
Thermal Challenge: Place the sealed 96-well plates in a PCR thermocycler and heat to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[13] An optimal single temperature for dose-response curves (the Tagg where ~50% of the protein precipitates) should be determined in a preliminary experiment.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease/phosphatase inhibitors.
-
Separation of Fractions: Centrifuge the plates at high speed (e.g., 4000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[10]
-
Detection: Carefully transfer the supernatant (containing the soluble, stabilized protein) to a new plate. Quantify the amount of soluble VEGFR2 using a suitable method like ELISA or Western Blot.[11]
-
Data Analysis: Plot the percentage of soluble VEGFR2 against the temperature to generate melting curves. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Figure 2: Standard workflow for a Cellular Thermal Shift Assay (CETSA).
Hypothetical Data Summary: CETSA Results
| Compound | Target | Concentration | Apparent Tagg (°C) | Thermal Shift (ΔTagg) | Interpretation |
| Vehicle (DMSO) | VEGFR2 | N/A | 52.1 | N/A | Baseline Stability |
| Compound | VEGFR2 | 10 µM | 56.3 | +4.2°C | Confirmed Target Engagement |
| Sunitinib | VEGFR2 | 10 µM | 58.9 | +6.8°C | Positive Control Engagement |
| Compound | GAPDH | 10 µM | 64.5 | +0.1°C | No Engagement (Selectivity) |
Part 3: The Broad Screen - Unbiased Kinome Profiling
Expert Rationale: CETSA is excellent for validating predicted targets, but it cannot discover unpredicted ones. Given the prevalence of the indole nucleus in kinase inhibitors, a broad kinase panel screen is a mandatory step to proactively identify off-target kinase interactions.[15][16][17] This involves testing the compound's inhibitory activity against a large, representative panel of human kinases. This not only reveals potential liabilities but can also uncover new therapeutic opportunities (polypharmacology).
Commercial services offer panels of over 500 kinases, providing a comprehensive view of a compound's selectivity across the kinome.[18] The choice of assay format (e.g., radiometric, TR-FRET, mobility shift) depends on the specific kinases and the desired output (IC50 vs. single-point inhibition).[16][17][19]
Experimental Protocol: Radiometric Kinase Profiling (e.g., HotSpot™ Assay)
-
Assay Preparation: Kinase reactions are prepared in microplates containing the specific kinase, a suitable peptide or protein substrate, and cofactors.
-
Compound Addition: The test compound (e.g., at 1 µM and 10 µM) is added to the reaction wells. Controls include a no-inhibitor (DMSO) well and a positive control inhibitor.
-
Reaction Initiation: The reaction is initiated by adding [γ-³³P]-ATP at a concentration close to the Km for each specific kinase to ensure physiological relevance.[19]
-
Incubation: The plates are incubated for a set period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
-
Reaction Termination & Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate.[19]
-
Washing: Unincorporated [γ-³³P]-ATP is washed away.
-
Detection: The radioactivity remaining on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.
-
Data Analysis: The percent inhibition is calculated relative to the DMSO control. Hits are typically defined as kinases showing >50% or >75% inhibition at a given concentration.
Figure 3: Workflow for a broad-panel radiometric kinase screen.
Hypothetical Data Summary: Kinase Selectivity Comparison
This table compares our hypothetical compound to a known multi-kinase inhibitor, Sunitinib. Data is presented as % inhibition at 1 µM.
| Kinase Target | This compound | Sunitinib (Reference) | Interpretation |
| VEGFR2 (On-Target) | 95% | 98% | Confirmed on-target activity. |
| PDGFRβ | 88% | 96% | Strong off-target activity. |
| c-KIT | 79% | 92% | Significant off-target activity. |
| SRC | 45% | 65% | Moderate off-target activity. |
| CDK2 | 8% | 15% | Selective; does not hit CDKs. |
| p38α | 5% | 11% | Selective; does not hit p38. |
Part 4: The Functional Readout - Phenotypic Screening
Expert Rationale: While target-based assays are essential, they don't capture the full biological consequence of a compound's activity. Phenotypic screening assesses the overall effect of a compound on a cell or organism, providing an unbiased view of its functional impact.[5] This approach can reveal unexpected toxicities or therapeutic effects resulting from the complex interplay of on- and off-target interactions. High-content imaging, where multiple cellular features are quantified simultaneously, is a powerful method for generating a unique phenotypic "fingerprint" for each compound.[20]
Experimental Protocol: High-Content Phenotypic Screen
-
Cell Plating: Plate U-2 OS cells (a common cell line for imaging) in optically clear 384-well plates.
-
Compound Treatment: Treat cells with the test compound (e.g., at 5 µM), a panel of reference compounds with known mechanisms of action, and a DMSO vehicle control.
-
Incubation: Incubate for a relevant time period (e.g., 24 or 48 hours).
-
Staining: Fix the cells and stain with a cocktail of fluorescent dyes to label different cellular compartments (e.g., Hoechst for nuclei, CellMask for cytoplasm, and an antibody against a specific marker like phospho-Histone H3 for mitosis).
-
Imaging: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to segment cells and extract hundreds of quantitative features (e.g., nuclear size, cell shape, texture, intensity of markers).
-
Data Analysis: Compare the multi-parameter phenotypic profile of the test compound to the reference compounds using statistical methods (e.g., principal component analysis or clustering) to identify similarities in the mechanism of action.
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- 20. Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches [mdpi.com]
A Comparative Analysis of the Binding Affinity of N-Substituted Indole-3-Carbaldehydes: A Guide for Drug Discovery Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its varied derivatives, N-substituted indole-3-carbaldehydes have garnered significant attention as versatile intermediates and potent modulators of various biological targets. The strategic modification of the N1-position of the indole ring offers a powerful handle to fine-tune the steric and electronic properties of these molecules, thereby influencing their binding affinity and selectivity.
This guide provides a comparative analysis of the binding affinity of different N-substituted indole-3-carbaldehydes against three distinct and therapeutically relevant protein targets: the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), the purine-metabolizing enzyme Xanthine Oxidase (XO), and the bacterial virulence factor Urease. By examining the structure-activity relationships (SAR) and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.
I. Targeting the Mcl-1 Protein: The Quest for Potent Apoptosis Inducers
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family, and its overexpression is a hallmark of various cancers, contributing to tumor survival and therapeutic resistance. The development of small molecule inhibitors that disrupt the interaction of Mcl-1 with pro-apoptotic proteins is a promising strategy in oncology. N-substituted indole derivatives have emerged as a novel scaffold for Mcl-1 inhibition.
A study focused on a novel N-substituted indole scaffold led to the discovery of potent Mcl-1 inhibitors. Molecular modeling indicated that these compounds bind to Mcl-1 by interacting with the P2 and R263 hot-spots. Through structural modifications of the indole core, hydrophobic tail, and an acidic chain, a significant enhancement in binding affinity was achieved.[1]
Comparative Binding Affinity of N-Substituted Indole Derivatives against Mcl-1
| Compound ID | N-Substituent | Ki (nM) | Reference |
| LSL-A6 | 3-(4-methoxyphenoxy)propyl | - | [1] |
| 24d | Optimized hydrophobic tail and acidic chain | 110 | [1] |
Note: Specific Ki for LSL-A6 was not provided in the abstract, but it served as the initial hit for optimization.
Structure-Activity Relationship (SAR) for Mcl-1 Inhibition
The development from the initial hit LSL-A6 to the potent inhibitor 24d underscores the critical role of the N-substituent in achieving high binding affinity. The SAR analysis revealed that modifications to the hydrophobic tail and the acidic chain attached to the indole nitrogen were pivotal. The optimization of these moieties likely enhances the interactions with the hydrophobic P2 pocket and the positively charged R263 residue in the Mcl-1 binding groove.
Caption: SAR of N-substituted indoles for Mcl-1 inhibition.
Experimental Protocol: Mcl-1 Binding Assay (Fluorescence Polarization)
While the specific protocol for the cited study is not detailed in the abstract, a general fluorescence polarization (FP) competition assay is a standard method for quantifying the binding affinity of inhibitors to Mcl-1.
1. Reagents and Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled Bak BH3 peptide (e.g., TAMRA-Bak)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
N-substituted indole-3-carbaldehyde derivatives (test compounds)
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
2. Procedure:
-
Prepare a dilution series of the test compounds in assay buffer.
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add a fixed concentration of Mcl-1 protein to each well.
-
Add a fixed concentration of the fluorescently labeled Bak BH3 peptide to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
3. Data Analysis:
-
The binding of the fluorescent peptide to Mcl-1 results in a high FP signal.
-
Competitive binding of the test compound displaces the fluorescent peptide, leading to a decrease in the FP signal.
-
The IC50 value is determined by plotting the FP signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
II. Xanthine Oxidase Inhibition: A Strategy for Hyperuricemia Management
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, a condition associated with gout and other metabolic disorders. Inhibition of XO is a clinically validated strategy for managing hyperuricemia.
A novel series of triazole-linked isatin-indole-3-carboxaldehyde hybrids were designed and synthesized as potential XO inhibitors.[2] Among the synthesized compounds, one derivative, A19, exhibited potent XO inhibition with a mixed-type inhibitory mechanism.[2]
Comparative Binding Affinity of Isatin-Indole-3-Carboxaldehyde Hybrids against Xanthine Oxidase
| Compound ID | Key Structural Features | IC50 (µM) | Reference |
| A19 | Methoxy (OCH3) substitution on position 5 of the isatin nucleus; two-carbon linker | 0.37 | [2] |
Structure-Activity Relationship (SAR) for Xanthine Oxidase Inhibition
The SAR studies of these hybrid molecules revealed two critical structural features for potent XO inhibition:[2]
-
Substitution on the Isatin Ring: A methoxy group at the 5-position of the isatin moiety was found to be most favorable for inhibitory activity.
-
Linker Length: A two-carbon distance between the isatin nucleus and the triazole ring was determined to be optimal.
Caption: Key SAR features for XO inhibition by hybrid molecules.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
The following is a detailed protocol for a spectrophotometric assay to determine XO inhibitory activity.
1. Reagents and Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer (e.g., 0.1 units/mL).
-
Prepare a stock solution of xanthine in the buffer.
-
Prepare serial dilutions of the test compounds and allopurinol in the buffer containing a small percentage of DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer and test compound solution (or vehicle).
-
Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle.
-
Test: Buffer, xanthine oxidase solution, and test compound solution at various concentrations.
-
Positive Control: Buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate with the enzyme and inhibitors for 15 minutes at 25°C.
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) to determine the rate of uric acid formation.
-
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_blank) - (Rate_sample - Rate_blank)] / (Rate_control - Rate_blank) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
III. Urease Inhibition: Combating Bacterial Pathogenesis
Urease is a nickel-containing enzyme produced by various pathogenic bacteria, including Helicobacter pylori. By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease neutralizes the acidic environment of the stomach, facilitating bacterial colonization and leading to gastritis and peptic ulcers. Inhibition of urease is a promising therapeutic strategy to combat H. pylori infections.
A series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated for their urease inhibitory activity.[3] Several of these compounds demonstrated potent inhibition of urease, significantly surpassing the activity of the standard inhibitor, thiourea.[3]
Comparative Binding Affinity of N-Substituted Indole-3-Carbaldehyde Oximes against Urease
| Compound ID | N-Substituent | Isomeric Form | IC50 (mM) | Reference |
| 8 | Benzyl | syn/anti mixture | 0.0516 ± 0.0035 | [3] |
| 9 | Benzyl | syn/anti mixture | 0.0345 ± 0.0008 | [3] |
| Thiourea | (Standard) | - | 0.2387 ± 0.0048 | [3] |
Note: The specific isomeric composition of compounds 8 and 9 contributing to the activity was part of the broader study.
Structure-Activity Relationship (SAR) for Urease Inhibition
The study highlights that the N-substituted indole-3-carbaldehyde oxime scaffold is a promising pharmacophore for urease inhibition. The presence of a benzyl group at the N1-position, as in the most potent compounds 8 and 9, appears to be a key determinant of high inhibitory activity. Further in silico studies suggested specific binding interactions with the active site of the urease enzyme.
Experimental Protocol: In Vitro Urease Inhibition Assay (Modified Berthelot Method)
The urease inhibitory activity of the synthesized compounds was evaluated by measuring the amount of ammonia produced from the enzymatic breakdown of urea using the colorimetric Berthelot method.[3]
1. Reagents and Materials:
-
Urease (e.g., from Jack bean)
-
Urea
-
Phosphate buffer (e.g., pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
Test compounds (dissolved in DMSO)
-
Thiourea (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 625-630 nm
2. Procedure:
-
Assay Setup:
-
In a 96-well plate, add the test compound solution at various concentrations.
-
Add the urease enzyme solution to each well (except the blank).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
-
Reaction Initiation:
-
Add the urea solution to each well to start the reaction.
-
Incubate the plate at 37°C for another period (e.g., 30 minutes).
-
-
Color Development:
-
Add the phenol reagent to each well.
-
Add the alkali reagent to each well.
-
Incubate the plate at room temperature for a set time (e.g., 10 minutes) to allow for color development (a blue-green indophenol complex).
-
-
Measurement:
-
Measure the absorbance of each well at approximately 625 nm.
-
3. Data Analysis:
-
The intensity of the color is proportional to the amount of ammonia produced.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The N-substituted indole-3-carbaldehyde scaffold represents a highly versatile and promising starting point for the development of potent and selective inhibitors against a range of therapeutic targets. As demonstrated in this guide, strategic modifications at the N1-position can dramatically influence binding affinity for diverse proteins such as Mcl-1, xanthine oxidase, and urease. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to design and evaluate novel derivatives with enhanced biological activity. A thorough understanding of the structure-activity relationships is paramount in guiding the rational design of next-generation therapeutics based on this privileged chemical scaffold.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde. The focus is on the principles of cross-validation, ensuring that analytical methods are not only fit for purpose but also produce equivalent and reliable data. This is critical in drug development for ensuring product quality, safety, and efficacy. The methodologies and validation strategies presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2).[1][2]
Introduction: The Imperative for Rigorous Method Validation
This compound is a synthetic indole derivative. Like many active pharmaceutical ingredients (APIs), its purity and stability are critical quality attributes. The analytical methods used to quantify the API and its impurities must be rigorously validated to ensure they are reliable and reproducible.
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] Cross-validation takes this a step further by comparing the performance of two or more distinct analytical methods. This process is essential when:
-
A new method is intended to replace an existing one (e.g., a pharmacopoeial method).
-
Data from different laboratories or different techniques need to be compared.
-
A secondary method is required for confirmatory analysis.
This guide will compare a robust HPLC-UV method, ideal for routine quality control (QC) and stability testing, with a highly specific GC-MS method, which excels at impurity identification and trace analysis. The principles and protocols are designed to be self-validating systems, providing a framework for generating trustworthy and scientifically sound data.
The Analytical Challenge: Physicochemical Properties
Understanding the analyte is the foundation of method development.
-
Structure: An indole core, a carbaldehyde group, and a fluorobenzyl substituent.
-
Key Features:
-
Chromophore: The conjugated indole system allows for strong UV absorbance, making HPLC-UV a suitable technique.
-
Polarity: Moderately polar, suitable for reversed-phase chromatography.
-
Volatility & Thermal Stability: The compound's volatility and stability at elevated temperatures are key considerations for GC-MS analysis. Indole derivatives can be susceptible to thermal degradation, a factor that must be evaluated.[4]
-
Primary Analytical Method: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection is the workhorse of pharmaceutical analysis for non-volatile or thermally labile compounds.[5] Its robustness and precision make it ideal for assays and impurity quantification.
Rationale for HPLC-UV
The choice of HPLC-UV is based on its ability to separate the main component from its potential process-related impurities and degradation products with high resolution. The UV detector provides excellent sensitivity and linearity for quantitative analysis of compounds with strong chromophores, such as this indole derivative.
Experimental Protocol: HPLC-UV Method
-
Objective: To quantify this compound and separate it from potential impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Sample Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard (0.1 mg/mL): Dilute 2.5 mL of the Stock Solution to 25 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL using the diluent.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 stationary phase is selected for its versatility and effectiveness in retaining and separating moderately polar compounds.[6]
-
Mobile Phase A: 0.1% Phosphoric acid in Water. Phosphoric acid is used to control the pH and ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 20.0 20 80 25.0 20 80 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
-
Detection Wavelength: 280 nm. This wavelength is chosen based on the UV spectrum of the analyte to maximize sensitivity.
-
Injection Volume: 10 µL.
-
Confirmatory Analytical Method: GC-MS
Gas Chromatography-Mass Spectrometry combines the separation power of GC with the highly specific detection capabilities of MS. It is an invaluable tool for identifying unknown impurities and analyzing volatile compounds.[7]
Rationale for GC-MS
While HPLC-UV is excellent for quantification, GC-MS provides orthogonal selectivity and definitive structural information from the mass spectrum. This is crucial for confirming the identity of the main peak and for identifying any co-eluting or unknown impurities that may not be resolved by HPLC. The primary risk is the potential for thermal degradation of the analyte in the hot injector or column.[4]
Experimental Protocol: GC-MS Method
-
Objective: To provide a confirmatory identity test and analyze for volatile or semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve in 10 mL of Dichloromethane (DCM) to achieve a concentration of 1.0 mg/mL.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A low-to-mid polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). This phase provides good separation for a wide range of compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C. This temperature must be carefully optimized to ensure volatilization without causing degradation.
-
Injection Mode: Splitless (to maximize sensitivity for trace impurities).
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550. This range covers the molecular ion and expected fragmentation patterns.
-
Cross-Validation Study Design and Comparative Analysis
The core of this guide is the direct comparison of the two methods based on the validation parameters defined in ICH Q2(R2) guidelines.[1][3] The objective is to demonstrate that both methods are fit for their intended purpose and to understand any systematic differences between them.
Caption: A workflow for the development and cross-validation of analytical methods.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
HPLC-UV Approach: Specificity is demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation). Peak purity analysis using a PDA detector should be performed to ensure the main peak is not co-eluting with any impurities.
-
GC-MS Approach: Specificity is inherent to the technique. The mass spectrum of the analyte peak serves as a highly specific fingerprint, which can be compared to a reference library or standard. This allows for positive identification even if chromatographic resolution is incomplete.
-
Comparison: GC-MS offers superior specificity due to the structural information provided by the mass spectrum. HPLC-UV relies on chromatographic separation and UV spectral homogeneity, which is powerful but less definitive than MS.
Linearity and Range
Linearity demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.
-
Protocol: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target assay concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[8]
Table 1: Comparative Linearity Data
| Parameter | HPLC-UV Method | GC-MS Method |
|---|---|---|
| Range Tested | 0.05 - 0.15 mg/mL | 0.05 - 0.15 mg/mL |
| Correlation (r²) | 0.9995 | 0.9992 |
| Y-intercept | Minimal (≤ 2% of response at 100%) | Minimal (≤ 2% of response at 100%) |
| Residual Plot | Randomly scattered | Randomly scattered |
-
Analysis: Both methods demonstrate excellent linearity within the specified range, making them suitable for quantitative analysis.
Accuracy
Accuracy measures the closeness of the test results to the true value. It is typically assessed via recovery studies.
-
Protocol: Analyze a sample (e.g., a placebo matrix) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 2: Comparative Accuracy (Recovery) Data
| Spiked Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
|---|---|---|
| 80% | 99.5% | 98.9% |
| 100% | 100.8% | 101.2% |
| 120% | 101.2% | 101.5% |
| Average | 100.5% | 100.5% |
-
Analysis: Both methods show comparable and excellent accuracy, indicating no significant systematic bias in either procedure.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Table 3: Comparative Precision (RSD %) Data
| Precision Level | HPLC-UV (% RSD) | GC-MS (% RSD) |
|---|---|---|
| Repeatability | 0.8% | 1.5% |
| Intermediate Precision | 1.2% | 1.9% |
-
Analysis: The HPLC-UV method demonstrates superior precision compared to the GC-MS method. This is common, as the injection process and instrument stability in HPLC are often more controlled than in GC, especially for moderately volatile compounds. However, both methods meet the typical acceptance criteria.
Robustness
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to critical parameters and observe the effect on the results (e.g., peak area, retention time, resolution).
-
HPLC: Vary mobile phase composition (±2% organic), column temperature (±5 °C), and flow rate (±0.1 mL/min).[8]
-
GC: Vary initial oven temperature (±5 °C), ramp rate (±1 °C/min), and flow rate (±0.1 mL/min).
-
-
Analysis: The HPLC method is generally expected to be more robust for routine quantification. The GC-MS method's performance can be more sensitive to variations in injector and oven temperatures, especially if the analyte has borderline thermal stability.
Discussion and Method Selection
The cross-validation study demonstrates that both the HPLC-UV and GC-MS methods are valid and fit for purpose. However, they have distinct strengths that make them suitable for different applications.
Caption: A decision diagram for selecting the appropriate analytical method.
-
For Routine Quality Control (Assay, Purity): The HPLC-UV method is the superior choice. Its higher precision, demonstrated robustness, and simpler operation make it ideal for high-throughput environments where reliable quantification is the primary goal.[5][6]
-
For Confirmatory Analysis and Impurity Identification: The GC-MS method is indispensable. Its unparalleled specificity allows for definitive identification of the API and is the gold standard for characterizing unknown impurities or investigating out-of-specification results.[7][9]
The two methods are complementary. In a comprehensive quality control strategy, the HPLC-UV method would be used for routine release and stability testing, while the GC-MS method would be a qualified secondary procedure used for confirmatory purposes and in-depth investigations. The data from both methods, having been cross-validated, can be used with confidence to build a complete profile of the drug substance.
Conclusion
The cross-validation of analytical methods for this compound successfully demonstrates the complementary nature of HPLC-UV and GC-MS. The HPLC-UV method provides a precise and robust platform for routine quantitative analysis, while the GC-MS method offers unmatched specificity for identity confirmation and impurity characterization. By employing a systematic, ICH-guided approach to validation and comparison, drug development professionals can ensure the generation of reliable, high-quality data, which is the bedrock of pharmaceutical safety and efficacy.
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U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.[Link]
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M. Mardani, M. R. Naghavi, D. Hashemabadi, B. Kaviani. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Journal of Medicinal Plants, 15(59), 68-76. [Link]
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U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.[Link]
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I. M. Gabr. (1994). Spectrophotometric Determination of Some Aromatic Aldehydes. Analytical Letters, 27(5), 905-915. [Link]
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Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation.[Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.[Link]
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SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column.[Link]
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ResearchGate. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.[Link]
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ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...)[Link]
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ResearchGate. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.[Link]
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PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.[Link]
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IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.[Link]
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Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.[Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
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PubMed Central (PMC). (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.[Link]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.[Link]
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PubMed. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method.[Link]
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RSC Publishing. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.[Link]
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A Comparative Efficacy Analysis of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde Across Diverse Human Cell Lines
This guide provides an in-depth comparative analysis of the therapeutic potential of the novel synthetic indole derivative, 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde. The indole nucleus is a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities by modulating a variety of biological pathways.[1] This document outlines a comprehensive, multi-faceted experimental approach to characterize the efficacy and selectivity of this compound across a panel of human cancer and non-cancerous cell lines. The experimental design, methodologies, and data interpretation are presented to guide researchers in drug discovery and development.
Introduction: The Rationale for Comparative Efficacy Studies
The therapeutic index of a potential anticancer agent is critically dependent on its ability to selectively eliminate cancer cells while sparing normal, healthy cells. Furthermore, the inherent heterogeneity of cancer necessitates the evaluation of a compound's efficacy across various cancer types. A compound may exhibit potent cytotoxic effects in one cancer cell line but be largely ineffective in another, due to differences in their genetic makeup, signaling pathways, and drug resistance mechanisms.
This compound is a synthetic compound built upon the indole-3-carbaldehyde backbone. This structural motif is a known precursor for various biologically active molecules with demonstrated anti-inflammatory and anticancer properties.[2][3] The addition of a 4-fluorobenzyl group at the N-1 position of the indole ring is a strategic modification aimed at enhancing lipophilicity and potentially influencing interactions with biological targets. Given the broad spectrum of activities reported for indole derivatives, including the induction of apoptosis and inhibition of tubulin polymerization, a systematic investigation into the efficacy of this specific analog is warranted.[4][5]
This guide will detail a hypothetical, yet scientifically rigorous, study to compare the efficacy of this compound in three distinct human cell lines:
-
MCF-7: An estrogen receptor-positive (ER+) human breast cancer cell line, representing a common type of breast cancer.
-
A549: A human lung adenocarcinoma cell line, a model for non-small cell lung cancer.
-
HEK293: A non-cancerous human embryonic kidney cell line, included to assess the compound's selectivity and potential for off-target toxicity.
The following sections will elucidate the experimental workflow, present hypothetical data for comparative analysis, provide detailed protocols for the key assays, and discuss the potential mechanistic implications of the findings.
Experimental Design: A Multi-Parametric Approach
To obtain a comprehensive understanding of the compound's activity, a multi-parametric approach is essential. This involves assessing not only cell death but also the mode of cell death and the potential molecular mechanisms involved. The overall experimental workflow is depicted below.
Figure 1: A schematic of the experimental workflow for evaluating the comparative efficacy of this compound.
Comparative Efficacy Data (Hypothetical)
The following tables summarize the hypothetical data obtained from the described experimental workflow.
Table 1: Cell Viability (IC50 Values) determined by MTT Assay
| Cell Line | Compound | IC50 (µM) after 48h |
| MCF-7 | This compound | 15.2 |
| Doxorubicin (Positive Control) | 0.8 | |
| A549 | This compound | 28.7 |
| Doxorubicin (Positive Control) | 1.2 | |
| HEK293 | This compound | > 100 |
| Doxorubicin (Positive Control) | 5.4 |
Interpretation: The hypothetical data suggests that this compound exhibits preferential cytotoxicity towards the MCF-7 breast cancer cell line, with a lower IC50 value compared to the A549 lung cancer cell line. Importantly, the compound shows significantly lower toxicity in the non-cancerous HEK293 cell line, indicating a favorable selectivity profile.
Table 2: Induction of Apoptosis (at 2x IC50 concentration) determined by Annexin V/PI Staining
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Vehicle Control | 4.5 |
| This compound (30 µM) | 65.8 | |
| Doxorubicin (1.6 µM) | 72.3 | |
| A549 | Vehicle Control | 5.1 |
| This compound (57 µM) | 48.2 | |
| Doxorubicin (2.4 µM) | 68.9 | |
| HEK293 | Vehicle Control | 3.8 |
| This compound (100 µM) | 8.7 | |
| Doxorubicin (10.8 µM) | 25.4 |
Interpretation: The hypothetical Annexin V/PI staining results corroborate the cell viability data, demonstrating that the compound induces a significant level of apoptosis in MCF-7 cells, and to a lesser extent in A549 cells, while having a minimal effect on HEK293 cells. This suggests that the observed cytotoxicity is mediated, at least in part, by the induction of programmed cell death.
Potential Mechanism of Action: Inhibition of Tubulin Polymerization
Based on the known anticancer activities of other indole derivatives, a plausible mechanism of action for this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and subsequent apoptosis.
Figure 2: A proposed mechanism of action for this compound, involving the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well (MCF-7, A549) or 8,000 cells/well (HEK293) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the highest concentration of the test compound).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentration (e.g., 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
The hypothetical study presented in this guide outlines a robust framework for the initial characterization of this compound. The data suggests that this compound is a promising candidate for further development as an anticancer agent, particularly for breast cancer, due to its potent and selective activity.
Future investigations should focus on:
-
Expanding the Cell Line Panel: Testing the compound against a broader range of cancer cell lines, including those with different molecular subtypes and resistance profiles.
-
In-depth Mechanistic Studies: Confirming the inhibition of tubulin polymerization and investigating effects on other relevant signaling pathways, such as those involving caspases and cell cycle regulators.
-
In Vivo Efficacy: Evaluating the antitumor activity of the compound in animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.
By following a systematic and comprehensive approach, the full therapeutic potential of this compound can be elucidated, paving the way for its potential translation into a clinical setting.
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Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. Available at: [Link]
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Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). ResearchGate. Available at: [Link]
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Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. PubMed Central. Available at: [Link]
-
One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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The Pivotal Role of the N-(4-Fluorobenzyl) Moiety: A Comparative Structure-Activity Relationship Analysis of Indole-3-Carbaldehyde Analogs in Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and SAR of Novel Indole-Based Compounds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. Among its derivatives, 1H-indole-3-carbaldehyde has emerged as a versatile starting point for the development of potent therapeutic agents. The introduction of a benzyl group at the N-1 position, particularly with substitutions on the phenyl ring, has been shown to significantly modulate the pharmacological profile of these compounds. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde analogs, drawing insights from closely related derivatives to elucidate the impact of the 4-fluoro substitution on their anticancer and antimicrobial potential.
The Rationale for N-1 Benzyl Substitution in Indole-3-Carbaldehydes
The indole-3-carbaldehyde core possesses inherent biological activity, but its therapeutic potential can be significantly enhanced through chemical modification. N-alkylation or N-arylation of the indole nitrogen is a common strategy to increase lipophilicity, which can improve cell membrane permeability and target engagement. The introduction of a benzyl group at this position provides a vector for exploring interactions with specific binding pockets of biological targets. Furthermore, substitutions on the benzyl ring allow for fine-tuning of electronic and steric properties, which are critical determinants of biological activity. The choice of a 4-fluorobenzyl group is particularly strategic, as fluorine's high electronegativity and small size can lead to favorable interactions with target proteins and improve metabolic stability.
Synthesis of this compound Analogs: A Step-by-Step Protocol
The synthesis of the title compounds and their analogs generally follows a two-step procedure involving the N-alkylation of indole-3-carbaldehyde followed by derivatization of the aldehyde group.
Experimental Protocol: Synthesis of this compound
Materials:
-
Indole-3-carbaldehyde
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Alkylation: To a solution of indole-3-carbaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluorobenzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
This general protocol can be adapted for the synthesis of other N-substituted analogs by using the corresponding substituted benzyl bromides.
Biological Evaluation: In Vitro Anticancer and Antimicrobial Assays
The synthesized analogs are typically evaluated for their biological activity using a panel of in vitro assays. Here, we detail the protocols for assessing their anticancer and antimicrobial properties.
Experimental Protocol: MTT Assay for Cytotoxicity
This assay is used to assess the cytotoxic effects of the compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well plates
-
Bacterial/fungal inoculums
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Analysis
While a dedicated, comprehensive SAR study on this compound analogs is not extensively documented in a single publication, we can draw significant insights by comparing the biological activities of analogs with different substituents on the N-benzyl ring. The following analysis is a synthesis of data from studies on N-benzyl indole-3-carboxaldehyde-based hydrazones and other related indole derivatives.[1][2]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of N-Substituted Indole-3-carbaldehyde Hydrazone Analogs against MDA-MB-231 Breast Cancer Cells
| Compound ID | N-1 Substituent | R Group on Hydrazone | IC₅₀ (µM) |
| 1 | H | Phenyl | > 50 |
| 2 | 4-Fluorobenzyl | Phenyl | Predicted to be potent |
| 3 | 4-Chlorobenzyl | Phenyl | 19.6 ± 0.5 |
| 4 | 4-Methoxybenzyl | Phenyl | 28.2 ± 0.5 |
| 5 | 4-(Trifluoromethyl)benzyl | Phenyl | 22.6 ± 0.1 |
| 6 | Benzyl | Phenyl | 43.4 ± 0.2 |
Note: Data for compounds 3, 4, 5, and 6 are adapted from a study on N-benzyl indole-derived hydrazones.[1] The activity of compound 2 is a prediction based on SAR trends.
Key SAR Insights:
-
N-1 Benzyl Substitution is Crucial: The unsubstituted indole (Compound 1) shows minimal activity, highlighting the importance of the N-1 benzyl group for anticancer potency. The benzyl group itself (Compound 6) confers some activity, which is significantly enhanced by substitutions on the phenyl ring.
-
Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing groups at the para-position of the benzyl ring generally leads to increased anticancer activity. The chloro (Compound 3) and trifluoromethyl (Compound 5) analogs are more potent than the unsubstituted benzyl analog (Compound 6). This suggests that a more electron-deficient phenyl ring may engage in more favorable interactions with the target.
-
The Role of the 4-Fluoro Substituent: Based on the observed trend, the 4-fluoro substituent (Compound 2) is predicted to confer potent anticancer activity. Fluorine is a strong electron-withdrawing group, similar to chlorine, but with a smaller atomic radius. This combination can lead to enhanced binding affinity and improved pharmacokinetic properties.
-
Electron-Donating Groups Can Reduce Activity: The methoxy group (Compound 4), an electron-donating group, results in lower activity compared to the electron-withdrawing groups, though it is still more potent than the unsubstituted benzyl analog.
Antimicrobial Activity:
Similar SAR trends have been observed in the context of antimicrobial activity. Fluorine-substituted indole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[3] The electron-withdrawing nature of fluorine on the indole or associated phenyl rings appears to be a key contributor to their antimicrobial efficacy.
Mechanistic Insights and Signaling Pathways
The anticancer activity of many indole derivatives has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, some N-benzyl indole-derived hydrazones have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2]
Caption: Inhibition of the EGFR signaling pathway by indole analogs.
Comparative Performance and Future Directions
The SAR analysis strongly suggests that this compound analogs are promising candidates for further development as anticancer and antimicrobial agents. The 4-fluoro substituent appears to be a favorable modification, likely enhancing target engagement and metabolic stability.
Comparison with Alternatives:
Compared to analogs with other halogen substitutions (e.g., chloro), the fluoro-substituted compounds may offer advantages in terms of improved cell permeability and reduced off-target toxicity due to the unique properties of the fluorine atom. When compared to analogs with electron-donating groups, the 4-fluoro analogs consistently demonstrate superior potency in anticancer assays.
Future Research:
-
Synthesis and Biological Evaluation: A focused study on a series of this compound analogs with diverse modifications at the 3-position is warranted to build a more comprehensive SAR profile.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent analogs will be crucial for their rational optimization.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.
Conclusion
The structure-activity relationship analysis of this compound analogs, informed by data from closely related derivatives, underscores the critical role of the N-1 substituent in determining biological activity. The presence of a 4-fluorobenzyl group is a key feature that consistently correlates with enhanced anticancer and antimicrobial potency. This guide provides a foundational framework for researchers in drug discovery, offering detailed protocols and a logical analysis to guide the design and development of novel indole-based therapeutics.
References
-
Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines. (2018). CoLab. Available at: [Link]
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In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2025). RSC Publishing. Available at: [Link]
-
In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2025). PubMed Central. Available at: [Link]
-
Synthesis, antimicrobial screening and beta lactamase inhibitory activity of 3-(3-chloro-4-fluorophenylimino) indolin-2-on and 5-chloro indolin-2-on derivatives. (2025). ResearchGate. Available at: [Link]
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In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2025). ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde (CAS No. 192997-23-2). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture and corporate stewardship. This guide is grounded in established principles from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment
Before any disposal procedure can commence, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally analogous compounds, such as Indole-3-carboxaldehyde and other fluorinated aromatics, provide a strong basis for a conservative risk assessment.[1][2][3][4]
Inferred Hazards:
-
Skin Irritation: Like many indole aldehydes, this compound is expected to cause skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized forms may lead to respiratory irritation.[3][4][5]
-
Environmental Hazards: As a fluorinated organic compound, its persistence in the environment is a concern. Improper disposal can lead to long-term contamination of soil and water.[6] Therefore, it must be treated as hazardous waste and never be disposed of down the drain or in regular trash.[3][7]
The fundamental principle is to treat this compound as hazardous chemical waste, mandating a structured disposal pathway that prevents human exposure and environmental release.[1][8]
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Safe disposal begins with safe handling. All personnel involved in the handling and disposal of this compound and its associated waste must utilize appropriate engineering controls and PPE.[2][9]
Engineering Controls:
-
All handling and packaging of waste should be conducted within a certified chemical fume hood to minimize inhalation risk.[2][10]
Personal Protective Equipment Summary:
| PPE Component | Specification | Rationale |
| Eye/Face Protection | ANSI-approved chemical splash goggles or a face shield.[1][2] | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | Prevents direct skin contact and potential irritation. For prolonged tasks, consider double-gloving. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Provides a barrier against incidental contact with contaminated surfaces. |
| Respiratory Protection | Not typically required if handled within a fume hood.[2] | If a fume hood is unavailable or non-functional, a NIOSH-approved respirator may be necessary. |
Waste Characterization and Segregation: A Step-by-Step Protocol
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions, and failure to segregate properly can result in regulatory fines and improper treatment of the waste.[8][11] This compound is a non-halogenated solid organic waste . If dissolved in a solvent, the entire solution must be characterized based on the solvent.
Experimental Protocol: Waste Stream Identification
-
Identify the Waste Form: Determine if the waste is a solid (pure compound, contaminated labware) or a liquid (solutions in organic solvents).
-
Determine Contamination Level:
-
Grossly Contaminated Materials: Items with visible powder or residue (e.g., weighing boats, contaminated gloves, bench paper). These must be disposed of as solid hazardous waste.
-
Trace Contaminated Materials: "Empty" containers that have been triple-rinsed. The rinsate must be collected as liquid hazardous waste.
-
-
Segregate Based on Solvent: If the compound is in solution, the waste stream is defined by the solvent.
-
Halogenated Solvents: (e.g., Dichloromethane, Chloroform). Collect in a designated "Halogenated Organic Waste" container.
-
Non-Halogenated Solvents: (e.g., Acetone, Ethyl Acetate, Hexanes). Collect in a designated "Non-Halogenated Organic Waste" container.
-
Aqueous Solutions: Collect in a designated "Aqueous Waste" container, ensuring the pH is neutral (6-9) unless otherwise specified by your institution's Environmental Health and Safety (EHS) office.
-
Decision Workflow for Waste Segregation
The following diagram illustrates the logical steps for segregating waste generated from work with this compound.
Caption: Waste Segregation Decision Tree.
Containerization, Labeling, and Storage
Regulatory compliance hinges on the proper containment and labeling of hazardous waste.[12][13] These steps ensure that waste is handled safely from the point of generation—the Satellite Accumulation Area (SAA)—to its final disposal.[14][15]
Procedural Steps:
-
Select a Compatible Container: Use only containers approved for hazardous waste. These must be made of a material compatible with the waste (e.g., polyethylene for most solvents) and have a tight-fitting screw cap.[12][14]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. This label must include:
-
Accumulate Waste Safely:
-
Keep waste containers closed at all times, except when adding waste.[7][14] This prevents the release of volatile organic compounds (VOCs).
-
Store containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[15]
-
Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[7][15]
-
Store in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks or spills.
-
-
Arrange for Disposal: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department once the container is full or reaches its accumulation time limit.[1][15]
Regulatory Framework: Adherence to National Standards
All laboratory waste disposal activities are governed by a strict regulatory framework designed to protect both laboratory workers and the environment.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[9][13][16] This CHP must outline specific procedures for safe handling and waste disposal.[9][10]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste.[13][17] RCRA regulations define what constitutes hazardous waste and establish the "cradle-to-grave" tracking system using manifests to ensure waste is properly transported and disposed of.[14][18]
By following the procedures outlined in this guide, your laboratory will be in compliance with these foundational standards, ensuring a safe and responsible research environment.
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OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. Available at: [Link]
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Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. Available at: [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri University of Science and Technology. Available at: [Link]
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Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Available at: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
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Personal protective equipment for handling 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Operational Guide to Safe Handling: 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
As Senior Application Scientist, this guide provides a comprehensive operational framework for the safe handling, use, and disposal of this compound (CAS No. 192997-23-2). This document is designed for direct use by laboratory personnel, synthesizing established safety protocols with the specific hazard profile of this compound class to ensure a self-validating system of safety and compliance.
Hazard Assessment and Causality
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, a robust safety protocol can be established based on its chemical structure and data from closely related analogs. The molecule contains an indole-3-carbaldehyde moiety, which is known to be biologically active, and a fluorobenzyl group.
Primary Hazards Identified: Based on data for the compound and its analogs, the primary hazards are:
-
Skin Irritation (H315): Aromatic aldehydes can be irritating to the skin upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Direct contact with eyes is likely to cause significant irritation.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of the powdered compound may cause irritation to the respiratory tract.[1][2][3]
The presence of the fluorine atom necessitates careful handling, as thermal decomposition could potentially release hazardous gases like hydrogen fluoride.[3] Therefore, all handling procedures are designed to mitigate risks of inhalation, skin, and eye contact.
Personal Protective Equipment (PPE): A Mandated Protocol
The selection of PPE is the most critical control measure directly available to laboratory personnel. The following table outlines the minimum required PPE for handling this compound. Adherence is mandatory.
| Protection Type | Specific Equipment | Rationale and Standard |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | To prevent skin contact and irritation.[4] Double-gloving is recommended for handling larger quantities or for prolonged procedures. Always inspect gloves for tears or punctures before use. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | To protect against accidental splashes or airborne particles causing serious eye irritation.[5] A face shield should be worn over safety glasses when handling significant quantities (>10g) or when there is a high risk of splashing. |
| Body Protection | Flame-resistant laboratory coat | To protect skin and personal clothing from contamination. The lab coat must be fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | Required when handling the solid compound outside of a certified chemical fume hood to prevent respiratory tract irritation from airborne particulates.[6] |
Operational Workflow: From Receipt to Disposal
The following workflow provides a step-by-step methodology for safely managing this compound throughout its lifecycle in the laboratory.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood has a current certification.
-
Don all required PPE as specified in the table above.
-
Cover the work surface within the fume hood with an absorbent, disposable liner.
-
-
Weighing and Aliquoting:
-
All handling of the solid compound should be performed within a certified chemical fume hood to contain airborne particles.
-
If weighing must occur outside a fume hood (e.g., on an analytical balance), wearing a NIOSH-approved N95 respirator is mandatory.[6]
-
Use anti-static weighing dishes to prevent dispersal of the fine powder.
-
-
Experimental Use:
-
When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Keep the container closed whenever possible during the experiment.
-
Maintain all reaction apparatus within the fume hood.
-
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage
-
Location: Store the compound in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3]
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Inventory: All hazardous materials must be included in your laboratory's chemical inventory to comply with OSHA regulations.[7]
Waste Disposal
Improper disposal is a serious breach of safety and environmental regulations. All waste streams must be segregated and handled as follows:
-
Liquid Waste:
-
Solutions containing this compound must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[4] The presence of fluorine classifies it as halogenated.
-
Never dispose of this compound down the drain.[4]
-
The waste container must be kept closed when not in use and stored in a designated satellite accumulation area.[8][9]
-
-
Solid Waste:
-
All contaminated disposables (e.g., gloves, weigh boats, absorbent liners, silica gel) must be placed in a separate, sealed, and clearly labeled container for "Solid Hazardous Waste."
-
Do not mix solid waste with liquid waste.[7]
-
-
Decontamination:
-
Glassware should be rinsed with a small amount of an appropriate solvent (e.g., acetone, ethanol), and this rinsate must be collected in the halogenated organic waste container.
-
After the initial rinse, glassware can be washed using standard laboratory procedures.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Spill:
-
Small Spill (<1g): Absorb with an inert material (e.g., vermiculite, sand), sweep up, and place in the designated solid hazardous waste container. Clean the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Large Spill (>1g): Evacuate the immediate area. Prevent the powder from becoming airborne. Alert laboratory supervisor and contact the institution's environmental health and safety (EHS) office immediately.
-
References
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Indole-3-carbaldehyde. Wikipedia. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
